molecular formula C9H10BFO4 B1421657 (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid CAS No. 957062-87-2

(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid

Cat. No.: B1421657
CAS No.: 957062-87-2
M. Wt: 211.98 g/mol
InChI Key: DIHBRMAJVXAIOE-UHFFFAOYSA-N
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Description

(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C9H10BFO4 and its molecular weight is 211.98 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-ethoxycarbonyl-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BFO4/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHBRMAJVXAIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672868
Record name [2-(Ethoxycarbonyl)-5-fluorophenyl]boronic acid
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Molecular Weight

211.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-87-2
Record name 1-Ethyl 2-borono-4-fluorobenzoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Ethoxycarbonyl)-5-fluorophenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (5-Ethoxycarbonyl-2-fluorophenyl)boronic Acid

Abstract: This technical guide provides a comprehensive overview of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid, a key building block in modern synthetic chemistry. With a primary focus on its application in palladium-catalyzed cross-coupling reactions, this document delves into its synthesis, physicochemical properties, and pivotal role in the development of complex molecules for the pharmaceutical and materials science sectors. We will explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and discuss its significance within the broader context of medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile reagent.

Compound Identification and Physicochemical Properties

(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid is a bifunctional organoboron compound distinguished by the presence of a boronic acid, a fluorine atom, and an ethoxycarbonyl group on a phenyl ring. This specific arrangement of functional groups imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

Key Identifiers and Properties:

PropertyValueSource(s)
CAS Number 874219-60-0[1][2]
IUPAC Name (2-Fluoro-5-(ethoxycarbonyl)phenyl)boronic acid[2]
Synonyms 5-(Ethoxycarbonyl)-2-fluorobenzeneboronic acid[1]
Molecular Formula C₉H₁₀BFO₄[1]
Molecular Weight 211.98 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 99 °C[1]
Purity Typically ≥98%[1]
Storage Store at room temperature[1]

The Unique Chemistry of Fluorinated Phenylboronic Acids

The utility of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid stems from the interplay of its three core functional components.

  • The Boronic Acid Group: The B(OH)₂ moiety is the reactive center for cross-coupling reactions. Boron, being a metalloid, possesses a vacant p-orbital, allowing it to act as a Lewis acid.[3] This electrophilicity is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. In its neutral, sp² hybridized state, the boronic acid group is relatively stable and exhibits low toxicity, making it a preferred reagent in both academic and industrial settings.[4]

  • The Fluorine Atom: The ortho-fluorine substituent significantly influences the electronic properties of the molecule. Its strong electron-withdrawing nature can affect the reactivity of the boronic acid. In the context of drug discovery, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate the binding affinity of a molecule to its biological target.[1]

  • The Ethoxycarbonyl Group: The ester group at the 5-position serves as a versatile synthetic handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other derivatizations, allowing for the straightforward extension of the molecular scaffold.

General Synthesis Protocol

Aryl boronic acids are typically synthesized via the reaction of an organometallic intermediate (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis.[4][5] This established methodology ensures high yields and accessibility.

Conceptual Workflow: Synthesis of an Aryl Boronic Acid

G A Aryl Halide (Ar-X) reagent1 + Mg or n-BuLi (Metal-Halogen Exchange) A->reagent1 B Organometallic Reagent (Ar-MgX or Ar-Li) reagent2 + B(OR)₃ (e.g., Trimethyl borate) B->reagent2 C Borate Ester Intermediate reagent3 + H₃O⁺ (Acidic Hydrolysis) C->reagent3 D Aryl Boronic Acid (Ar-B(OH)₂) reagent1->B reagent2->C reagent3->D

Caption: General synthesis pathway for aryl boronic acids.

Step-by-Step Methodology
  • Formation of the Organometallic Reagent: The corresponding aryl halide (e.g., 1-bromo-4-fluoro-3-(ethoxycarbonyl)benzene) is dissolved in an anhydrous ether solvent (like THF or diethyl ether) under an inert atmosphere (Nitrogen or Argon). The solution is cooled (typically to -78 °C), and an organolithium reagent (like n-butyllithium) is added dropwise to perform a lithium-halogen exchange.

  • Borylation: A trialkyl borate, such as trimethyl borate B(OMe)₃, is added to the freshly prepared organolithium solution at low temperature. The nucleophilic carbon of the aryl-lithium attacks the electrophilic boron atom.

  • Hydrolysis: The reaction mixture is allowed to warm to room temperature. An aqueous acid solution (e.g., dilute HCl) is then added to hydrolyze the resulting borate ester intermediate.

  • Workup and Isolation: The product is extracted into an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final white crystalline (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this reagent is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[6] This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a cornerstone of modern organic synthesis.[5]

The Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium catalyst.

G Pd0 Pd(0)L₂ OA_label Oxidative Addition Pd0->OA_label Pd_oxid Ar-Pd(II)-X L₂ T_label Transmetalation Pd_oxid->T_label Pd_trans Ar-Pd(II)-Ar' L₂ RE_label Reductive Elimination Pd_trans->RE_label OA_label->Pd_oxid T_label->Pd_trans RE_label->Pd0 ArAr R-Ar' (Product) RE_label->ArAr ArX R-X (Aryl Halide) ArX->OA_label ArB Ar'-B(OH)₂ + Base ArB->T_label

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group (Ar') from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic boronate species.[7]

  • Reductive Elimination: The two organic fragments (R and Ar') are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.

Standard Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a reaction vessel, add (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid (1.2 equivalents), the aryl halide (Ar-X, 1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).

  • Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for several minutes to remove oxygen, which can deactivate the catalyst.

  • Heating: Heat the reaction mixture with vigorous stirring to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired biaryl product.

Applications in Drug Discovery and Materials Science

The structural motifs accessible through (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid are highly relevant in medicinal chemistry and materials science.

  • Pharmaceutical Agents: Boronic acids are not just intermediates; they are a class of pharmacologically active compounds.[8] The first FDA-approved boronic acid drug, Bortezomib (Velcade), is a proteasome inhibitor used to treat multiple myeloma.[4][8] The unique ability of the boron atom to form a stable, reversible covalent bond with the N-terminal threonine of the proteasome active site is key to its mechanism.[4] While this specific reagent is primarily a building block, it enables the synthesis of complex molecules that may target a wide range of biological pathways.[1][9]

  • Advanced Materials: The biaryl structures formed via Suzuki coupling are prevalent in organic light-emitting diodes (OLEDs), conductive polymers, and liquid crystals.[1][10] The fluorine substituent can enhance the thermal stability and electronic properties of these materials.

References

An In-Depth Technical Guide: (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized arylboronic acid that has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its strategic importance stems from the unique interplay of its three core components: the boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions; the electron-withdrawing ethoxycarbonyl group; and the metabolically robust fluorine atom. This combination makes it an exceptionally versatile reagent for constructing complex molecular architectures, particularly biaryl and heteroaryl scaffolds that are prevalent in modern pharmaceuticals.

This guide provides a comprehensive technical overview of this compound (CAS No. 957062-87-2), designed for researchers, chemists, and drug development professionals. We will delve into its fundamental chemical properties, explore its synthesis and reactivity, provide field-proven experimental protocols, and discuss its significant applications, particularly in the realm of drug discovery.

Physicochemical and Structural Properties

The utility of any chemical reagent is fundamentally governed by its physical and chemical properties. This compound is a stable, solid material under standard laboratory conditions, facilitating its handling and storage.

The molecule's reactivity is significantly influenced by the electronic effects of its substituents. The fluorine atom at the 5-position and the ethoxycarbonyl group at the 2-position are both electron-withdrawing. This electronic profile impacts the Lewis acidity of the boron center and the nucleophilicity of the ipso-carbon, which are critical factors in its cross-coupling performance.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 957062-87-2[1][2][][4]
Molecular Formula C₉H₁₀BFO₄[1][2]
Molecular Weight 211.98 g/mol [1]
Appearance Solid
Purity ≥95%[1][4]
Storage Store at room temperature or refrigerated (2-8 °C), sealed from moisture.[5]

Structural Insight: The coplanarity of the phenyl ring and the C-B(OH)₂ plane is a known feature of arylboronic acids.[6] However, the ortho-ethoxycarbonyl group may induce some steric torsion, potentially influencing the rate of transmetalation in cross-coupling reactions.

Spectroscopic Characterization

Unambiguous characterization is essential for verifying the identity and purity of the reagent.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will exhibit complex splitting patterns due to ³J(H-H), ³J(H-F), and ⁴J(H-F) couplings. The ethyl group of the ester will present as a quartet (CH₂) and a triplet (CH₃). The acidic B(OH)₂ protons are often broad and may exchange with residual water in the solvent, sometimes rendering them unobservable. It is a known issue that boronic acids can form cyclic trimeric anhydrides (boroxines), which can complicate NMR spectra; running the NMR in a solvent like d₄-methanol can break up these oligomers and provide a clearer spectrum.[7]

  • ¹³C NMR: The spectrum will show nine distinct carbon signals. The signal for the carbon atom attached to the boron (C-B) can sometimes be difficult to observe due to quadrupolar relaxation.[8]

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, which will be coupled to adjacent aromatic protons.[8][9]

  • ¹¹B NMR: The ¹¹B NMR spectrum provides direct information about the boron center, typically showing a broad singlet for the sp²-hybridized boron atom of the boronic acid.[8]

Synthesis and Manufacturing

While multiple synthetic routes to arylboronic acids are established, a common and reliable laboratory-scale approach involves ortho-metalation and borylation of a suitable precursor.[6][10]

Synthesis_Workflow A Ethyl 4-fluorobenzoate B Directed ortho-Metalation (LDA or s-BuLi, THF, -78 °C) A->B 1. C Aryl Lithium Intermediate B->C D Borylation (Triisopropyl borate) C->D 2. E Borate Ester Intermediate D->E F Aqueous Acidic Workup (e.g., HCl) E->F 3. G This compound F->G

Diagram 1: Plausible Synthetic Workflow.
Hypothetical Synthetic Protocol

Causality: This protocol relies on a directed ortho-metalation, where the ethoxycarbonyl group directs a strong lithium base to deprotonate the adjacent ortho position. This is a highly regioselective method for functionalizing the C2 position. The subsequent reaction with a borate ester, a weak electrophile, traps the highly reactive aryllithium species.

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF). The solvent is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: Ethyl 4-fluorobenzoate is dissolved in anhydrous THF and added to the reaction flask. A solution of lithium diisopropylamide (LDA) in THF is then added dropwise, maintaining the internal temperature below -70 °C. The reaction is stirred at this temperature for 1-2 hours to ensure complete formation of the aryllithium intermediate.

  • Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. The reaction is allowed to stir for an additional 2-3 hours at this temperature before being allowed to warm slowly to room temperature overnight.

  • Quench and Workup: The reaction is carefully quenched by the slow addition of aqueous HCl at 0 °C. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes), to yield the final product as a white solid.[11]

Chemical Reactivity and Core Applications

The premier application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of C-C bonds.[12][13]

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism is a well-studied catalytic cycle involving a palladium catalyst. The presence of both an ortho-ester and a meta-fluoro group can influence the electronics and sterics of the transmetalation step, which is often rate-limiting.[14]

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdII_complex Ar-Pd(II)-X L₂ (Oxidative Addition Adduct) pd0->pdII_complex pd0->pdII_complex Ar-X transmetalation_step [Ar-Pd(II)-Ar' L₂] pdII_complex->transmetalation_step pdII_complex->transmetalation_step Ar'B(OR)₃⁻ label5 Ar'-B(OH)₂ (Boronic Acid) + Base transmetalation_step->pd0 transmetalation_step->pd0 Ar-Ar' pd0_regen Ar-Ar' (Product) transmetalation_step->pd0_regen label1 Oxidative Addition label2 Transmetalation label3 Reductive Elimination label4 Ar-X (Aryl Halide)

Diagram 2: The Suzuki-Miyaura Catalytic Cycle.
Exemplary Suzuki-Miyaura Protocol

Trustworthiness: This protocol is a self-validating system. Key parameters like the choice of base, solvent, and catalyst are interdependent. For instance, an aqueous base (like K₂CO₃) necessitates a solvent system (like Dioxane/H₂O) that can accommodate both organic and inorganic reagents. The catalyst, Pd(dppf)Cl₂, is chosen for its high activity and stability, making it reliable for a broad range of substrates.

Step-by-Step Methodology:

  • Reagent Preparation: To a reaction vial, add this compound (1.2 equivalents), the desired aryl bromide or iodide (1.0 equivalent), and potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (1-5 mol%).

  • Solvent Addition: Degas a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) by bubbling nitrogen or argon through it for 15-20 minutes. Add the degassed solvent to the reaction vial.

  • Reaction Execution: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel.

Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity and pKa.[15][16][17][18] The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[19]

Furthermore, the boronic acid functional group itself is present in several FDA-approved drugs, including the proteasome inhibitors Bortezomib (Velcade®) and Ixazomib (Ninlaro®), and the β-lactamase inhibitor Vaborbactam.[10][20][21][22][23] This demonstrates the biological compatibility and therapeutic potential of this moiety.

This compound is therefore a valuable starting material for synthesizing novel drug candidates, particularly kinase inhibitors and other targeted therapies where a substituted biaryl core is required for biological activity.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. It is classified as an irritant.

Table 2: GHS Hazard Information

PictogramSignal WordHazard StatementsPrecautionary Statements
alt text
Warning H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data sourced from representative safety data sheets for substituted phenylboronic acids.[5]

Handling Guidelines:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[24]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.[24]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[24]

  • Spill Management: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.

Conclusion

This compound stands out as a sophisticated and highly valuable reagent in the toolkit of the modern synthetic chemist. Its pre-installed functional handles—the reactive boronic acid, the versatile ester, and the modulating fluorine atom—provide a direct route to complex molecular targets. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, empowers researchers to leverage its full potential in accelerating innovation in both academic research and the pharmaceutical industry.

References

Introduction: The Strategic Importance of Functionalized Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid: A Keystone Building Block in Modern Synthesis

In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids stand as indispensable tools for the construction of complex molecular architectures. Their prominence is largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method so revolutionary for carbon-carbon bond formation that it was recognized with the 2010 Nobel Prize in Chemistry.[1] Among the vast array of available arylboronic acids, those bearing multiple functional groups offer a higher degree of strategic value, enabling chemists to build molecular complexity with precision and efficiency.

(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid (CAS No. 874219-60-0) is a prime example of such a strategic building block.[2] Its structure incorporates three key features: the reactive boronic acid moiety, an electron-withdrawing ethoxycarbonyl group, and a fluorine atom. This unique combination makes it a highly versatile reagent in drug discovery and material science. The fluorine atom can enhance metabolic stability and bioavailability in pharmaceutical compounds, while the ester group provides a handle for further synthetic transformations.[2][3]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the structure, properties, safe handling, and synthetic applications of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid, with a particular focus on its application in the Suzuki-Miyaura coupling reaction.

Molecular Structure and Physicochemical Properties

The utility of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid stems directly from its molecular structure. The ortho-fluorine atom influences the electronic properties and conformation of the phenyl ring, while the para-ethoxycarbonyl group provides a site for further chemical modification.

Caption: Chemical structure of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueReference
CAS Number 874219-60-0[2][4][5]
Molecular Formula C₉H₁₀BFO₄[2][4]
Molecular Weight 211.98 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 99 °C[2]
IUPAC Name [5-(ethoxycarbonyl)-2-fluorophenyl]boronic acid[4]
Purity Typically ≥98%[2]

Synthesis and Purification

Arylboronic acids are typically synthesized through the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic hydrolysis. For (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid, a common route would involve the formation of an aryl Grignard reagent from the corresponding bromo- or iodo-substituted ethyl 4-fluoro-3-halobenzoate.

A generalized synthetic approach involves the reaction of a Grignard reagent with diisopropylaminoborane, followed by acid hydrolysis to yield the desired boronic acid in good to excellent yields.[6] Purification is often achieved through recrystallization from an appropriate solvent system to remove inorganic byproducts and unreacted starting materials.[7] The purity of the boronic acid is critical for successful cross-coupling reactions, as impurities can deactivate the palladium catalyst.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed when working with (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid. Boronic acids, in general, are classified as irritants and may pose health risks with prolonged or high-level exposure.[8][9]

3.1 Personal Protective Equipment (PPE)

  • Eye Protection : Safety goggles or a face shield are mandatory to protect against splashes.[10]

  • Hand Protection : Chemical-resistant nitrile gloves should be worn to prevent skin contact.[10][11]

  • Protective Clothing : A laboratory coat is essential to protect against spills.[11]

3.2 Handling

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered solid to avoid inhalation.[8][10][11]

  • Avoid creating dust.[12]

  • Avoid contact with skin and eyes.[9][12]

3.3 Storage

  • Store in a tightly sealed container in a dry, well-ventilated place.[2][12]

  • The compound should be stored at room temperature.[2]

3.4 Disposal

  • Chemical waste should be treated as hazardous.[10]

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][12]

Application Spotlight: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organohalide (or triflate), making it one of the most powerful methods for synthesizing biaryls, styrenes, and polyenes.[1][13]

4.1 The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) complex.[13][14]

  • Transmetalation : The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic boronate species.[13][15]

  • Reductive Elimination : The two organic fragments (R¹ and R²) are coupled, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[13][14]

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ R¹-Pd(II)-X(L)₂ R¹-Pd(II)-X(L)₂ Pd(0)L₂->R¹-Pd(II)-X(L)₂ Oxidative Addition (+ R¹-X) R¹-Pd(II)-R²(L)₂ R¹-Pd(II)-R²(L)₂ R¹-Pd(II)-X(L)₂->R¹-Pd(II)-R²(L)₂ Transmetalation (+ R²-B(OH)₂ / Base) R¹-Pd(II)-R²(L)₂->Pd(0)L₂ Reductive Elimination (- R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Model Suzuki-Miyaura Coupling

This section provides a representative, step-by-step methodology for using (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid in a cross-coupling reaction.

Objective : To synthesize Ethyl 4-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate by coupling (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid with 1-bromo-3-(trifluoromethyl)benzene.

5.1 Materials and Reagents

ReagentCAS No.Role
(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid874219-60-0Coupling Partner
1-Bromo-3-(trifluoromethyl)benzene401-84-3Coupling Partner
Pd(PPh₃)₄ (Tetrakis)14221-01-3Catalyst
Potassium Carbonate (K₂CO₃)584-08-7Base
Toluene108-88-3Solvent
Ethanol64-17-5Solvent
Water7732-18-5Solvent

5.2 Experimental Workflow

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine boronic acid, aryl bromide, and K₂CO₃ in a Schlenk flask. B Evacuate and backfill the flask with N₂ (3x). A->B C Add degassed solvents (Toluene, Ethanol, H₂O). B->C D Add Pd(PPh₃)₄ catalyst under N₂ counterflow. C->D E Heat the mixture at 80-90 °C with vigorous stirring. D->E F Monitor reaction progress by TLC or GC-MS. E->F G Cool to RT, dilute with Ethyl Acetate. F->G H Wash with H₂O and brine. Dry over Na₂SO₄. G->H I Concentrate in vacuo. H->I J Purify by column chromatography. I->J K Characterize product by ¹H NMR, ¹³C NMR, MS. J->K

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

5.3 Step-by-Step Procedure

  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid (1.0 equiv), 1-bromo-3-(trifluoromethyl)benzene (1.1 equiv), and potassium carbonate (2.0 equiv).[7]

  • Inerting : Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Add a degassed 4:1:1 mixture of Toluene:Ethanol:Water via syringe.

  • Catalyst Addition : Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv), to the flask under a positive flow of nitrogen.

  • Reaction : Place the flask in a preheated oil bath at 80-90 °C and stir vigorously overnight (12-16 hours).

  • Monitoring : Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer successively with water and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biphenyl product.

  • Characterization : Confirm the structure and purity of the isolated product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[16][17]

Broader Impact in Drug Discovery

The strategic incorporation of boronic acids into screening libraries and lead optimization programs has become a cornerstone of modern drug discovery.[18] The unique properties of the boron atom allow these compounds to act as enzyme inhibitors or to form reversible covalent bonds with biological targets.[19][20]

The structural motifs accessible through reagents like (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid are frequently found in pharmacologically active molecules. The presence of fluorine is a well-established strategy to block metabolic pathways and improve the pharmacokinetic profile of a drug candidate.[2][3] This makes the title compound particularly valuable for synthesizing novel therapeutics in areas such as oncology and inflammatory diseases, where targeted therapies are paramount.[2][3]

Conclusion

(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid is a highly functionalized and versatile building block that empowers chemists in both academic and industrial settings. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl structures. The presence of both a fluorine atom and an ethoxycarbonyl group provides distinct advantages for fine-tuning the properties of target molecules, making it an exceptionally valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for any scientist looking to leverage its full synthetic potential.

References

An In-Depth Technical Guide to the Synthesis of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol for the synthesis of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid. Beyond a mere recitation of steps, this document elucidates the causal reasoning behind the experimental design, ensuring a robust and reproducible methodology grounded in established chemical principles.

Strategic Overview: The Importance and Synthesis of a Key Building Block

This compound is a valuable bifunctional building block in modern medicinal chemistry. The presence of a boronic acid group facilitates its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the construction of complex biaryl structures prevalent in many pharmaceutical agents.[1][2] The fluorine substituent and the ethyl ester moiety offer additional points for molecular recognition and can favorably modulate the pharmacokinetic properties of a final drug candidate.[3] Boronic acids themselves are a privileged class of compounds in drug discovery, with several FDA-approved drugs, such as Bortezomib and Ixazomib, demonstrating their therapeutic potential.[4][5][6]

The synthesis of arylboronic acids is most reliably achieved through the borylation of an organometallic intermediate. The chosen strategy for this guide involves a Grignard-based approach, which offers an excellent balance of high reactivity, operational simplicity, and safety compared to alternative organolithium methods. This pathway begins with the corresponding aryl bromide, ethyl 4-fluoro-2-bromobenzoate, which is converted into a Grignard reagent. This potent nucleophile is then reacted with a borate ester at cryogenic temperatures, followed by acidic hydrolysis to yield the target boronic acid.[7][8]

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis, from the starting material to the purified final product.

G cluster_0 Synthesis Pathway cluster_1 Process Steps start Starting Material: Ethyl 4-fluoro-2-bromobenzoate step1 Step 1: Grignard Formation start->step1  Mg, I2 (cat.),  Anhydrous THF grignard Intermediate: Grignard Reagent step2 Step 2: Borylation grignard->step2  Triisopropyl borate,  Anhydrous THF,  -78 °C to RT boronate Intermediate: Boronate Ester Complex step3 Step 3: Hydrolysis & Workup boronate->step3  Aqueous HCl (2M),  Diethyl Ether product Final Product: This compound step1->grignard step2->boronate step4 Step 4: Purification step3->step4  Extraction,  Drying,  Solvent Removal step4->product

Caption: Workflow for the Grignard-based synthesis of the target boronic acid.

Detailed Experimental Protocol

This protocol is designed for execution by trained organic chemists in a controlled laboratory setting. All operations should be conducted in a certified fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
Ethyl 4-fluoro-2-bromobenzoate247.0610.0 g40.471.0
Magnesium (turnings)24.311.08 g44.521.1
Iodine253.811 crystalcatalytic-
Triisopropyl borate188.089.1 mL (7.6 g)40.471.0
Anhydrous Tetrahydrofuran (THF)-100 mL--
Hydrochloric Acid (2 M)-~50 mL--
Diethyl Ether-150 mL--
Brine (Saturated NaCl)-50 mL--
Anhydrous Magnesium Sulfate-As needed--

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser and dropping funnel

  • Nitrogen/Argon gas inlet and bubbler

  • Magnetic stirrer and heating mantle

  • Low-temperature thermometer

  • Cannula for liquid transfer

  • Standard glassware for workup and purification

Step-by-Step Procedure

Step 1: Grignard Reagent Formation

  • Preparation: Flame-dry a 250 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under a steady stream of dry nitrogen or argon. Allow the apparatus to cool to room temperature.

  • Charging the Flask: Add magnesium turnings (1.08 g) and a single crystal of iodine to the flask. The iodine serves as a visual indicator of reaction initiation and helps activate the magnesium surface.

  • Initiation: Add 20 mL of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of ethyl 4-fluoro-2-bromobenzoate (10.0 g) in 40 mL of anhydrous THF.

  • Reaction: Add a small portion (~5 mL) of the bromide solution to the magnesium suspension. Gentle warming with a heat gun may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

  • Addition: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The causality here is critical: adding the bromide too quickly can lead to an uncontrolled exotherm and the formation of undesired Wurtz coupling byproducts.

  • Completion: After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 1-2 hours to ensure complete consumption of the starting bromide. The resulting dark grey-brown solution is the Grignard reagent.

Step 2: Borylation

  • Preparation: In a separate flame-dried flask under nitrogen, cool a solution of triisopropyl borate (9.1 mL) in 40 mL of anhydrous THF to -78 °C using a dry ice/acetone bath.

  • Reaction: Transfer the prepared Grignard reagent from Step 1 into the cold triisopropyl borate solution via cannula. This transfer must be done slowly and dropwise, ensuring the internal temperature of the reaction mixture does not rise above -65 °C. This low temperature is crucial to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the initially formed boronate ester.

  • Warming: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight (12-16 hours).

Step 3: Acidic Workup and Isolation

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 2 M aqueous hydrochloric acid dropwise until the solution becomes acidic (pH ~1-2, check with pH paper). This step hydrolyzes the boronate ester to the desired boronic acid and dissolves the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it three times with diethyl ether (~50 mL each).

  • Washing: Combine all organic layers and wash sequentially with water (50 mL) and then brine (50 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Step 4: Purification

  • Recrystallization: The crude solid can be purified by recrystallization. Dissolve the product in a minimum amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Final Product: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. The expected yield is typically in the range of 60-75%. The melting point should be consistent with literature values (approx. 99 °C).[3]

Mechanism of Reaction

The synthesis proceeds through two key mechanistic stages:

  • Grignard Formation: This is an oxidative insertion reaction where the elemental magnesium (Mg⁰) inserts into the carbon-bromine bond of the aryl halide. The magnesium atom is oxidized from its 0 to +2 oxidation state, forming the highly polarized organometallic C-MgBr bond. The aryl carbon becomes strongly nucleophilic.

  • Borylation and Hydrolysis: The carbon-centered nucleophile of the Grignard reagent attacks the electrophilic boron atom of the triisopropyl borate. This forms a tetracoordinate borate complex. During the acidic workup, the three isopropoxy groups are sequentially protonated and eliminated as isopropanol, and the boron-magnesium bond is cleaved, ultimately yielding the neutral, trigonal planar boronic acid with two hydroxyl groups on the boron atom.

Safety, Handling, and Waste Disposal

Hazard Assessment:

  • This compound: While specific toxicological data is limited, analogous boronic acids are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9] Handle as a hazardous chemical.

  • Ethyl 4-fluoro-2-bromobenzoate: Potential irritant. Handle with care.

  • Magnesium Turnings: Flammable solid. Avoid contact with water while actively reacting.

  • Tetrahydrofuran (THF) & Diethyl Ether: Highly flammable liquids. Can form explosive peroxides upon storage. Use only peroxide-free solvent from a freshly opened container or one that has been recently tested.

  • Triisopropyl borate: Flammable liquid and irritant.

  • Grignard Reagents: Highly reactive, moisture-sensitive, and can be pyrophoric in concentrated form.

Handling Precautions:

  • Always work within a fume hood with adequate ventilation.[9]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[10][11]

  • Ensure all glassware is completely dry and reactions involving organometallics are performed under an inert atmosphere (nitrogen or argon).

  • Avoid inhalation of dusts and vapors.[11]

  • Have an appropriate fire extinguisher (Class D for magnesium fires) and a chemical spill kit readily available.

Waste Disposal:

  • Quench any residual Grignard reagent carefully by slow, dropwise addition to a proton source like isopropanol before disposal.

  • Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations. Do not pour organic solvents or reaction mixtures down the drain.[10]

References

An In-Depth Technical Guide to the Safe Handling of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety profile and handling requirements for (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid. Moving beyond standard Safety Data Sheet (SDS) information, this document synthesizes technical data with field-proven insights to ensure laboratory safety and experimental integrity. We will explore not just what precautions to take, but why they are necessary from a chemical and toxicological standpoint.

Compound Profile and Physicochemical Implications

This compound is an integral building block in modern medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its utility, however, is intrinsically linked to its chemical nature, which dictates its handling requirements.

The compound is a white to off-white crystalline powder.[1][2] This solid form presents a primary exposure risk via inhalation of fine dust particles, necessitating specific engineering controls during manipulation. Furthermore, like many arylboronic acids, it is known to be hygroscopic, meaning it readily absorbs moisture from the air.[3] This can lead to caking and, more significantly, the formation of a cyclic anhydride known as a boroxine.[4][5] This chemical instability not only affects reaction stoichiometry and purity but also underscores the critical need for controlled storage conditions.

Property Value Source(s)
CAS Number 874219-60-0[1][2][6]
Molecular Formula C₉H₁₀BFO₄[1][2]
Molecular Weight 211.98 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 99 °C[1][2]
Storage Temperature Room Temperature, sealed in dry conditions

Hazard Identification and Mechanistic Rationale

The Globally Harmonized System (GHS) provides a starting point for hazard identification. However, a deeper understanding of the underlying mechanisms is crucial for a robust risk assessment.

GHS Classification Hazard Statement Pictogram Rationale and Expert Insight
Skin Irritation (Category 2) H315: Causes skin irritationGHS07 (Exclamation Mark)Boronic acids can interact with biological nucleophiles present in skin proteins and enzymes. Prolonged contact can lead to localized inflammation, redness, and discomfort. The acidic nature of the boronic acid moiety contributes to this irritant effect.[7]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationGHS07 (Exclamation Mark)The mucous membranes of the eyes are highly sensitive. Direct contact with the fine powder can cause significant physical abrasion and chemical irritation, potentially leading to serious damage if not promptly and thoroughly flushed.[7]
Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation (Category 3) H335: May cause respiratory irritationGHS07 (Exclamation Mark)Inhalation of the fine dust can irritate the entire respiratory tract, from the nose and throat down to the lungs. This is a common hazard for acidic, powdered reagents and can lead to coughing, shortness of breath, and inflammation.[8][9]
Acute Toxicity, Oral (Category 4 - Implied for Class) H302: Harmful if swallowedGHS07 (Exclamation Mark)While not explicitly listed for this specific compound in all SDSs, this is a common classification for phenylboronic acids.[10] Ingestion can lead to systemic effects. Boron compounds, at high concentrations, can exhibit toxicity.[11][12][13]
A Note on Potential Genotoxicity for Drug Development Professionals

A critical consideration for scientists in pharmaceutical development is the potential for process reagents to be carried over into the final Active Pharmaceutical Ingredient (API). Recent studies have indicated that some arylboronic acids may be weakly mutagenic in microbial assays, classifying them as potential genotoxic impurities (PGIs).[14] While the corresponding deboronated arenes are not found to be mutagenic, regulatory bodies may require strict control of residual arylboronic acids in APIs.[14] This underscores the importance of not only safe handling but also downstream purification and analytical characterization.

The ALARP Principle: Engineering and Personal Controls

The core of laboratory safety is the principle of "As Low As Reasonably Practicable" (ALARP). This hierarchical approach prioritizes the most effective control measures to minimize exposure.

Primary Controls: Engineering and Ventilation

The primary defense against inhalation of this compound powder is the use of engineering controls.

  • Chemical Fume Hood: All weighing and solution preparation activities must be conducted within a certified chemical fume hood. This is non-negotiable. The hood's constant airflow physically contains the powder and prevents it from entering the laboratory atmosphere and the user's breathing zone.

  • Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide effective containment while minimizing air turbulence that can affect measurement accuracy.

Secondary Controls: Personal Protective Equipment (PPE)

PPE is the last line of defense, essential for protecting against exposures that engineering controls cannot entirely eliminate, such as splashes or direct contact.

Protection Type Specification Justification
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)Nitrile provides good chemical resistance to many organic compounds and is essential to prevent skin irritation. Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or tight-fitting safety gogglesProtects against airborne dust particles and accidental splashes. Goggles are recommended when a higher risk of splashing exists.[7]
Skin/Body Protection Flame-retardant laboratory coatPrevents contamination of personal clothing and protects the skin from minor spills.
Respiratory Protection NIOSH-approved N95 respirator (or equivalent)Should be considered if engineering controls are insufficient or during the cleanup of a large spill where dust generation is unavoidable. Use is subject to a full respiratory protection program, including fit-testing.[15]

Standard Operating Procedures (SOPs)

Trustworthiness in science comes from reproducible, safe protocols. The following SOPs provide a self-validating framework for handling this reagent.

SOP-01: Safe Handling and Weighing Workflow

This protocol minimizes the risk of inhalation and dermal exposure during routine laboratory use.

  • Preparation: Don all required PPE (lab coat, gloves, safety glasses) before entering the designated handling area.

  • Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Staging: Place all necessary equipment (spatula, weigh paper/boat, secondary container, waste bag) inside the fume hood before retrieving the reagent bottle.

  • Extraction: Carefully open the reagent container inside the fume hood. Use a clean spatula to gently transfer the desired amount of powder to the weigh paper. Avoid any actions that could generate dust, such as tapping or dropping the spatula.

  • Weighing & Containment: Once the desired mass is obtained, carefully fold the weigh paper and transfer the powder to the reaction vessel or a tared, sealed vial for transport.

  • Closure: Securely close the primary reagent container.

  • Decontamination: Wipe the spatula and any affected surfaces within the fume hood with a damp cloth or towel. Place the used weigh paper and any contaminated wipes into a designated hazardous waste bag located inside the hood.

  • Final Steps: Remove gloves using the proper technique and dispose of them in the hazardous waste stream. Wash hands thoroughly with soap and water.[15][16]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Exit PPE 1. Don PPE FumeHood 2. Verify Fume Hood PPE->FumeHood Stage 3. Stage Equipment FumeHood->Stage Extract 4. Extract Reagent Stage->Extract Weigh 5. Weigh & Contain Extract->Weigh Close 6. Close Container Weigh->Close Decon 7. Decontaminate Workspace Close->Decon Exit 8. Doff PPE & Wash Hands Decon->Exit G Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Small Small Spill (<5g) Inside Fume Hood? Assess->Small Large Large Spill (>5g) or Outside Hood Assess->Large no Cleanup 1. Restrict Area 2. Wear appropriate PPE 3. Gently cover with inert absorbent 4. Sweep into waste container Small->Cleanup yes Evacuate 1. Evacuate immediate area 2. Alert others 3. Contact EHS/Safety Officer Large->Evacuate Seal Seal container, label as hazardous waste Cleanup->Seal Report Report Incident Evacuate->Report Seal->Report

References

Introduction: The Synthetic Utility and Latent Instability of a Key Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile and valuable reagent in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a crucial building block for constructing complex biaryl structures—a common motif in pharmaceuticals and advanced materials.[1][2] The presence of the fluoro and ethoxycarbonyl substituents provides specific electronic and steric properties that are leveraged in the targeted synthesis of novel compounds.[2]

However, like many organoboron compounds, its efficacy is intrinsically linked to its chemical integrity. Boronic acids are known to be susceptible to several degradation pathways that can compromise their purity, impact reaction yields, and introduce impurities that complicate downstream processing and purification. A thorough understanding of the stability profile of this compound is therefore not merely a matter of good laboratory practice, but a critical prerequisite for achieving reliable, reproducible, and high-fidelity synthetic outcomes.

This guide provides a detailed examination of the factors governing the stability of this reagent, outlines its primary degradation pathways, and presents field-proven protocols for its optimal storage, handling, and purity assessment.

Chapter 1: The Chemistry of this compound and Its Inherent Vulnerabilities

The stability of a boronic acid is dictated by the electronic nature of its organic substituent and the vacant p-orbital on its sp²-hybridized boron atom.[3][4] In the case of this compound, the aryl ring is substituted with two electron-withdrawing groups: a fluorine atom and an ethoxycarbonyl group. These groups decrease the electron density on the boron atom, which can influence its reactivity and stability profile.

While arylboronic acids are generally more stable to atmospheric oxidation than their alkyl counterparts, they are not immune to degradation.[3][5] The primary pathways of concern are dehydration to form a cyclic boroxine, oxidative deboronation, and protodeboronation.

The Boronic Acid ⇌ Boroxine Equilibrium: A Reversible Dehydration

The most common and often reversible degradation pathway for boronic acids is intermolecular dehydration to form a six-membered cyclic trimer known as a boroxine.[6][7][8] This equilibrium is highly sensitive to the presence of water.

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

The formation of the boroxine is driven by the removal of water, which can be induced by heating, storage under vacuum, or the presence of desiccants.[6][8] While phenylboronic acid is known to gradually convert to its boroxine even at room temperature, this process is reversible.[9] Recrystallization of the boroxine from water can often regenerate the parent boronic acid.[9] For synthetic applications like the Suzuki-Miyaura coupling, the presence of boroxine is often not detrimental, as it can hydrolyze back to the active boronic acid monomer under the aqueous basic conditions of the reaction. However, its presence does alter the molecular weight of the reagent, which is critical for accurate stoichiometry.

Boroxine_Equilibrium cluster_reactants cluster_products BA This compound (Monomer) Boroxine Corresponding Boroxine (Trimer) BA->Boroxine Dehydration (Heat, Vacuum) Boroxine->BA Hydrolysis (Aqueous Conditions) Water + 3 H₂O

Caption: The reversible equilibrium between boronic acid and its boroxine.

Oxidative Deboronation: An Irreversible Degradation

A more destructive degradation pathway is the oxidative cleavage of the carbon-boron bond.[10][11] This process, often initiated by reactive oxygen species (ROS) like peroxides or even atmospheric oxygen, is irreversible and leads to the formation of a phenol and boric acid.[10][12]

The mechanism involves the attack of a nucleophilic oxygen species on the electron-deficient boron atom, followed by a 1,2-migration of the aryl group from the boron to the oxygen atom.[10][12] This creates a labile borate ester that is rapidly hydrolyzed. For this compound, this would result in the formation of ethyl 4-fluoro-2-hydroxybenzoate, an impurity that can be difficult to separate from the desired product. Electron-withdrawing groups on the aryl ring can, in some cases, enhance stability against oxidation by reducing the electron density on the boron.[10][13]

Oxidative_Deboronation Start This compound Step1 Attack by [O] (e.g., H₂O₂) Start->Step1 Intermediate Tetrahedral Boronate Intermediate Step1->Intermediate Step2 1,2-Aryl Migration Intermediate->Step2 BorateEster Labile Borate Ester Step2->BorateEster Step3 Hydrolysis BorateEster->Step3 EndProduct1 Ethyl 4-fluoro-2-hydroxybenzoate Step3->EndProduct1 EndProduct2 Boric Acid B(OH)₃ Step3->EndProduct2

Caption: The irreversible pathway of oxidative deboronation.

Protodeboronation: Cleavage by Protons

Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid moiety with a hydrogen atom. This pathway is particularly relevant under harsh acidic or basic conditions.[14] For sterically hindered or certain heteroaromatic boronic acids, this can be a significant issue.[14] In the case of this compound, protodeboronation would yield ethyl 4-fluorobenzoate. While generally less common under standard storage conditions, it is a potential concern during reaction workups or if the compound is exposed to acidic or basic contaminants during storage.

Chapter 2: Optimal Storage and Handling Protocols

Based on the degradation pathways, a multi-faceted approach to storage is required to ensure the long-term stability and purity of this compound.

Core Storage Recommendations

The primary goals are to mitigate exposure to moisture, oxygen, heat, and light.

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage (>1 year), -20°C is preferable.Reduces the rate of all chemical degradation pathways, particularly dehydration to boroxine.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes the risk of oxidative deboronation from atmospheric oxygen.
Moisture Store in a tightly sealed container inside a desiccator.Prevents hydrolysis and minimizes water availability for the boronic acid/boroxine equilibrium.[15]
Light Store in an amber glass vial or in a dark location.Protects against potential photolytic degradation pathways.
Long-Term Storage Protocol
  • Aliquot : Upon receipt, if the quantity is large, consider aliquoting the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes repeated exposure of the bulk material to the ambient atmosphere.

  • Inerting : Backfill each vial with dry argon or nitrogen before sealing.

  • Sealing : Use vials with tight-fitting caps, preferably with PTFE liners. For ultimate protection, seal the cap threads with parafilm.

  • Desiccation : Place the sealed vials inside a secondary container (e.g., a small box) with a desiccant.

  • Refrigeration : Store the container at the recommended low temperature (2-8°C or -20°C).[16]

Handling Protocol for Use
  • Equilibration : Before opening, allow the container to warm to room temperature completely. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.[17]

  • Inert Environment : If possible, handle the material in a glovebox or under a positive pressure of inert gas.

  • Rapid Weighing : If handling in the open, weigh the required amount quickly. Minimize the time the container is open to the air.

  • Resealing : Promptly and tightly reseal the container, purge the headspace with inert gas if possible, and return it to the proper storage conditions.

Chapter 3: Analytical Methods for Purity and Stability Assessment

Regularly assessing the purity of the boronic acid is essential for troubleshooting reactions and ensuring quality control.

Analytical Techniques

A combination of techniques provides the most comprehensive picture of the compound's integrity.

TechniqueInformation Provided
¹¹B NMR Directly distinguishes between the boronic acid (trigonal, ~28-30 ppm) and the boroxine (trigonal, ~31-33 ppm). It is the most definitive method for assessing the dehydration equilibrium.
¹H and ¹⁹F NMR Provides information on the overall purity and can be used to identify and quantify organic impurities, such as the products of oxidative deboronation or protodeboronation.
HPLC-UV/MS A powerful method for determining purity and detecting trace-level impurities.[18][19][20] Method development may be required to prevent on-column degradation.[21]
Melting Point A depressed or broad melting point range compared to the literature value (138 °C) can indicate the presence of impurities.[1]
Experimental Workflow: Purity Assessment by HPLC

This protocol outlines a general approach. Specific parameters must be optimized for the available instrumentation and columns.

  • Sample Preparation :

    • Accurately weigh ~5 mg of this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL. Use aprotic solvents if on-column hydrolysis is a concern.[21]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point) :

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and re-equilibrate.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 254 nm.

    • Injection Volume : 10 µL.

  • Data Analysis :

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    • If standards are available, identify and quantify known impurities (e.g., the corresponding phenol).

Stability_Assessment_Workflow Start Sample of This compound Visual Visual Inspection (Color, Caking) Start->Visual NMR NMR Analysis (¹H, ¹¹B, ¹⁹F) Visual->NMR HPLC HPLC-UV/MS Analysis Visual->HPLC Decision Assess Purity and Degradation NMR->Decision HPLC->Decision Pass Material is Fit for Use Decision->Pass Purity > 97% No significant degradation Fail Consider Purification or Disposal Decision->Fail Purity < 97% Degradants detected

Caption: A logical workflow for assessing compound stability.

Conclusion

This compound is a powerful synthetic tool whose reliability is directly proportional to its purity. By understanding its primary degradation pathways—dehydration, oxidation, and protodeboronation—researchers can implement rational storage and handling strategies. Adherence to protocols emphasizing cold, dry, and inert conditions is paramount for preserving the integrity of this reagent. Regular analytical assessment provides the ultimate verification of quality, ensuring that this key building block contributes to the success, rather than the complication, of synthetic endeavors.

References

solubility of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid in Organic Solvents

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a pivotal building block in contemporary organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] A profound understanding of its solubility in various organic solvents is not merely an academic exercise; it is a critical parameter that dictates reaction efficiency, purification strategies, and the overall economic viability of synthetic routes. This guide provides a comprehensive exploration of the solubility characteristics of this compound, synthesizing theoretical principles with practical, field-proven methodologies for its empirical determination. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide leverages data from analogous phenylboronic acid derivatives to establish a predictive framework. Furthermore, a detailed experimental protocol is provided to empower researchers to generate precise solubility data tailored to their specific laboratory conditions and solvent systems.

Introduction: The Chemical Landscape of this compound

This compound is a white to off-white crystalline powder with a molecular weight of 211.98 g/mol and a melting point of approximately 99 °C.[1] Its structure, featuring a boronic acid moiety, an ethoxycarbonyl group, and a fluorine atom on the phenyl ring, imparts a unique combination of polarity, reactivity, and potential for intermolecular interactions.

The boronic acid group is the cornerstone of its utility in Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The ethoxycarbonyl group, an ester, and the fluorine atom, a halogen, significantly influence the molecule's electronic properties and, consequently, its solubility. The interplay of these functional groups dictates how the molecule interacts with solvent molecules, governing its dissolution.

Predicting Solubility: Insights from Phenylboronic Acid Analogs

While specific solubility data for this compound is sparse, extensive research on phenylboronic acid and its substituted derivatives provides a robust foundation for predicting its behavior.

General Solubility Trends of Phenylboronic Acids

Studies on phenylboronic acid have revealed distinct solubility patterns in common organic solvents:

  • High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone, 3-pentanone) are generally excellent solvents for phenylboronic acids.[2][3][4]

  • Moderate Solubility: Chloroform offers moderate solubility for these compounds.[2][3][4]

  • Low Solubility: Hydrocarbons (e.g., methylcyclohexane, hexane) are typically poor solvents for phenylboronic acids.[2][3][4]

The introduction of substituents onto the phenyl ring can modulate this general trend. For instance, the presence of an isobutoxy group on the phenylboronic acid ring generally enhances solubility in most organic solvents compared to the unsubstituted parent compound.[5]

The Impact of Esterification

A key structural feature of the title compound is the ethoxycarbonyl group. It is a well-established principle that the esterification of boronic acids tends to increase their solubility in organic solvents when compared to the parent boronic acids.[6] This is attributed to the masking of the polar dihydroxyl groups of the boronic acid moiety, which reduces the propensity for self-association through hydrogen bonding and allows for more favorable interactions with a wider range of organic solvents.

Based on these principles, it is reasonable to predict that this compound will exhibit good solubility in polar aprotic solvents such as ethers and ketones, moderate solubility in less polar solvents like chloroform, and poor solubility in nonpolar hydrocarbon solvents.

Empirical Determination of Solubility: A Field-Proven Protocol

To obtain precise and actionable solubility data, empirical determination is indispensable. The dynamic method, also known as the synthetic method, is a reliable and widely used technique for measuring the solubility of solid compounds in liquids.[2][5][7][8] This method involves visually or instrumentally detecting the temperature at which a solid-liquid mixture of known composition becomes a homogeneous solution upon controlled heating.

Experimental Protocol: Dynamic Method for Solubility Determination

Objective: To determine the temperature at which a known concentration of this compound completely dissolves in a specific organic solvent.

Materials:

  • This compound

  • High-purity organic solvents (e.g., acetone, chloroform, dipropyl ether, methylcyclohexane)

  • Sealed glass ampoules or vials

  • Heating block or water bath with precise temperature control (±0.1 °C)

  • Magnetic stirrer and stir bars

  • Luminance probe or a laser beam and detector for turbidity measurement (optional, for enhanced precision)

  • Analytical balance (±0.0001 g)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound and the chosen organic solvent into a glass ampoule.

    • Seal the ampoule to prevent solvent evaporation during heating.

    • Prepare a series of ampoules with varying mole fractions of the solute.

  • Heating and Observation:

    • Place the sealed ampoule in the heating block or water bath.

    • Begin stirring the mixture at a constant rate.

    • Slowly increase the temperature of the heating medium at a controlled rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.[7]

  • Determination of Dissolution Temperature:

    • Continuously monitor the turbidity of the solution. This can be done visually by observing the disappearance of the last solid particles or more accurately using a luminance probe or a laser-based detection system.[2][7]

    • The temperature at which the solution becomes completely clear is recorded as the solubility temperature for that specific composition.

  • Data Analysis:

    • Repeat the measurement for each prepared sample to construct a solubility curve, plotting the mole fraction of the solute against the dissolution temperature.

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solute Weigh Solute weigh_solvent Weigh Solvent mix_seal Mix and Seal in Ampoule weigh_solvent->mix_seal heat_stir Heat and Stir at Controlled Rate mix_seal->heat_stir monitor Monitor Turbidity heat_stir->monitor record_temp Record Dissolution Temperature monitor->record_temp repeat_exp Repeat for Different Compositions record_temp->repeat_exp plot_curve Plot Solubility Curve repeat_exp->plot_curve G cluster_main Boronic Acid - Boroxine Equilibrium BoronicAcid 3 R-B(OH)₂ (Boronic Acid) Boroxine (RBO)₃ (Boroxine) BoronicAcid->Boroxine Water + 3 H₂O

References

A Senior Application Scientist's Guide to (2-Ethoxycarbonyl-5-fluorophenyl)boronic Acid: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid, with the CAS Number 874219-60-0, is a highly functionalized arylboronic acid that has emerged as a critical building block in the fields of medicinal chemistry and materials science. Its strategic combination of a boronic acid moiety, an electron-withdrawing ethoxycarbonyl group, and a fluorine atom makes it a versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, key applications, and detailed protocols for its use, designed to empower researchers in their synthetic endeavors.

The presence of a fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The ethoxycarbonyl group, on the other hand, provides a handle for further synthetic modifications and influences the electronic properties of the molecule. These features make this compound a valuable tool for the synthesis of novel pharmaceuticals and advanced materials.[2][3] This guide will delve into the practical aspects of utilizing this reagent, from selecting a reliable supplier to implementing it in a laboratory setting.

Commercial Availability and Supplier Specifications

A reliable and high-quality source of starting materials is paramount for reproducible and successful research. Several chemical suppliers offer this compound, with varying purity levels and available quantities. When selecting a supplier, researchers should consider not only the purity but also the available technical support and documentation, such as Certificates of Analysis (CoA).

Below is a comparative table of prominent commercial suppliers for this compound (CAS: 874219-60-0).

SupplierPurity SpecificationAvailable QuantitiesAdditional Notes
Sigma-Aldrich ≥95%250 mg, 1 gOften provides comprehensive documentation and technical support.[4]
BLDpharm 98%Bulk quantities availableISO9001, ISO14001, ISO45001 certified.[5]
Chem-Impex 98 - 105% (by titration)200 mg, 1 gProvides detailed product information and application notes.[3]
TCI Chemicals >98.0% (T)1 g, 5 gOffers a range of organoboron reagents.
Chemspace In-stock building blocksVariesA marketplace connecting various suppliers.[6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and substituted aromatic compounds. Boronic acids are considered essential building blocks for the synthesis of bioactive molecules and the generation of chemical libraries.[7]

Mechanistic Insights: The Role of Substituents

The Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The reactivity of the boronic acid is crucial for the efficiency of the transmetalation step.

The presence of the electron-withdrawing fluorine and ethoxycarbonyl groups on the phenyl ring of this compound influences its reactivity. These groups increase the Lewis acidity of the boron atom, which can facilitate the transmetalation step of the catalytic cycle. However, it is the activation of the boronic acid with a base to form a boronate species that significantly enhances the polarization of the organic ligand and facilitates the transfer to the palladium center.[9]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)n-X (Oxidative Adduct) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation [Ar'B(OH)3]⁻ Ar-Pd(II)-Ar' Ar-Pd(II)(L)n-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Coupled Product) Reductive_Elimination->Ar-Ar' Ar'-B(OH)2 Ar'B(OH)2 ((2-Ethoxycarbonyl-5- fluorophenyl)boronic acid) Boronate [Ar'B(OH)3]⁻ (Activated Boronate) Ar'-B(OH)2->Boronate + OH⁻ Base Base (e.g., K2CO3)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is a self-validating system, with built-in checkpoints for monitoring reaction progress.

Materials and Reagents:
  • This compound (1.0 eq)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., K₂CO₃) (2.0 eq)

  • Solvent (e.g., a mixture of Toluene and Water, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)

Experimental Procedure:
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the aryl halide (1.2 eq), and the base (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (Toluene:Water, 4:1). Degas the solution by bubbling the inert gas through it for 15-20 minutes. Following degassing, add the palladium catalyst (Pd(PPh₃)₄, 0.05 eq).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals (e.g., every hour) and spot them on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure coupled product.

Diagram: Experimental Workflow

Suzuki_Workflow cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start Setup 1. Reaction Setup (Add Reagents to Flask) Start->Setup Inert 2. Create Inert Atmosphere (Evacuate & Backfill with N2/Ar) Setup->Inert Solvent_Catalyst 3. Add Degassed Solvent & Palladium Catalyst Inert->Solvent_Catalyst Heat 4. Heat Reaction Mixture (90-100 °C) Solvent_Catalyst->Heat Monitor 5. Monitor Progress (TLC Analysis) Heat->Monitor Monitor->Heat Reaction Incomplete Workup 6. Reaction Work-up (Extraction) Monitor->Workup Reaction Complete Purify 7. Product Purification (Column Chromatography) Workup->Purify End End (Pure Product) Purify->End

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Materials Science

The biaryl structures synthesized using this compound are prevalent in many biologically active molecules and advanced materials.

  • Drug Development: This building block serves as a key intermediate in the synthesis of pharmaceutical agents, particularly in the development of targeted therapies for cancer treatment.[3] The incorporation of the fluorophenyl moiety can lead to compounds with improved pharmacokinetic profiles.

  • Material Science: The compound is used in the creation of advanced materials, such as polymers and nanomaterials, where the fluorine atom can enhance properties like thermal stability and the ethoxycarbonyl group can be used for further functionalization.[3]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. Generally, it is recommended to handle the compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis. Its unique structural features make it an important building block for the creation of novel compounds in drug discovery and materials science. By understanding its properties, sourcing it from reliable suppliers, and utilizing robust experimental protocols, researchers can effectively leverage this compound to advance their scientific goals. This guide provides the foundational knowledge and practical insights to facilitate the successful application of this powerful synthetic tool.

References

A Comprehensive Technical Guide to Fluorinated Phenylboronic Acids: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated phenylboronic acids represent a privileged class of reagents that have garnered significant attention across diverse scientific disciplines, including medicinal chemistry, chemical biology, and materials science. The strategic incorporation of fluorine atoms onto the phenylboronic acid scaffold profoundly modulates its electronic properties, most notably increasing its Lewis acidity. This enhancement, coupled with the inherent versatility of the boronic acid moiety, unlocks unique functionalities and applications. This technical guide provides an in-depth exploration of fluorinated phenylboronic acids, covering their fundamental physicochemical properties, common and advanced synthetic methodologies, and key applications. We will delve into the causal relationships behind experimental choices and provide field-proven insights for researchers, scientists, and drug development professionals.

Introduction
1.1. The Boronic Acid Functional Group: A Versatile Tool in Chemistry

Phenylboronic acids, characterized by a B(OH)₂ group attached to a phenyl ring, are remarkably versatile synthetic intermediates. Their utility stems from their stability, low toxicity, and, most importantly, their participation in a wide array of chemical transformations. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, is the most prominent example of their application.[1][2] Beyond C-C bonds, boronic acids are instrumental in forming carbon-heteroatom bonds and serve as protecting groups.

1.2. The Role of Fluorine in Modulating Molecular Properties

The introduction of fluorine into organic molecules is a powerful strategy in modern drug design and materials science.[3][4] Fluorine, being the most electronegative element, exerts a potent electron-withdrawing inductive effect. This can significantly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity for biological targets.[3][4][5][6] In drug discovery, this "fluorine effect" is often leveraged to enhance a drug candidate's profile, leading to more effective therapeutic agents.[3][5]

1.3. Synergy: Why Fluorinated Phenylboronic Acids are a Privileged Class of Reagents

The combination of a fluorine substituent and a boronic acid group on a phenyl ring creates a powerful synergy. The fluorine atom's strong electron-withdrawing nature enhances the Lewis acidity of the boron center. This increased acidity is not merely a chemical curiosity; it is a critical feature that enables applications infeasible for non-fluorinated analogs, particularly in aqueous systems at physiological pH. This guide will explore how this fundamental property underpins the utility of fluorinated phenylboronic acids in fields ranging from glucose sensing to drug development.

Physicochemical Properties of Fluorinated Phenylboronic Acids
2.1. The Impact of Fluorination on Lewis Acidity (pKa)

The most significant consequence of fluorinating a phenylboronic acid is the increase in its Lewis acidity, which is quantified by a lower pKa value. Boronic acids act as Lewis acids by accepting a hydroxide ion to form a more stable tetrahedral boronate species. The electron-withdrawing fluorine atom stabilizes the resulting negative charge on the boron, thus favoring the formation of the boronate and lowering the pKa.

This effect is highly dependent on the position of the fluorine substituent(s) on the phenyl ring.[7]

  • ortho-Position: A fluorine atom in the ortho position provides the most substantial increase in acidity. This is due to a combination of a strong inductive effect and the potential formation of an intramolecular hydrogen bond between the hydroxyl group and the adjacent fluorine, which stabilizes the acidic form.[7]

  • meta-Position: In the meta position, the acidity increase is significant and primarily driven by the inductive effect, as the resonance contribution is much weaker.[7]

  • para-Position: A para-fluoro substituent has the smallest effect on acidity. This is because the electron-withdrawing inductive effect is partially offset by an opposing electron-donating resonance (mesomeric) effect.[7]

The pKa values for fluorinated phenylboronic acids can range from approximately 6.17 to 8.77, a significant shift from the parent phenylboronic acid's pKa of about 8.8.[7] This tunability is crucial for applications like biosensing, which require efficient binding at a physiological pH of ~7.4.

Table 1: Comparison of pKa Values for Phenylboronic Acid and its Fluorinated Derivatives

CompoundpKa ValuePositional EffectReference
Phenylboronic Acid~8.8-[8]
4-Fluorophenylboronic acid8.77Weakest acidity increase (Inductive and resonance effects partially cancel)[7]
3-Fluorophenylboronic acidNot specified in sources, but lower than paraStronger inductive effect than para[7]
2-Fluorophenylboronic acidNot specified in sources, but lowest of mono-substitutedStrongest acidity increase (Inductive effect + H-bonding)[7]
2,3,4,6-Tetrafluorophenylboronic acid6.17Strongest acidity increase (Multiple inductive effects)[7]
2.2. Structural and Spectroscopic Characterization

In the solid state, phenylboronic acids typically form hydrogen-bonded dimers.[8] This structural motif is a key feature of their crystalline form. Spectroscopic characterization is essential for confirming the identity and purity of these compounds.

  • NMR Spectroscopy: Multinuclear NMR is a powerful tool.

    • ¹H and ¹³C NMR: Provide standard information about the organic framework.

    • ¹¹B NMR: Is characteristic of the boron center's environment.

    • ¹⁹F NMR: Is particularly informative due to the wide chemical shift range and sensitivity of the ¹⁹F nucleus, providing a clear signature of the fluorine substituents.[7][8]

2.3. Equilibria in Solution

In solution, boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[7][9] This dehydration process is reversible and its equilibrium position is influenced by the solvent and concentration. The presence of fluorine substituents can influence this equilibrium. Understanding this behavior is crucial for consistent reactivity in synthetic applications.

Synthesis of Fluorinated Phenylboronic Acids

The reliable synthesis of high-purity fluorinated phenylboronic acids is paramount for their successful application. Several robust methods are available.

3.1. Classical Approach: From Fluorinated Aryl Halides

A well-established and widely used method involves the reaction of a fluorinated aryl halide (typically a bromide or iodide) with an organolithium reagent at low temperature, followed by quenching the resulting aryllithium species with a trialkyl borate ester. Acidic workup then hydrolyzes the borate ester to yield the desired boronic acid.[10]

  • Protection: The amine group of 4-bromo-2-fluoroaniline is first protected (e.g., as an acetamide) by reacting it with acetyl chloride in the presence of a base like triethylamine in a suitable solvent (e.g., dichloromethane) at 0°C.

  • Lithium-Halogen Exchange: The protected 4-bromo-2-fluoroanilide is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to -78°C under an inert atmosphere (e.g., Argon).

  • Borylation: A solution of n-butyllithium is added dropwise to perform the lithium-bromine exchange. After stirring for a short period, trimethyl borate is added to the reaction mixture.

  • Hydrolysis: The reaction is allowed to warm to room temperature, and then an acidic aqueous solution (e.g., HCl) is added to hydrolyze the intermediate borate ester.

  • Isolation: The product is then isolated through extraction and purification (e.g., crystallization or chromatography) to yield the fluorinated phenylboronic acid.

3.2. Modern Catalytic Methods

While classical methods are effective, modern catalytic approaches offer alternative routes, sometimes with improved functional group tolerance or providing access to radiolabeled compounds.

  • Palladium-Catalyzed Fluorination: An innovative approach involves the direct fluorination of an existing arylboronic acid derivative. This reaction can proceed through a unique Pd(III) intermediate and allows for the synthesis of functionalized aryl fluorides from readily available starting materials.[11][12][13]

  • Copper-Mediated Radiofluorination: For applications in Positron Emission Tomography (PET), the introduction of the ¹⁸F isotope is required. Copper-mediated methods have been developed for the efficient radiofluorination of arylboronic acids with K¹⁸F, providing access to clinically relevant radiotracers.[14]

3.3. Synthetic Workflow Diagram

The following diagram illustrates the classical synthetic route, which is a cornerstone for producing these reagents.

G cluster_0 Step 1: Protection (If needed) cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis & Deprotection Start Fluorinated Aryl Halide (with functional group, e.g., -NH2) Protect Protect Amine Group (e.g., Acetylation) Start->Protect LiHal Lithium-Halogen Exchange (n-BuLi, -78°C) Protect->LiHal Borate Quench with Trialkyl Borate (e.g., B(OMe)3) LiHal->Borate Hydrolysis Acidic Workup (e.g., HCl (aq)) Borate->Hydrolysis Final Final Product: Fluorinated Phenylboronic Acid Hydrolysis->Final caption Workflow for classical synthesis of fluorinated phenylboronic acids.

Caption: Workflow for classical synthesis of fluorinated phenylboronic acids.

Key Applications in Research and Development

The unique properties of fluorinated phenylboronic acids make them invaluable in several high-tech fields.

4.1. Medicinal Chemistry and Drug Discovery
  • Suzuki-Miyaura Coupling: These compounds are essential building blocks for synthesizing complex Active Pharmaceutical Ingredients (APIs).[2][5][15] The fluorine atom can enhance the resulting drug's metabolic stability and binding affinity.[5]

  • Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases. For example, 4-fluorophenylboronic acid shows inhibitory activity against β-lactamase, an enzyme responsible for bacterial resistance to β-lactam antibiotics.[16]

Note: The DOT language does not support direct chemical structure rendering. The above is a conceptual representation.

Caption: Conceptual diagram of the Suzuki-Miyaura cross-coupling reaction.

4.2. Chemical Biology and Sensing

The ability of boronic acids to reversibly bind with cis-diols is the foundation of their use in sensors.[17] This is particularly relevant for detecting saccharides like glucose.

  • Mechanism: The boronic acid (a trigonal planar Lewis acid) reacts with a diol to form a more stable cyclic boronate ester (a tetrahedral species).

  • Advantage of Fluorination: Glucose sensing in biological fluids requires a sensor that operates efficiently at physiological pH (~7.4). The increased acidity (lower pKa) of fluorinated phenylboronic acids allows for significant binding and signal generation at this pH, a challenge for standard phenylboronic acid.[7][10][18]

  • Fluorescent Sensors: When a fluorophore is integrated into the structure of a fluorinated phenylboronic acid, the binding event with glucose can trigger a change in fluorescence via mechanisms like Photoinduced Electron Transfer (PET).[17][19] This forms the basis of continuous glucose monitoring systems.[18][20]

Glucose_Sensing Sensor Fluorinated PBA Sensor (Low Fluorescence) Complex Sensor-Glucose Complex (High Fluorescence) Sensor->Complex Binding at Physiological pH Glucose Glucose (cis-diol) Glucose->Complex Complex->Sensor Reversible Release Release Glucose Release

Caption: Principle of a 'turn-on' fluorescent glucose sensor.

4.3. Materials Science

The unique properties imparted by the fluorine atom—such as thermal stability, chemical resistance, and altered electronic character—make these compounds attractive building blocks for advanced materials.[1]

  • Liquid Crystals: The ability to fine-tune electronic and optical properties is critical for designing new liquid crystalline materials for display technologies.[1]

  • Specialized Polymers: Incorporation into polymer backbones via Suzuki-Miyaura coupling can yield materials with enhanced thermal stability and chemical resistance, suitable for high-performance coatings or electronics.

Conclusion and Future Outlook

Fluorinated phenylboronic acids are more than just simple reagents; they are precision tools that enable significant advancements in science and technology. The strategic placement of fluorine atoms provides chemists with a powerful method to tune the Lewis acidity of the boronic acid, a feature that has been masterfully exploited in applications from continuous glucose monitoring to the synthesis of next-generation pharmaceuticals. As our understanding of fluorine chemistry deepens and synthetic methodologies become even more sophisticated, we can expect the scope of applications for these remarkable compounds to continue to expand into new and exciting territories, further solidifying their status as a truly privileged class of molecules.

References

Methodological & Application

optimal conditions for Suzuki coupling using (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling with (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid

Introduction: Strategic Importance of a Multifunctional Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing C(sp²)–C(sp²) bonds.[1][2] Within the vast arsenal of available reagents, this compound has emerged as a particularly valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] Its utility stems from a unique combination of structural features:

  • Fluorine Substitution: The presence of a fluorine atom often enhances key molecular properties such as metabolic stability, binding affinity, and bioavailability in drug candidates.[3][4]

  • Ortho-Ethoxycarbonyl Group: This electron-withdrawing group significantly modulates the electronic properties of the boronic acid. Furthermore, its steric bulk and potential for intramolecular interactions present specific challenges and opportunities in reaction optimization.

  • Boronic Acid Functionality: As a versatile handle for palladium-catalyzed cross-coupling, it enables the strategic introduction of the substituted phenyl motif into complex molecular architectures.[5][6][7]

This guide provides a comprehensive overview of the critical parameters governing the successful application of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances dictated by its structure and present field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Considerations: Navigating Electronic and Steric Effects

The reactivity of this compound is heavily influenced by its substituents. The electron-withdrawing nature of both the fluorine atom and the ortho-ester group decreases the nucleophilicity of the ipso-carbon attached to the boron atom. This can slow the crucial transmetalation step in the catalytic cycle.

Furthermore, this class of electron-deficient boronic acid is susceptible to a key side reaction: protodeboronation , where the C-B bond is cleaved by a proton source (like water) under basic conditions, leading to the formation of ethyl 4-fluorobenzoate and reducing the overall yield.[8][9]

Therefore, the central challenge is to identify reaction conditions that accelerate the productive catalytic cycle while minimizing the rate of protodeboronation. This is achieved by careful selection of the catalyst, ligand, base, and solvent.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Reagents Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L)n Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X Aryl Halide (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' (L)n Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar'-B(OH)2 (2-EtO₂C-5-F-Ph)B(OH)₂ (Ar'-B(OH)₂) Base Base (e.g., K₂CO₃) Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) Ar'-B(OH)2->Boronate Base->Boronate Boronate->Ar-Pd(II)-Ar'(L2)

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Optimizing Reaction Parameters

Success with this substrate hinges on a rational selection of reagents and conditions. The goal is to employ a catalytic system that is highly active, promoting rapid C-C bond formation at temperatures that do not compromise the stability of the ester functionality.

Palladium Catalyst and Ligand Selection

For challenging substrates, including electron-deficient boronic acids and less reactive aryl chlorides, the choice of ligand is paramount. Modern catalyst systems that generate monoligated Pd(0) species in solution are often the most effective.[10]

  • Buchwald-type Biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are electron-rich and sterically demanding. This combination promotes the rate-limiting oxidative addition step and accelerates the final reductive elimination, leading to higher catalyst turnover.[9][10]

  • Palladacycle Precatalysts: Pre-formed palladacycles (e.g., Buchwald G3 or G4 precatalysts) offer excellent air and moisture stability and rapidly generate the active Pd(0) catalyst under reaction conditions.[2][9][11] This rapid activation is crucial for outcompeting the protodeboronation of the sensitive boronic acid.

The Critical Role of the Base

The base plays a dual role: it activates the boronic acid to form a more nucleophilic boronate complex and participates in the regeneration of the palladium catalyst.[12]

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are often the first choice. They are effective at promoting the reaction without being overly harsh, which helps prevent the hydrolysis of the ethoxycarbonyl group. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can sometimes provide superior results.[2][13]

  • Phosphates (K₃PO₄): Potassium phosphate is another widely used base, particularly effective in couplings involving heteroaryl partners or when a stronger, non-nucleophilic base is required.[4][13][14]

  • Aqueous vs. Anhydrous: The reaction generally requires a small amount of water to dissolve the base and facilitate the formation of the reactive boronate species. However, excess water can promote protodeboronation. A solvent system of 10:1 organic solvent to water is a common starting point.

Solvent System

The solvent must solubilize all reaction components and remain stable at the required temperature. Its polarity can also influence the reaction mechanism and selectivity.[15][16]

  • Ethers (Dioxane, 2-MeTHF, THF): These are the most common and reliable solvents for Suzuki couplings. 1,4-Dioxane is a frequent choice, though 2-methyltetrahydrofuran (2-MeTHF) is a greener alternative and has been shown to give excellent results.[2]

  • Aromatic Hydrocarbons (Toluene): Toluene can be effective, especially at higher temperatures needed for coupling aryl chlorides.

  • Solvent Quality: It is critical to use high-purity, degassed solvents. Contaminants can poison the palladium catalyst and inhibit the reaction.[17]

Data Summary: Recommended Starting Conditions

The following table provides recommended starting points for optimizing the Suzuki-Miyaura coupling of this compound with various aryl halides.

ParameterAryl Bromide / IodideAryl ChlorideRationale
Pd Precatalyst SPhos Pd G4 (1-2 mol%)XPhos Pd G4 (2-4 mol%)Aryl chlorides require a more active catalyst for the challenging oxidative addition step.
Boronic Acid 1.2 - 1.5 equiv.1.5 - 2.0 equiv.A larger excess is used to compensate for potential protodeboronation with less reactive partners.
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)K₃PO₄ or Cs₂CO₃ (3 equiv.)A stronger or more soluble base can help accelerate the sluggish kinetics of aryl chloride coupling.
Solvent Dioxane/H₂O (10:1) or 2-MeTHFDioxane or TolueneHigher boiling point solvents may be needed to achieve the temperatures required for aryl chloride activation.
Temperature 80 - 100 °C100 - 120 °CHigher temperatures are necessary to overcome the higher activation energy of the C-Cl bond.
Reaction Time 2 - 12 h12 - 24 hMonitor by TLC or LC-MS for completion.

Detailed Experimental Protocol

This protocol provides a general procedure for a small-scale (0.5 mmol) test reaction. All manipulations should be performed using standard inert atmosphere techniques.

Materials and Equipment
  • This compound (1.5 equiv., 0.75 mmol, 159 mg)

  • Aryl Halide (1.0 equiv., 0.5 mmol)

  • Palladium Precatalyst (e.g., SPhos Pd G4, 2 mol%, 0.01 mmol, 8.5 mg)

  • Base (e.g., K₃PO₄, 3.0 equiv., 1.5 mmol, 318 mg)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane, 5 mL)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Nitrogen or Argon)

  • Standard glassware for workup and purification

Reaction Workflow Visualization

Experimental_Workflow A 1. Preparation - Oven-dry glassware. - Weigh reagents into flask. B 2. Inert Atmosphere - Seal the flask. - Evacuate and backfill with N₂/Ar (3x). A->B Setup C 3. Solvent Addition - Add degassed solvent via syringe. B->C D 4. Reaction - Heat to target temperature (e.g., 100 °C). - Stir vigorously. C->D Initiation E 5. Monitoring - Check progress via TLC or LC-MS. D->E During Reaction E->D Continue if incomplete F 6. Workup - Cool to RT. - Quench with water. - Extract with organic solvent (e.g., EtOAc). E->F Upon Completion G 7. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify via flash chromatography. F->G Isolation H 8. Characterization - Obtain final product. - Analyze via NMR, MS. G->H Analysis

Figure 2: Step-by-step experimental workflow for Suzuki coupling.
Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (0.5 mmol), this compound (0.75 mmol), the palladium precatalyst (0.01 mmol), and the base (1.5 mmol).

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent (5 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure).Ensure rigorous inert atmosphere techniques. Use a fresh bottle of precatalyst.
Insufficient temperature.Increase temperature in 10 °C increments, especially for aryl chlorides.
Poor quality solvent/reagents.Use anhydrous, degassed solvents. Ensure boronic acid has not degraded.
Significant Protodeboronation Reaction is too slow or too hot.Switch to a more active catalyst/ligand system to accelerate coupling at a lower temperature.[9]
Excess water in the reaction.Use a precisely measured amount of water or run under anhydrous conditions with a base like CsF.
Ester Hydrolysis Base is too strong or reaction time is too long at high temp.Use a milder base (e.g., K₂CO₃). Try to reduce reaction time with a more active catalyst.

Conclusion

This compound is a powerful tool for introducing a functionalized fluoro-aromatic motif. While its electronic properties present challenges such as a propensity for protodeboronation, these can be overcome through the rational application of modern cross-coupling technology. By selecting highly active palladium precatalysts with bulky, electron-rich ligands, and by carefully controlling the base, solvent, and temperature, researchers can achieve high yields and unlock the full synthetic potential of this valuable building block.

References

synthesis of biaryl compounds using (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Biaryl Compounds Using (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid

Introduction: The Strategic Importance of Functionalized Biaryls

Biaryl scaffolds are a cornerstone of modern medicinal chemistry and materials science, appearing in a significant percentage of pharmaceuticals, agrochemicals, and organic electronics.[1][2][3][4] Their prevalence stems from the unique structural and electronic properties conferred by the C(sp²)-C(sp²) bond, which allows for the creation of molecules with precise three-dimensional arrangements and tunable characteristics. Among the myriad of synthetic methods developed to construct these frameworks, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild conditions, and exceptional functional group tolerance.[5][6][7][8]

This application note provides a detailed guide to the use of a highly versatile building block, This compound , in Suzuki-Miyaura coupling reactions. The presence of an ethoxycarbonyl group at the ortho position and a fluorine atom at the meta position offers synthetic chemists strategic advantages. The ester serves as a handle for further derivatization (e.g., hydrolysis to a carboxylic acid, amidation), while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidate. This guide is designed for researchers, scientists, and drug development professionals, offering mechanistic insights, detailed protocols, and practical troubleshooting advice.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organoboron species (like our subject boronic acid) and an organic halide or triflate.[9] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this catalytic cycle is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes.

The cycle consists of three fundamental steps:[5][6][10]

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex inserts into the carbon-halide (C-X) bond of the coupling partner (e.g., an aryl bromide), forming a square-planar Pd(II) intermediate. This is often the rate-limiting step of the cycle.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which facilitates the transfer of the aryl group to the Pd(II) center, displacing the halide.[11][12]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) oa_complex [Ar¹-Pd(II)L₂-X] (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex [Ar¹-Pd(II)L₂-Ar²] (Transmetalation Complex) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) tm_complex->product reagent1 Ar¹-X (Aryl Halide) reagent1->oa_complex reagent2 Ar²-B(OH)₂ (Boronic Acid) boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) reagent2->boronate + OH⁻ (from Base) base Base (e.g., K₂CO₃) boronate->tm_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Components and Their Causal Roles

A successful coupling reaction depends on the judicious selection of its components. Each choice has a direct causal effect on reaction efficiency, yield, and purity.

ComponentRole & RationaleCommon Examples
Palladium Catalyst The engine of the catalytic cycle. The choice of ligand is critical as it modulates the catalyst's stability, solubility, and reactivity. Bulky, electron-rich phosphine ligands often accelerate the oxidative addition and reductive elimination steps.[7][12][13]Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with ligands like SPhos or XPhos.
Base Activates the boronic acid to form a more reactive boronate species required for transmetalation.[11][12] The base's strength and solubility can impact reaction kinetics and prevent side reactions. For ester-containing substrates, a moderately strong base is preferred to avoid saponification.K₂CO₃, Cs₂CO₃, K₃PO₄.
Aryl Halide/Triflate The electrophilic coupling partner. Reactivity generally follows the trend I > Br > OTf >> Cl. The use of modern, highly active catalysts has made the coupling of less reactive but more economical aryl chlorides routine.[14]Aryl bromides, iodides, chlorides, and triflates.
Solvent Solubilizes reactants and catalyst. Often a mixture of an organic solvent and water is used, as water can aid in dissolving the base and facilitate the formation of the active boronate species. The solvent must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[9]1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF.

Application Protocol: Synthesis of Ethyl 4'-methoxy-4-fluoro-[1,1'-biphenyl]-2-carboxylate

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction.

Reaction Scheme: this compound + 4-Bromoanisole → Ethyl 4'-methoxy-4-fluoro-[1,1'-biphenyl]-2-carboxylate

Materials and Equipment
Reagents & MaterialsEquipment
This compoundSchlenk flask or round-bottom flask with reflux condenser
4-BromoanisoleMagnetic stirrer with heating plate
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Inert gas line (Argon or Nitrogen) with bubbler
Potassium Carbonate (K₂CO₃), anhydrousSyringes and needles
1,4-Dioxane, anhydrousTLC plates (Silica gel 60 F₂₅₄)
Deionized Water, degassedRotary evaporator
Ethyl Acetate, ACS gradeGlassware for extraction (separatory funnel)
Brine (saturated NaCl solution)Chromatography column and accessories
Anhydrous Sodium Sulfate (Na₂SO₄)Standard laboratory glassware
Safety Precautions
  • Boronic Acids: Can be irritating to the eyes, respiratory system, and skin. Handle in a well-ventilated fume hood.[15][16]

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All handling must occur within a fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.[17]

Experimental Workflow

Workflow start Start setup 1. Reaction Setup (Inert Atmosphere) start->setup reagents 2. Add Reagents (Boronic Acid, Aryl Bromide, Base, Catalyst) setup->reagents solvent 3. Add Solvents (Dioxane, H₂O) reagents->solvent degas 4. Degas Mixture (Ar sparging) solvent->degas heat 5. Heat to Reflux (Monitor by TLC) degas->heat workup 6. Aqueous Work-up (Quench, Extract, Wash) heat->workup dry 7. Dry & Concentrate (Na₂SO₄, Rotovap) workup->dry purify 8. Column Chromatography dry->purify end End (Characterize Product) purify->end

References

The Strategic Role of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic Acid in Modern Medicinal Chemistry: Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Targeted Therapies

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid, a seemingly unassuming organoboron compound, has emerged as a cornerstone reagent for the synthesis of complex, high-value pharmaceutical agents. Its utility is primarily anchored in its role as a versatile coupling partner in the Nobel Prize-winning Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds.[1][2]

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of the applications of this compound. We will delve into the rationale behind its use, supported by case studies of prominent drug candidates, and provide detailed, field-proven protocols for its successful implementation in synthesis.

The unique architecture of this molecule, featuring a boronic acid, a fluorine atom, and an ethoxycarbonyl group on a phenyl ring, is not accidental. Each component plays a critical role:

  • The Boronic Acid Moiety: This functional group is the linchpin for the Suzuki-Miyaura cross-coupling reaction, enabling the formation of biaryl structures that are prevalent in many biologically active compounds.[3] Boronic acids are favored for their stability, low toxicity, and functional group tolerance under mild reaction conditions.[1][3]

  • The Fluorine Atom: The strategic placement of fluorine has become a hallmark of modern medicinal chemistry. Its high electronegativity and small size can profoundly influence a drug's properties, including metabolic stability (by blocking sites of oxidative metabolism), binding affinity (through favorable interactions with protein targets), and physicochemical characteristics like lipophilicity and pKa.[4]

  • The Ethoxycarbonyl Group: This ester group serves as a versatile synthetic handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides or other functional groups, allowing for further molecular elaboration and fine-tuning of the drug candidate's properties. It also influences the electronic nature of the phenyl ring, impacting its reactivity in the coupling reaction.

This guide will illuminate how the thoughtful combination of these features makes this compound a highly sought-after building block in the quest for novel therapeutics.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the preeminent application of this compound. This palladium-catalyzed reaction forges a new carbon-carbon bond between the boronic acid and an organic halide or triflate. The general mechanism is a well-understood catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ox_Adduct R1-Pd(II)-X L2 (Oxidative Addition) Pd(0)L2->Ox_Adduct R1-X Transmetalation_Complex R1-Pd(II)-R2 L2 (Transmetalation) Ox_Adduct->Transmetalation_Complex R2-B(OH)2 Base Product_Complex Reductive Elimination Transmetalation_Complex->Product_Complex Product_Complex->Pd(0)L2 R1-R2 (Product) Product Coupled Product R1-X Aryl/Vinyl Halide R2-B(OH)2 (2-(Ethoxycarbonyl)-5- fluorophenyl)boronic acid Base Base

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with various aryl or heteroaryl bromides. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • Aryl/Heteroaryl Bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water mixture)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This is crucial as the active Pd(0) catalyst can be sensitive to oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The use of an aqueous base solution often facilitates the transmetalation step.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with water and then with brine to remove inorganic impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.

Case Study 1: Synthesis of Trametinib (Mekinist®), a MEK Inhibitor

A prominent application of a derivative of this compound is in the synthesis of Trametinib , a highly selective, allosteric inhibitor of MEK1 and MEK2 kinases.[6] Trametinib is approved for the treatment of various cancers, including melanoma with BRAF V600 mutations.[6]

The synthesis of Trametinib does not use the boronic acid directly but employs its corresponding pinacol boronate ester, ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate . Boronic esters are often preferred in multi-step syntheses due to their enhanced stability and ease of purification compared to boronic acids. The boronate ester is readily prepared from the corresponding aryl halide or can be synthesized from the boronic acid.

Trametinib_Synthesis Boronate_Ester Ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Suzuki_Coupling Suzuki-Miyaura Coupling Boronate_Ester->Suzuki_Coupling Core_Structure Pyridopyrimidine Core (Halogenated) Core_Structure->Suzuki_Coupling Intermediate Coupled Intermediate Suzuki_Coupling->Intermediate Further_Steps Further Synthetic Modifications Intermediate->Further_Steps Trametinib Trametinib Further_Steps->Trametinib

Figure 2: Retrosynthetic approach for Trametinib highlighting the Suzuki-Miyaura coupling.
Structure-Activity Relationship (SAR) Insights

The (2-fluoro-5-carboxyphenyl) moiety, derived from our boronic acid building block, is crucial for Trametinib's high potency and selectivity. Structural biology studies have revealed that this fragment binds in an allosteric pocket of the MEK enzyme.[6]

  • The fluorine atom is positioned to make favorable interactions within a hydrophobic pocket of the enzyme, enhancing binding affinity.[4]

  • The carboxylate group (obtained after hydrolysis of the ethoxycarbonyl group) forms key hydrogen bonds with residues in the allosteric site, anchoring the inhibitor. The acetamide group in the final drug, derived from this position, is also critical for these interactions.[6]

This exemplifies the "causality behind experimental choices": medicinal chemists select this specific boronic acid to install a precisely functionalized phenyl ring that is known to confer high affinity and selectivity for the target enzyme.

Case Study 2: Synthesis of Linifanib (ABT-869), a Multi-Kinase Inhibitor

Linifanib (ABT-869) is another example of a potent, orally active ATP-competitive inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinases.[7][8] It has been investigated for the treatment of various solid tumors, including renal cell carcinoma.[9] The synthesis of Linifanib also relies on a Suzuki-Miyaura coupling to construct its core biaryl structure. While various synthetic routes exist, the use of a fluorophenylboronic acid derivative is a key strategy.

The core of Linifanib features an N-phenyl-N'-{4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl}urea structure. The fluorophenyl moiety is introduced via a Suzuki coupling, demonstrating the versatility of fluorinated phenylboronic acids in constructing different classes of kinase inhibitors.

Table 1: Representative Suzuki-Miyaura Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura couplings involving fluorinated arylboronic acids, providing a reference for experimental design.

Aryl Halide PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012>95
2-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)1,4-Dioxane808~90
4-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-AmylOH11018~85
Ethyl 4-iodobenzoatePd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O856>90

Note: Yields are highly substrate-dependent and the conditions above are illustrative. Optimization is recommended for each specific reaction.[5][10]

Conclusion and Future Outlook

This compound and its derivatives are not merely synthetic intermediates; they are enabling tools in modern medicinal chemistry. Their well-defined structure provides a reliable platform for introducing key pharmacophoric features into drug candidates. The ability to precisely install a fluorinated phenyl ring with a versatile synthetic handle via the robust and efficient Suzuki-Miyaura coupling reaction has cemented its importance in the synthesis of targeted therapies, particularly in oncology.

As our understanding of disease biology deepens and the demand for highly specific and potent small molecule drugs continues to grow, the strategic use of such multifaceted building blocks will remain a cornerstone of successful drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this compound in their own synthetic endeavors.

References

Harnessing (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic Acid in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The strategic incorporation of fluorine and tailored functional groups is a cornerstone of modern agrochemical design, imparting enhanced efficacy, metabolic stability, and favorable environmental profiles.[1][2][3] (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid has emerged as a highly valuable and specialized building block for this purpose. This guide provides an in-depth analysis of its application, focusing on its role in constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions. We will explore the causality behind experimental choices, provide a detailed, field-tested protocol for Suzuki-Miyaura coupling, and present logical workflows for its integration into agrochemical discovery programs. This document is intended for researchers, chemists, and drug development professionals dedicated to advancing crop protection technology.

Introduction: The Strategic Advantage of Fluorinated Boronic Acids

The quest for novel agrochemicals with improved performance and safety profiles has led to a significant reliance on organofluorine chemistry.[2][4] The introduction of fluorine can profoundly alter a molecule's physicochemical properties:

  • Enhanced Bioactivity: Fluorine's high electronegativity can modulate a molecule's interaction with target enzymes or receptors, often leading to stronger binding and increased potency.[4]

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation by target pests or in the environment, which can result in longer-lasting efficacy.[4]

  • Altered Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, improving its ability to penetrate biological membranes like plant cuticles or insect exoskeletons.[2][4]

Parallel to the rise of fluorine, boronic acids have become indispensable tools in synthetic chemistry, primarily for their utility in the Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds.[5][6][7]

This compound (CAS 874219-60-0) sits at the intersection of these two powerful chemical strategies. Its structure is uniquely suited for agrochemical synthesis, featuring three key components: the boronic acid for C-C bond formation, a fluorine atom to impart beneficial physicochemical properties, and an ortho-ester group that serves as both a synthetic handle and a conformational control element.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 874219-60-0[5]
Molecular Formula C₉H₁₀BFO₄[5][8]
Molecular Weight 211.98 g/mol [5]
Appearance White to off-white crystalline powder[5]
Melting Point 99 °C[5]

The presence of the bulky ethoxycarbonyl group at the ortho position relative to the boronic acid introduces significant steric hindrance. This is a critical consideration for reaction design, as it can impede the approach of the palladium catalyst and slow down key steps in the catalytic cycle.[9][10] However, this steric influence can also be leveraged to control molecular geometry, potentially leading to the synthesis of atropisomers—molecules with axial chirality due to restricted rotation—which is an area of growing interest in designing highly specific bioactive compounds.[9][11]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is to introduce the 2-ethoxycarbonyl-5-fluorophenyl moiety onto a heteroaromatic or aromatic core, a common strategy in the synthesis of fungicides, herbicides, and insecticides.[12] The Suzuki-Miyaura reaction is the method of choice for this transformation.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process involves a palladium catalyst, typically in the Pd(0) oxidation state, cycling through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Causality Note: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligands is critical, especially with sterically hindered substrates like our target boronic acid.[13] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition step and promote the final reductive elimination, preventing catalyst decomposition and improving yields.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (R¹-X) Pd0->OA Aryl Halide (R¹-X) Pd_complex R¹-Pd(II)-X (L)₂ OA->Pd_complex TM Transmetalation Pd_complex->TM Pd_intermediate R¹-Pd(II)-R² (L)₂ TM->Pd_intermediate Base Base (-OH, -OR) Boronate [R²-B(OR)₃]⁻ Base->Boronate Boronate->TM Boronate Complex Boronic_Acid R²-B(OH)₂ Boronic_Acid->Boronate RE Reductive Elimination Pd_intermediate->RE RE->Pd0 Biaryl Product (R¹-R²)

Diagram 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Fungicide Precursor

This protocol provides a robust, general method for the coupling of this compound with a representative heteroaryl bromide.

Objective: To synthesize Ethyl 2'-(bromopyridin-X-yl)-4-fluorobiphenyl-2-carboxylate, a scaffold relevant to SDHI or QoI fungicide development.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Equiv.Amount
This compound874219-60-0211.981.21.27 g
2-Bromo-5-methylpyridine (Example Aryl Halide)3510-66-5172.021.00.86 g
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.030.173 g
Sodium Carbonate (Na₂CO₃)497-19-8105.993.01.59 g
1,4-Dioxane123-91-188.11-20 mL
Water7732-18-518.02-5 mL

Causality Note:

  • Boronic Acid (1.2 equiv.): A slight excess is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions.

  • Base (Na₂CO₃): A base is essential for activating the boronic acid to form the more nucleophilic boronate species, which is required for the transmetalation step.[13] An aqueous solution is often used.

  • Catalyst (Pd(PPh₃)₄): This is a reliable Pd(0) catalyst that is often effective for a range of Suzuki couplings. For particularly challenging couplings, a more specialized catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos) might be necessary.[13]

  • Solvent (Dioxane/Water): This biphasic solvent system is effective at dissolving both the organic reagents and the inorganic base, facilitating the reaction at the interface.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.27 g), 2-bromo-5-methylpyridine (0.86 g), and Tetrakis(triphenylphosphine)palladium(0) (0.173 g).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add 1,4-dioxane (20 mL). Stir the mixture to dissolve the solids.

  • Base Addition: In a separate beaker, dissolve sodium carbonate (1.59 g) in water (5 mL). Degas this solution by bubbling nitrogen through it for 15 minutes. Add the aqueous base solution to the reaction flask via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 90-100 °C.

  • Reaction Monitoring: Stir the reaction vigorously at this temperature for 6-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (50 mL) and water (30 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently degassed solvents; Poor quality base.Use a fresh bottle of catalyst; Ensure thorough degassing of all solvents and solutions; Use freshly dried, powdered base.
Protodeboronation Presence of excess water or protons; Prolonged reaction time at high temp.Use anhydrous solvents if possible (with a non-aqueous base like CsF); Monitor reaction closely and stop once complete.
Homocoupling of Boronic Acid Presence of oxygen; Inefficient transmetalation.Maintain a strict inert atmosphere; Consider a different ligand/catalyst system to improve the transmetalation rate.

Workflow for Agrochemical Discovery

Integrating a new building block like this compound into a discovery program follows a logical progression from synthesis to biological evaluation.

Agrochemical_Workflow A 1. Target Identification (e.g., SDHI Fungicide Core) B 2. Building Block Selection (2-(Ethoxycarbonyl)-5- fluorophenyl)boronic acid A->B C 3. Synthetic Route Design (Suzuki-Miyaura Coupling) B->C D 4. Library Synthesis (Couple with diverse aryl halides) C->D E 5. In Vitro & In Vivo Biological Screening D->E F 6. Structure-Activity Relationship (SAR) Analysis E->F G 7. Lead Optimization (Modify scaffold & substituents) F->G Iterative Improvement H 8. Candidate Selection F->H G->D

References

protocol for C-N cross-coupling with (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of N-Aryl Compounds via C-N Cross-Coupling with (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic Acid

Introduction: The Strategic Importance of Fluorinated N-Aryl Scaffolds

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Arylamines are privileged structures found in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] The strategic incorporation of fluorine into these molecules has become a powerful tactic in drug design.[2] Fluorine's unique electronic properties can enhance metabolic stability, increase binding affinity, and improve bioavailability by modulating factors like lipophilicity and pKa.[3]

This compound is a highly valuable building block for drug discovery professionals. It provides a direct route to N-aryl compounds featuring a fluorine atom, a common bioisostere for hydrogen, and an ortho-ethoxycarbonyl group. This ester functionality can serve as a synthetic handle for further molecular elaboration or participate in key hydrogen bonding interactions with biological targets.

This guide provides detailed protocols and technical insights for performing C-N cross-coupling reactions using this specific boronic acid. We will explore the two dominant catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Chan-Lam coupling, offering researchers the flexibility to choose the method best suited to their specific synthetic goals and laboratory constraints.

Navigating the Catalytic Landscape: Palladium vs. Copper

The choice between a palladium or copper catalyst is a critical decision point in planning a C-N coupling reaction. Each system offers distinct advantages and operates under different mechanistic paradigms.

Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction is renowned for its broad substrate scope and high functional group tolerance, making it a workhorse in complex molecule synthesis.[4][5] It typically involves a Pd(0)/Pd(II) catalytic cycle and requires the use of specialized, often bulky and electron-rich, phosphine ligands to achieve high efficiency.[6][7] While robust, the methodology necessitates the use of an expensive precious metal and strict exclusion of air and moisture, often requiring glovebox or Schlenk line techniques.[4]

Copper-Catalyzed Chan-Lam Coupling: As an alternative, the Chan-Lam reaction utilizes copper, a more abundant and less expensive metal.[8] A key operational advantage is its remarkable tolerance for air and even protic solvents, allowing reactions to be set up on an open benchtop.[9][10] The mechanism is thought to proceed through a Cu(I)/Cu(III) or Cu(II) intermediate, with atmospheric oxygen often serving as the terminal oxidant.[8][9] While operationally simpler, the Chan-Lam coupling can have a more limited substrate scope compared to its palladium counterpart, and some protocols may require stoichiometric amounts of the copper reagent.[11]

Protocol I: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is recommended for achieving high yields across a broad range of amine coupling partners, including those that may be less reactive. The key to success lies in the judicious selection of the ligand and base, and the rigorous exclusion of oxygen.

Reaction Mechanism and Key Parameters

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The active LPd(0) catalyst undergoes oxidative addition into the aryl-boron bond (or more commonly, an aryl halide/triflate precursor in classic Buchwald-Hartwig, though the principle extends to boronic acid couplings under specific conditions or via transmetalation). The resulting Pd(II) complex coordinates the amine, which is then deprotonated by a base. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[12]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Ar-X oa_label Oxidative Addition amine_complex Amine Coordination Complex oa_complex->amine_complex coord_label Amine Coordination amido_complex Amido Complex amine_complex->amido_complex - HX deprot_label Deprotonation amido_complex->pd0 re_label Reductive Elimination prod_out Product (Ar-NR₂) re_label->prod_out sub_in Amine (R₂NH) Base sub_in->amine_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. These Pd(II) and Pd(0) sources, respectively, readily form the active monoligated Pd(0) species in the presence of a phosphine ligand.[13][14] Using an air-stable precatalyst, such as tBuBrettPhos Pd G3, can simplify reaction setup and improve reproducibility.[15]

  • Ligand: The choice of ligand is paramount.[6] For coupling with an electronically-demanding substrate like this compound, a sterically hindered, electron-rich biaryl monophosphine ligand is recommended. Ligands such as XPhos or tBuBrettPhos are excellent starting points as they accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[7][16]

  • Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine bound to the palladium center. Sodium tert-butoxide (NaOtBu) is highly effective but can be incompatible with base-sensitive functional groups.[13] Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) offer greater functional group tolerance.[13]

  • Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or tert-butyl methyl ether (MTBE) are essential to prevent catalyst deactivation.

Detailed Step-by-Step Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4.4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add this compound, the amine, K₃PO₄, Pd₂(dba)₃, and XPhos to the reaction vessel. If a glovebox is unavailable, add the solids to the flask, seal with a septum, and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C). Stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylated product.

Example Reaction Conditions
Amine PartnerPd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4.4)K₃PO₄ (2.0)Toluene1001285-95
MorpholinePd(OAc)₂ (2)tBuBrettPhos (4)NaOtBu (2.0)Dioxane110880-90
BenzylaminetBuBrettPhos Pd G3 (2)-Cs₂CO₃ (2.0)MTBE801675-88

Protocol II: Copper-Catalyzed Chan-Lam Coupling

This protocol is ideal for researchers seeking an operationally simple, cost-effective, and environmentally benign method. It is particularly well-suited for N-arylation with relatively nucleophilic amines.

Reaction Mechanism and Key Parameters

The mechanism of the Chan-Lam coupling is more debated than the Buchwald-Hartwig reaction but is generally believed to involve a copper-aryl intermediate.[8] A plausible pathway involves the reaction of the boronic acid with a Cu(II) salt to form an aryl-Cu(II) species. Coordination of the amine, followed by reductive elimination from a transient Cu(III) intermediate, yields the C-N bond and a Cu(I) species.[9] Atmospheric oxygen then re-oxidizes Cu(I) back to the active Cu(II) state, completing the catalytic cycle.

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most commonly used catalyst and can be employed in either stoichiometric or catalytic amounts.[10][17]

  • Ligand: While some reactions proceed without a ligand, the addition of a nitrogen-based ligand like 1,10-phenanthroline or pyridine can significantly accelerate the reaction and improve yields, especially for less reactive amines.[8][10][18]

  • Solvent: The reaction is versatile in its solvent choice. Aprotic solvents like dichloromethane (DCM) or acetonitrile (MeCN) are common. For aryl amines, a mixed solvent system of MeCN/EtOH has been shown to be effective, particularly when using boronic esters.[11]

  • Atmosphere: A key advantage is that the reaction is typically run open to the air, as oxygen is often the terminal oxidant.

Detailed Step-by-Step Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine (1.5 - 2.0 equiv)

  • Copper(II) Acetate (Cu(OAc)₂, 10-20 mol% or 1.5 equiv for stoichiometric)

  • Ligand (optional, e.g., 1,10-phenanthroline, 20 mol%)

  • Solvent (e.g., Acetonitrile)

  • Vial with a magnetic stir bar

Procedure:

  • Reaction Setup: In a vial open to the atmosphere, combine this compound, the amine, Cu(OAc)₂, and the optional ligand.

  • Solvent Addition: Add the solvent (e.g., acetonitrile) and seal the vial with a screw cap (do not purge with inert gas).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often visibly blue or green. Monitor by TLC or LC-MS (typically 12-48 hours).

  • Workup: Upon completion, dilute the reaction with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate to remove the copper salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Workflow and Data Visualization

Experimental Workflow start 1. Combine Reagents (Boronic Acid, Amine, Catalyst, Base/Ligand) reaction 2. Add Solvent & Heat (Inert gas for Pd, Air for Cu) start->reaction monitor 3. Monitor Reaction (TLC / LC-MS) reaction->monitor workup 4. Quench & Workup (Filter, Extract, Dry) monitor->workup purify 5. Purify (Column Chromatography) workup->purify characterize 6. Characterize Product (NMR, MS) purify->characterize final_product Pure N-Aryl Product characterize->final_product

Caption: General experimental workflow for C-N cross-coupling.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Yield Inactive catalyst (Pd system).Use an air-stable precatalyst. Ensure solvents and reagents are rigorously anhydrous and deoxygenated.
Poor substrate purity.Purify starting materials (boronic acid and amine) by recrystallization or chromatography.
Incorrect base strength (Pd system).Screen different bases. For sensitive substrates, switch from NaOtBu to K₃PO₄ or Cs₂CO₃.
Boronic acid decomposition.Boronic acids can dehydrate to form boroxines upon storage. Use fresh or properly stored material.
Incomplete Conversion Insufficient reaction time or temperature.Increase reaction time and/or temperature incrementally. Monitor by LC-MS to confirm if the reaction has stalled.
Catalyst inhibition (Cu system).Some amines or functional groups can inhibit the copper catalyst. Try adding a ligand like 1,10-phenanthroline.[18]
Side Product Formation Homocoupling of boronic acid.This can occur at high temperatures. Try lowering the reaction temperature. Ensure proper stoichiometry.
Hydrodehalogenation (if starting from an aryl halide).This side reaction can compete with C-N coupling. Screening different ligands can often mitigate this issue.[1]
Diarylation of primary amines.Use a larger excess of the primary amine or add the arylating agent slowly to the reaction mixture.

Product Characterization

Confirmation of the desired product's identity and purity is essential. The following techniques are standard:

  • NMR Spectroscopy: ¹H NMR will show characteristic shifts for the aromatic and amine protons. ¹⁹F NMR is a powerful tool to confirm the presence of the fluorine atom, typically appearing as a singlet or a triplet depending on neighboring protons. ¹³C NMR will confirm the carbon skeleton.

  • Mass Spectrometry: Low-resolution mass spectrometry (LC-MS) is used for reaction monitoring and confirming the product's molecular weight. High-resolution mass spectrometry (HRMS) provides an exact mass to confirm the elemental composition.

  • Chromatography: Thin-layer chromatography (TLC) is used for rapid reaction monitoring. High-performance liquid chromatography (HPLC) can be used to determine the final product's purity with high accuracy.

References

Application Note: Advanced One-Pot Synthesis Strategies Utilizing (2-Ethoxycarbonyl-5-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (2-Ethoxycarbonyl-5-fluorophenyl)boronic Acid

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and versatile functional groups is paramount for tuning molecular properties.[1] (2-Ethoxycarbonyl-5-fluorophenyl)boronic acid has emerged as a highly valuable building block for this purpose. Its structure is uniquely trifunctional:

  • The Boronic Acid Moiety: Serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the facile construction of C(sp²)–C(sp²) bonds.[2][3]

  • The Fluoro Substituent: The electron-withdrawing fluorine atom can significantly enhance metabolic stability, modulate pKa, and improve binding affinity of target molecules by participating in favorable drug-receptor interactions.[1][4]

  • The Ethoxycarbonyl Group: An ester that acts as a synthetic handle for post-coupling modifications. It can be readily converted into a carboxylic acid, an amide, or other functional groups, providing a gateway to a diverse array of derivatives.[5]

This application note provides an in-depth guide to leveraging these features in one-pot synthesis strategies, moving beyond simple couplings to create complex molecules with greater efficiency. We will explore the causality behind experimental choices and provide robust, field-proven protocols for researchers in drug development and synthetic chemistry.

Core Concept: The Power of Tandem Reactions in a Single Pot

A one-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages. It circumvents the need for lengthy purification procedures of intermediate compounds, saving time, reagents, and reducing chemical waste. For a multi-functional reagent like (2-Ethoxycarbonyl-5-fluorophenyl)boronic acid, this approach allows for a seamless transition from C-C bond formation to functional group interconversion.

Strategy 1: One-Pot Suzuki-Miyaura Coupling and Saponification

This is one of the most powerful and straightforward one-pot strategies. It combines the creation of a biaryl scaffold with the unmasking of a carboxylic acid group, a common pharmacophore and a key intermediate for further derivatization (e.g., amide coupling).

Mechanistic Rationale & Workflow

The process involves two distinct, sequential catalytic cycles/reactions that are compatible within a single pot.

  • Step 1: Suzuki-Miyaura Coupling: A palladium(0) catalyst facilitates the coupling of the boronic acid with an aryl or heteroaryl halide (Ar-X). The choice of a suitable base (e.g., K₃PO₄, K₂CO₃) is critical to activate the boronic acid for transmetalation without prematurely hydrolyzing the ester.[6][7]

  • Step 2: Saponification (Ester Hydrolysis): Upon completion of the coupling, a strong base (e.g., LiOH, NaOH) is added directly to the reaction mixture. This base cleaves the ethyl ester to reveal the carboxylate salt, which is then protonated during aqueous workup.

The workflow is visualized below:

G cluster_0 Reaction Vessel (One Pot) Reactants Boronic Acid + Aryl Halide (Ar-X) + Pd Catalyst & Ligand + Mild Base (e.g., K₃PO₄) Suzuki Suzuki-Miyaura Coupling Reactants->Suzuki Heat Intermediate Biaryl Ester Intermediate (In Situ) Suzuki->Intermediate BaseAdd Addition of Strong Base (e.g., LiOH) Intermediate->BaseAdd Coupling Complete Sapon Saponification (Hydrolysis) BaseAdd->Sapon Product Final Biaryl Carboxylic Acid (After Acidic Workup) Sapon->Product

Caption: Workflow for One-Pot Suzuki Coupling and Saponification.

Detailed Protocol: Synthesis of 5'-Fluoro-[1,1'-biphenyl]-2-carboxylic Acid

This protocol describes the coupling of (2-Ethoxycarbonyl-5-fluorophenyl)boronic acid with bromobenzene, followed by in-situ hydrolysis.

Table 1: Reagents and Materials

ReagentM.W.AmountMolesEquiv.
Bromobenzene157.01157 mg1.01.0
(2-Ethoxycarbonyl-5-fluorophenyl)boronic acid211.98254 mg1.21.2
Pd(OAc)₂ (Palladium(II) Acetate)224.504.5 mg0.020.02
XPhos476.6619.1 mg0.040.04
K₃PO₄ (Potassium Phosphate)212.27425 mg2.02.0
1,4-Dioxane-8 mL--
Water (degassed)-2 mL--
Lithium Hydroxide (LiOH·H₂O)41.96126 mg3.03.0

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add bromobenzene (1.0 mmol), (2-Ethoxycarbonyl-5-fluorophenyl)boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst which is formed in situ.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Suzuki Coupling: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 2-6 hours).

  • One-Pot Hydrolysis: Once the coupling is complete, cool the mixture to room temperature. Add a solution of LiOH·H₂O (3.0 mmol) in 2 mL of water directly to the reaction flask.

  • Saponification Reaction: Stir the mixture vigorously at 60 °C until the biaryl ester intermediate is fully converted to the carboxylate (monitor by TLC or LC-MS, typically 4-12 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and dilute with 20 mL of water.

    • Transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x 20 mL) to remove non-acidic impurities (like biphenyl homocoupling byproduct).

    • Carefully acidify the aqueous layer to pH ~2 with 1M HCl. A white precipitate should form.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to afford the pure 5'-fluoro-[1,1'-biphenyl]-2-carboxylic acid.

Strategy 2: One-Pot Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are the epitome of one-pot synthesis.[8][9] Boronic acids are excellent substrates for MCRs like the Petasis (borono-Mannich) reaction.

Conceptual Application: Petasis-Type Reaction

The Petasis reaction involves the one-pot reaction of an amine, an aldehyde (or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines. In our case, (2-Ethoxycarbonyl-5-fluorophenyl)boronic acid can react with an amine and a hydroxy-aldehyde like salicylaldehyde to form a complex heterocyclic structure in a single step.

G cluster_0 Conceptual One-Pot MCR BoronicAcid Boronic Acid (2-Ethoxycarbonyl- 5-fluorophenyl) MCR Petasis Borono-Mannich Reaction BoronicAcid->MCR Amine Amine (e.g., Benzylamine) Amine->MCR Aldehyde α-Hydroxy Aldehyde (e.g., Salicylaldehyde) Aldehyde->MCR Product Complex Product (Substituted Amino Alcohol) MCR->Product Heat, Solvent (e.g., EtOH)

Caption: Conceptual workflow for a one-pot Petasis MCR.

Exemplary Protocol: Three-Component Synthesis of a Substituted Amino Alcohol

This protocol is a representative example of how (2-Ethoxycarbonyl-5-fluorophenyl)boronic acid could be used in an MCR. Optimization is typically required for specific substrates.

Table 2: Reagents and Materials

ReagentM.W.AmountMolesEquiv.
Salicylaldehyde122.12122 mg1.01.0
Benzylamine107.15107 mg1.01.0
(2-Ethoxycarbonyl-5-fluorophenyl)boronic acid211.98233 mg1.11.1
Ethanol (EtOH)-10 mL--

Step-by-Step Procedure:

  • Reaction Setup: In a sealable vial, combine salicylaldehyde (1.0 mmol), benzylamine (1.0 mmol), and (2-Ethoxycarbonyl-5-fluorophenyl)boronic acid (1.1 mmol).

  • Solvent Addition: Add ethanol (10 mL) and cap the vial tightly.

  • Reaction: Heat the mixture to 70-80 °C with stirring for 12-24 hours. The progress can be monitored by LC-MS.

  • Work-up and Isolation:

    • Cool the reaction to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (30 mL).

    • Wash with saturated NaHCO₃ solution (2 x 15 mL) and then brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: The resulting crude product is typically purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure tertiary amine product.

Conclusion and Outlook

(2-Ethoxycarbonyl-5-fluorophenyl)boronic acid is more than just a substrate for simple cross-coupling; it is a versatile tool for efficient molecular construction. The one-pot strategies detailed herein—combining Suzuki coupling with subsequent functional group modification or employing the reagent in powerful multicomponent reactions—provide a direct path to complex, fluorinated biaryl carboxylic acids and polyfunctionalized amines. These protocols are designed to be robust and adaptable, enabling researchers to accelerate the synthesis of novel compounds for drug discovery and materials science, ultimately enhancing the efficiency and creativity of the synthetic process.

References

Application Notes and Protocols for the Scale-Up Synthesis of Biaryl Derivatives from (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Drug Discovery

The biaryl structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic incorporation of fluorine atoms into these scaffolds can dramatically enhance a molecule's pharmacological profile.[2] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can improve metabolic stability, modulate lipophilicity and pKa, and enhance binding affinity to target proteins.[2] (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is a valuable building block for the synthesis of these important fluorinated biaryl compounds, enabling the introduction of a fluoro and an ethoxycarbonyl-substituted phenyl ring, which are key functionalities in many drug candidates.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of biaryl derivatives from this compound, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and address critical aspects of process optimization, safety, and analysis to ensure a successful and efficient scale-up campaign.

Underlying Chemical Principles: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide or triflate.[3][4] This reaction has become a staple in industrial synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and catalysts.[3][5]

The catalytic cycle, as illustrated below, is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[4]

  • Transmetalation: The organoboron reagent transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex. This step is facilitated by the presence of a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Scale-Up Synthesis Protocol: A Practical Guide

This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide on a multi-gram to kilogram scale. It is crucial to perform initial small-scale trials to optimize conditions for a specific aryl halide partner.

I. Materials and Reagents
Component Grade Supplier Notes
This compound≥98%CommercialMay contain varying amounts of the corresponding boroxine (anhydride).[6]
Aryl Bromide (Ar-Br)≥98%CommercialSubstrate scope is broad; initial small-scale optimization is recommended.
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Catalyst GradeCommercialCatalyst choice is critical for reaction efficiency.[7]
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)AnhydrousCommercialThe choice and stoichiometry of the base can significantly impact the reaction rate and yield.
Solvent System (e.g., Toluene/Water, Dioxane/Water)Anhydrous/DegassedCommercialA biphasic solvent system is commonly employed.[8]
Nitrogen (N₂) or Argon (Ar)High PurityGas SupplierFor maintaining an inert atmosphere.[9]
II. Equipment
  • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.

  • Inert gas inlet and outlet (bubbler).

  • Addition funnel for liquid reagents.

  • Heating/cooling circulator.

  • Appropriate filtration apparatus (e.g., Nutsche filter).

  • Rotary evaporator for solvent removal.

  • High-performance liquid chromatography (HPLC) system for reaction monitoring and purity analysis.

  • Nuclear magnetic resonance (NMR) spectrometer and mass spectrometer for structural confirmation.

III. Experimental Workflow

a cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reactor Setup & Inerting C Charge Reagents A->C B Reagent Preparation & Degassing B->C D Heating & Stirring C->D E Reaction Monitoring (HPLC) D->E In-process control F Cooling & Quenching E->F Reaction complete G Phase Separation F->G H Aqueous Wash G->H I Solvent Removal H->I J Crystallization / Chromatography I->J K Drying J->K L Final Product Analysis (NMR, HPLC, MS) K->L

Figure 2: A generalized workflow for the scale-up Suzuki-Miyaura coupling.

IV. Step-by-Step Protocol
  • Reactor Preparation: Ensure the reactor is clean, dry, and properly assembled.[9] Purge the reactor with nitrogen or argon for at least 30 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Reagent Charging:

    • To the inerted reactor, add the aryl bromide (1.0 eq), this compound (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

    • Add the chosen solvent system (e.g., a 4:1 mixture of toluene and water). The solvent should be thoroughly degassed prior to use to minimize catalyst deactivation by oxygen.[9]

    • Begin stirring to create a slurry.

  • Catalyst Addition:

    • In a separate, inerted vessel, dissolve the palladium catalyst (0.01-1 mol%) in a small amount of the degassed organic solvent.

    • Transfer the catalyst solution to the reactor via cannula or an addition funnel. A slight exotherm may be observed.

  • Reaction Execution:

    • Heat the reaction mixture to the predetermined optimal temperature (typically 80-110 °C).

    • Maintain vigorous stirring to ensure efficient mixing of the biphasic system.

    • Monitor the reaction progress by periodically taking small, quenched samples for HPLC analysis. The disappearance of the starting aryl bromide is a good indicator of reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If necessary, filter the mixture to remove any insoluble inorganic salts.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Wash the organic layer sequentially with water and brine to remove residual base and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

V. Purification

The crude product will likely contain residual catalyst and other impurities. The choice of purification method will depend on the physical properties of the product and the required purity level.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is often the most efficient and scalable purification method.

  • Column Chromatography: For non-crystalline products or to remove closely-related impurities, column chromatography on silica gel may be necessary.[10][11]

  • Palladium Scavenging: Residual palladium levels are a critical concern in pharmaceutical synthesis.[12] If crystallization or chromatography is insufficient, treatment with a palladium scavenger (e.g., thiol-functionalized silica) may be required.[13]

Process Optimization and Troubleshooting

Achieving an efficient, robust, and scalable Suzuki-Miyaura coupling requires careful optimization of several parameters.

Parameter Considerations and Rationale Typical Range/Options
Catalyst Selection The choice of palladium precursor and ligand significantly affects reaction kinetics and yield. Electron-rich and bulky phosphine ligands often enhance catalyst activity and stability.[4] For large-scale operations, air- and moisture-stable pre-catalysts are advantageous.[9]Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Buchwald-type palladacycles.[4][7]
Base The base is crucial for the transmetalation step. Its strength, solubility, and particle size can influence the reaction rate. Stronger, more soluble bases often lead to faster reactions, but may also promote side reactions.K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃.
Solvent System A biphasic system is common, with an organic solvent to dissolve the substrates and catalyst, and an aqueous phase for the inorganic base. The choice of organic solvent can affect reaction temperature and solubility.Toluene/H₂O, Dioxane/H₂O, 2-MeTHF/H₂O, THF/H₂O.
Temperature Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and increased side product formation. The optimal temperature must be determined experimentally.60-120 °C.
Stoichiometry A slight excess of the boronic acid is typically used to ensure complete consumption of the more expensive aryl halide.1.1 to 1.5 equivalents of boronic acid.

Common Troubleshooting:

  • Stalled Reaction: This could be due to catalyst deactivation (by oxygen or impurities), insufficient base, or low temperature. Ensure all reagents and solvents are of high purity and properly degassed.

  • Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures or with certain catalyst systems. Optimizing the reaction conditions, particularly the base and temperature, can minimize this.

  • Deboronated Starting Material: Hydrolysis of the boronic acid can occur, particularly in the presence of strong base and water. Using a less nucleophilic base or a less aqueous solvent system may help.

Analytical Quality Control

Rigorous analytical monitoring is essential for ensuring the quality and consistency of the final product.

Technique Purpose Typical Observations
HPLC Reaction monitoring, purity assessment of the final product.Disappearance of starting materials, appearance of the product peak at a specific retention time. Purity is determined by peak area percentage.
¹H and ¹⁹F NMR Structural confirmation of the final product.Characteristic shifts and coupling patterns for the aromatic protons and the fluorine atom, confirming the formation of the desired biaryl structure.
Mass Spectrometry (MS) Molecular weight confirmation.Observation of the molecular ion peak corresponding to the calculated mass of the product.
ICP-MS Quantification of residual palladium.Ensures palladium levels are within acceptable limits for pharmaceutical intermediates (<10 ppm is often a target).

Safety Considerations

  • This compound is classified as a skin and eye irritant.[6]

  • Palladium catalysts can be toxic and should be handled with care in a well-ventilated area or fume hood.

  • Organic solvents are often flammable and may have associated health risks.

  • Bases can be corrosive.

Always consult the Safety Data Sheet (SDS) for all reagents before use.[6][14][15][16] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Scale-up operations should be conducted behind a blast shield, and appropriate engineering controls should be in place.

Process Analytical Technology (PAT) in Scale-Up

For large-scale manufacturing, the implementation of Process Analytical Technology (PAT) can provide significant benefits.[17][18] PAT involves the use of in-line or on-line analytical tools to monitor critical process parameters in real-time.[19][20][21] For Suzuki-Miyaura couplings, this could involve:

  • In-situ IR or Raman spectroscopy: To monitor the concentration of reactants and products without the need for sampling.

  • Automated HPLC sampling: For real-time reaction progress monitoring.

By providing a deeper understanding of the process, PAT can enhance efficiency, reduce costs, and improve product quality and consistency.[17]

Conclusion

The scale-up synthesis of biaryl derivatives from this compound via the Suzuki-Miyaura coupling is a highly viable and industrially relevant process. Success hinges on a thorough understanding of the reaction mechanism, careful optimization of reaction parameters, and rigorous analytical control. By following the protocols and guidelines outlined in this document, researchers and drug development professionals can confidently and efficiently produce these valuable fluorinated biaryl compounds for the advancement of their research and development programs.

References

Troubleshooting & Optimization

side reactions of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid in cross-coupling reactions. This guide is structured to provide in-depth, field-proven insights into the common side reactions encountered with this specific reagent, offering not just solutions but a foundational understanding of the underlying chemical principles. Our goal is to empower you to troubleshoot effectively, optimize your reaction outcomes, and ensure the integrity of your synthetic pathways.

The structure of this compound presents a unique set of challenges. The presence of two electron-withdrawing groups—the fluoro and the ortho-ethoxycarbonyl substituents—significantly influences the electronic properties of the boronic acid. This makes the C-B bond particularly susceptible to certain undesirable pathways, namely protodeboronation. Furthermore, the ester functionality itself can be labile under certain conditions. This guide will directly address these issues in a practical, question-and-answer format.

Troubleshooting Workflow: Diagnosing and Mitigating Side Reactions

When a Suzuki-Miyaura coupling reaction involving this compound results in low yield of the desired product, a systematic approach is crucial for identifying the root cause. The following workflow provides a logical progression for troubleshooting.

Troubleshooting_Workflow Start Low Yield or Complex Mixture Observed Check_Purity 1. Verify Reagent Purity & Integrity - Boronic Acid (Fresh?) - Aryl Halide - Catalyst & Ligand - Solvent (Anhydrous & Degassed?) - Base (Anhydrous?) Start->Check_Purity Analyze_Side_Products 2. Analyze Crude Reaction Mixture (LC-MS, GC-MS, ¹H NMR) Check_Purity->Analyze_Side_Products Protodeboronation Protodeboronation Product Detected? (Fluorobenzene ethyl ester) Analyze_Side_Products->Protodeboronation Homocoupling Homocoupling Dimer Detected? Analyze_Side_Products->Homocoupling Hydrolysis Ester Hydrolysis Detected? (Corresponding carboxylic acid) Analyze_Side_Products->Hydrolysis Protodeboronation->Homocoupling No Solve_Proto Implement Protodeboronation Mitigation Strategies (See FAQ Q1) Protodeboronation->Solve_Proto Yes Homocoupling->Hydrolysis No Solve_Homo Implement Homocoupling Mitigation Strategies (See FAQ Q2) Homocoupling->Solve_Homo Yes Solve_Hydrolysis Implement Ester Hydrolysis Mitigation Strategies (See FAQ Q3) Hydrolysis->Solve_Hydrolysis Yes Re_evaluate Re-evaluate Other Parameters - Catalyst/Ligand Choice - Temperature - Reaction Time Hydrolysis->Re_evaluate No Success Successful Optimization Solve_Proto->Success Solve_Homo->Success Solve_Hydrolysis->Success Re_evaluate->Success

Caption: A decision-making workflow for troubleshooting Suzuki-Miyaura reactions.

Summary of Common Side Reactions and Solutions

Side Reaction Primary Cause(s) Recommended Solution(s) Key Considerations
Protodeboronation Excess water, strong base, high temperature, electron-deficient boronic acid.Use anhydrous solvents, milder bases (K₃PO₄, KF), lower reaction temperature, or convert to a more stable boronate ester (MIDA, pinacol).[1][2]This compound is particularly susceptible due to its electron-withdrawing groups.
Homocoupling Presence of O₂ (oxidizes Pd(0) to Pd(II)), use of Pd(II) precatalysts.Rigorously degas all solvents and the reaction mixture. Use a Pd(0) source (e.g., Pd₂(dba)₃) or add a mild reducing agent like potassium formate.[3]This side reaction consumes two molecules of your boronic acid, significantly impacting yield.
Ester Hydrolysis Strong aqueous base (e.g., NaOH, KOH), high reaction temperature.Use milder, non-hydroxide bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] Run the reaction at the lowest effective temperature.The ethoxycarbonyl group is sensitive to saponification, which will alter the product's structure and properties.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My main byproduct is ethyl 2-fluoro-6-(dihydroxyboranyl)benzoate being converted to ethyl 2-fluorobenzoate. What is happening and how do I stop it?

A1: You are observing protodeboronation, the most common and significant side reaction for this substrate.

The Cause (Causality): Protodeboronation is the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond.[1] For this compound, this process is accelerated due to the electron-withdrawing nature of both the fluoro and ethoxycarbonyl groups. These groups decrease the electron density on the aromatic ring, making the carbon atom attached to the boron more electrophilic and thus more susceptible to protonolysis (cleavage by a proton source, typically water).[4] This reaction is often catalyzed by the palladium catalyst and is exacerbated by harsh conditions.[5]

Troubleshooting & Mitigation Protocols:

  • Strategy 1: Conversion to a More Stable Boronate Ester Boronic acids exist in equilibrium with their corresponding boronate esters. Esters like N-methyliminodiacetic acid (MIDA) boronates or pinacol esters are significantly more stable and less prone to premature protodeboronation.[1][6] They act as "slow-release" sources of the active boronic acid under the reaction conditions.

    • Protocol: Preparation of the Diethanolamine Boronate Adduct A simple and effective method is to form the diethanolamine adduct, which is often a stable, crystalline solid that can be easily handled and stored.[7]

      • Dissolve this compound (1.0 equiv) in a suitable solvent like dichloromethane or a mixture of toluene/heptane.

      • Add diethanolamine (1.05 equiv) dropwise at room temperature.

      • Stir the mixture. The stable boronate adduct will often precipitate from the solution.

      • Isolate the solid by filtration, wash with a non-polar solvent, and dry under vacuum.

      • This stable adduct can be used directly in the Suzuki coupling reaction, where the boronic acid is regenerated in situ in the presence of a protic solvent or aqueous base.[7]

  • Strategy 2: Rigorous Control of Reaction Conditions If you must use the boronic acid directly, optimizing the reaction conditions is critical.

    • Base Selection: Avoid strong hydroxide bases (NaOH, KOH). Opt for milder bases such as anhydrous, powdered potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[1] Fluoride sources like CsF or KF can also be effective.

    • Solvent Choice: Use meticulously dried, anhydrous, and degassed solvents (e.g., toluene, dioxane, or 2-MeTHF). While some water is often necessary for the catalytic cycle, excess water promotes protodeboronation.

    • Temperature Control: Run the reaction at the lowest temperature that still allows for efficient catalytic turnover. Start by screening temperatures from 60°C to 80°C before increasing further.

Q2: I am seeing a significant amount of a symmetrical biaryl impurity derived from my boronic acid. What is causing this homocoupling?

A2: You are observing palladium-mediated homocoupling of your boronic acid.

The Cause (Causality): Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid. This side reaction is primarily driven by two mechanisms:

  • Oxygen-Mediated: If oxygen is present in the reaction, it can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[1]

  • Pd(II) Precatalyst-Mediated: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it can directly react with the boronic acid to form the homocoupled product as part of the in situ reduction to the active Pd(0) species.[1]

Troubleshooting & Mitigation Protocols:

  • Strategy 1: Rigorous Exclusion of Oxygen This is the most critical step to prevent homocoupling.

    • Protocol: Solvent Degassing

      • Choose your solvent (e.g., dioxane, toluene).

      • Use one of the following methods for degassing:

        • Freeze-Pump-Thaw: For the most rigorous oxygen removal, freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle at least three times.

        • Inert Gas Sparging: Bubble a stream of an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes.

      • After degassing, maintain a positive pressure of the inert gas over your reaction setup for its entire duration.

  • Strategy 2: Modifying the Palladium Source

    • Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). This avoids the initial Pd(II) reduction step that can consume your boronic acid.

    • Add a Mild Reducing Agent: If using a Pd(II) source, adding a mild reducing agent can help suppress homocoupling. Potassium formate (HCO₂K) has been shown to be effective.[3] It is thought to reduce the Pd(II) species without interfering with the main catalytic cycle. Add approximately 1.5 equivalents of potassium formate along with your other reagents before adding the catalyst.

Q3: My product analysis shows the presence of 2-fluoro-6-(dihydroxyboranyl)benzoic acid, indicating my ester has been cleaved. How can I prevent this hydrolysis?

A3: The ethoxycarbonyl group is undergoing base-mediated hydrolysis (saponification).

The Cause (Causality): Esters can be hydrolyzed to their corresponding carboxylic acids under basic conditions, particularly in the presence of water and at elevated temperatures. While the Suzuki-Miyaura coupling requires a base to activate the boronic acid for transmetalation, a base that is too strong or conditions that are too harsh will promote this undesired saponification.[1]

Troubleshooting & Mitigation Protocols:

  • Strategy: Judicious Selection of Base and Temperature The key is to find a base that is strong enough to facilitate the Suzuki coupling but mild enough to not hydrolyze the ester.

    • Protocol: Screening Mild Bases

      • Primary Recommendation: Use anhydrous potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). These bases are widely reported to be effective for Suzuki couplings while being compatible with base-sensitive functional groups like esters.[1]

      • Alternative Mild Bases: Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, option that is often very effective under mild conditions. Anhydrous potassium fluoride (KF) can also be used and is known to be compatible with ester groups.[1]

      • Bases to Avoid: Steer clear of strong hydroxide bases such as NaOH, LiOH, and KOH, as they are highly likely to cause rapid ester hydrolysis.

    • Temperature Optimization:

      • Always start at a lower temperature (e.g., 80°C) and only increase it if the reaction is sluggish. Higher temperatures significantly accelerate the rate of ester hydrolysis.[8]

      • Monitor the reaction closely by TLC or LC-MS. If you see the formation of the hydrolyzed acid, immediately lower the reaction temperature.

By systematically addressing these potential side reactions, you can optimize the conditions for your specific coupling partners and achieve high yields of the desired product when using this compound.

References

Technical Support Center: Purification of Products from (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Unique Challenges

(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is a valuable reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, for the creation of complex biaryl structures.[1] However, the unique combination of its substituents—an ortho-ethoxycarbonyl group and a meta-fluoro group—introduces specific challenges during product purification.

Key difficulties often arise from:

  • Steric Hindrance: The ortho-ester group can sterically hinder the reaction, potentially leading to incomplete conversion and the presence of unreacted starting materials.

  • Electronic Effects: The fluorine atom influences the electronic properties of the aromatic ring, which can affect reaction rates and byproduct formation.[2]

  • Polarity Overlap: The polarity of the desired product can be very similar to that of the boronic acid starting material and certain byproducts, complicating chromatographic separation.

  • Byproduct Formation: Common side reactions in Suzuki-Miyaura couplings include homocoupling of the boronic acid and protodeboronation (loss of the boronic acid group).[3]

This guide is structured to provide clear, actionable advice to overcome these obstacles.

Troubleshooting Guide & FAQs

This section addresses specific issues frequently encountered during the purification process in a question-and-answer format.

FAQ 1: Residual Boronic Acid Contamination

Question: My final product is contaminated with unreacted this compound. Standard silica gel chromatography is not providing a clean separation. What should I do?

Answer: This is a common issue due to the polar nature of both the starting material and many biaryl products. Here are several strategies, ranging from simple workup modifications to more advanced techniques:

  • Aqueous Basic Wash: Since arylboronic acids have a pKa similar to phenols, an effective first step is a basic aqueous wash of your crude product dissolved in an organic solvent like ethyl acetate or dichloromethane.[4] A wash with 1-2 M aqueous NaOH or K₂CO₃ will convert the boronic acid into its more water-soluble boronate salt, which will partition into the aqueous layer.[5] After separation, re-acidify the aqueous layer and extract with an organic solvent to confirm the presence of the boronic acid.

  • Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine.[6][7] Treating the crude mixture with diethanolamine in a solvent like ether can cause the boronic acid adduct to precipitate, allowing it to be removed by filtration.[6][7]

  • Sorbitol Extraction: An aqueous solution of sorbitol can selectively complex with the boronic acid, pulling it into the aqueous phase during a liquid-liquid extraction.[6]

  • Scavenger Resins: Polystyrene resins functionalized with diethanolamine (DEAM-PS) or immobilized catechol can be used to selectively bind and remove residual boronic acids from the reaction mixture.[4]

FAQ 2: Removing Homocoupled Byproducts

Question: I am observing a significant amount of a homocoupled dimer of this compound in my crude product. How can I remove this impurity?

Answer: Homocoupling is a known side reaction in palladium-catalyzed couplings, often promoted by the presence of oxygen.[3] While optimizing reaction conditions to minimize its formation is ideal (e.g., by rigorously degassing solvents and using a nitrogen or argon atmosphere), purification can be achieved through the following methods:

  • Recrystallization: This is often the most effective method for removing homocoupled dimers. The dimer is typically more symmetrical and less polar than the desired cross-coupled product, which can lead to significant differences in solubility. A solvent system of hexanes and methanol or hot ethanol has been shown to be effective for recrystallizing biaryl compounds.[6][8]

  • Column Chromatography: Careful selection of the eluent system is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or heptane) can often resolve the product from the less polar dimer.[9] Monitoring the fractions closely with TLC is essential.[10]

  • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity material, especially for atropisomers which may be present.[11]

FAQ 3: General Column Chromatography Difficulties

Question: My compound streaks badly on the silica gel column, and I am getting poor separation and recovery. What can I do to improve this?

Answer: The acidic nature of silica gel can sometimes interact with polar compounds, leading to poor chromatography.[12] The presence of the ester and fluoro groups can contribute to this.

  • Deactivating Silica Gel: You can deactivate the silica gel by pre-flushing the packed column with a solvent system containing 1-3% triethylamine.[12] This neutralizes the acidic sites on the silica surface, reducing streaking and improving peak shape.

  • Alternative Stationary Phases: Consider using neutral or basic alumina as the stationary phase, which can be less harsh on sensitive compounds.[13]

  • Solvent System Optimization: Experiment with different solvent systems. Sometimes, using dichloromethane or a system with a small amount of methanol can improve separation.[5][12] A gradient elution, starting with a low polarity and gradually increasing it, is often more effective for difficult separations than an isocratic (constant solvent mixture) elution.[12]

Purification Decision Workflow

The following diagram outlines a logical workflow for approaching the purification of products from reactions involving this compound.

G cluster_purification Purification Options start Crude Reaction Mixture workup Aqueous Basic Wash (e.g., 1M NaOH or K2CO3) start->workup extract Extract with Organic Solvent (e.g., EtOAc, DCM) workup->extract dry Dry & Concentrate extract->dry assess Assess Purity (TLC, NMR) dry->assess col_chrom Column Chromatography (Silica or Alumina) assess->col_chrom Multiple Impurities recryst Recrystallization (e.g., Hexanes/Methanol) assess->recryst Mainly Homocoupled Dimer pure Pure Product assess->pure Purity > 95% assess_again Re-assess Purity col_chrom->assess_again Collect Fractions recryst->assess_again Collect Crystals prep_hplc Preparative HPLC prep_hplc->assess_again Collect Fractions assess_again->prep_hplc Still Impure assess_again->pure Purity > 95%

Caption: A decision tree for the purification of Suzuki-Miyaura coupling products.

Detailed Experimental Protocols

Protocol 1: General Aqueous Basic Workup

This protocol is designed to remove unreacted boronic acid and other acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of 1 M aqueous sodium hydroxide (NaOH) or saturated potassium carbonate (K₂CO₃) solution.

  • Separation: Shake the funnel gently and allow the layers to separate. Drain the aqueous layer.

  • Repeat: Repeat the basic wash one more time.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove residual water and base.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now depleted of acidic impurities.[15]

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general guideline for purification using silica gel.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 mesh)Standard, effective for a wide range of polarities.[10]
Eluent System Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the EtOAc concentration. This provides good separation for many biaryl products.
TLC Monitoring Use UV light and/or an iodine chamberThe fluorine and ester groups may not stain well with permanganate. Iodine is often a good alternative.
Sample Loading Dry LoadingFor compounds that are not highly soluble in the initial eluent, adsorbing the crude material onto a small amount of silica gel and loading it as a dry powder onto the column can improve resolution.[12]

Step-by-Step Procedure:

  • Column Packing: Prepare a column with silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent and load it onto the column. For dry loading, pre-adsorb the sample onto a small amount of silica gel.[12]

  • Elution: Begin eluting with the starting solvent mixture, collecting fractions.[9]

  • Gradient Increase: Gradually increase the polarity of the eluent as the column runs.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[10]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization for Dimer Removal

This protocol is particularly useful for removing symmetrical homocoupled byproducts.[8]

  • Dissolution: In a flask, suspend the crude solid product in a minimal amount of a poor solvent (e.g., hexanes) and heat the mixture to boiling.[8]

  • Clarification: While hot, add a good solvent (e.g., methanol or hot ethanol) dropwise until the solid just dissolves completely.[6][8]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature to induce crystal formation. For improved yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold, poor solvent (hexanes).

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism can provide insights into potential side reactions.

Suzuki_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X OA->PdII_Aryl TM Transmetalation PdII_Biaryl Ar-Pd(II)L_n-Ar' TM->PdII_Biaryl RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Product Ar-Ar' RE->Product Pd0->OA PdII_Aryl->TM PdII_Biaryl->RE ArylHalide Ar-X ArylHalide->OA BoronicAcid Ar'-B(OH)2 BoronicAcid->TM Base Base Base->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide provides a comprehensive framework for troubleshooting the purification of products from reactions involving this compound. By understanding the specific chemical properties of this reagent and applying the targeted purification strategies outlined, researchers can achieve high purity of their desired compounds.

References

preventing protodeboronation of fluorinated phenylboronic acids.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for tackling one of the most persistent challenges in modern synthetic chemistry: the protodeboronation of fluorinated phenylboronic acids. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and offer a guide grounded in mechanistic understanding and practical, field-tested solutions.

Protodeboronation, the undesired cleavage of a C–B bond and its replacement with a C–H bond, is a frequent yield-reducing side reaction in cross-coupling methodologies like the Suzuki-Miyaura reaction.[1] This issue is particularly acute for fluorinated phenylboronic acids. The strong electron-withdrawing nature of fluorine atoms increases the Lewis acidity of the boron center, making the C–B bond more susceptible to cleavage under common reaction conditions.[2][3]

This guide is structured to provide immediate, actionable advice through a troubleshooting section, clarify underlying principles in a detailed FAQ, and offer robust, step-by-step protocols for preventative measures.

Troubleshooting Guide: When Yields Go Wrong

This section is designed for quick problem-solving during your experiments.

Problem Probable Cause(s) Solution(s) & Scientific Rationale
Low yield of coupled product; significant Ar-H byproduct detected. 1. Base-catalyzed protodeboronation is outcompeting the cross-coupling. Strong bases (e.g., NaOH, KOH) and high pH (>10) rapidly generate the tetrahedral boronate species [ArB(OH)3]−. While this is the active nucleophile for transmetalation, it is also highly susceptible to protonolysis, especially with electron-deficient fluoro-aromatics.[4] 2. Reaction temperature is too high. Elevated temperatures accelerate all reaction rates, but can disproportionately increase the rate of decomposition pathways like protodeboronation. 3. Suboptimal catalyst activity. If the catalytic cycle (oxidative addition, transmetalation, reductive elimination) is slow, the boronic acid has more time to decompose via protodeboronation.[1]1. Optimize the Base: Switch to a weaker, non-hydroxide base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5] These bases are strong enough to facilitate the formation of the active boronate but create a less harsh environment, reducing the rate of protonolysis. 2. Reduce Temperature: Conduct the reaction at the lowest temperature that affords a reasonable rate for the desired coupling. An initial screen at 50-60 °C is recommended before escalating. 3. Enhance Catalyst Performance: Employ a highly active catalyst system. Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) paired with a Pd(0) source like Pd₂(dba)₃ can dramatically accelerate the catalytic cycle, favoring the desired reaction.[6]
Inconsistent results between batches or on scale-up. 1. Degradation of boronic acid during storage. Fluorinated phenylboronic acids can be hygroscopic and susceptible to decomposition upon exposure to atmospheric moisture and air.[7][8] 2. Presence of adventitious water or oxygen. Water is a necessary proton source for protodeboronation.[5] Oxygen can interfere with the Pd(0) catalyst and promote side reactions.[6]1. Verify Starting Material & Implement Proper Storage: Before use, check the purity of the boronic acid by NMR to look for the corresponding Ar-H signal. Store all fluorinated phenylboronic acids in a tightly sealed container, under an inert atmosphere (Argon or Nitrogen), and refrigerated (2-8 °C).[7][9] 2. Use Anhydrous & Degassed Conditions: Use anhydrous solvents and thoroughly degas the reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 15-20 minutes) before adding the catalyst.
Rapid consumption of boronic acid with little product formation. Extreme substrate sensitivity. Some substitution patterns (e.g., multiple fluorine atoms, especially in ortho positions) render the boronic acid exceptionally unstable under basic conditions.[4][10] The rate of protodeboronation is simply too fast for the coupling reaction to compete effectively.1. Switch to a More Stable Boron Reagent: This is the most robust solution. Convert the boronic acid to a more stable derivative that acts as a "slow-release" source.[1] This keeps the instantaneous concentration of the sensitive free boronic acid low. Excellent options include:     a. Pinacol Esters: More stable and less polar.[11]     b. MIDA Boronates: Exceptionally stable and can be used in sequential couplings.[1][11]     c. Potassium Organotrifluoroborates (ArBF₃K): Crystalline, air-stable solids that slowly hydrolyze to release the boronic acid.[12]

Visual Workflow: Troubleshooting Protodeboronation

G start Low Yield & High Ar-H Byproduct check_reagent Is Boronic Acid Purity Confirmed? start->check_reagent check_conditions Are Reaction Conditions Optimized? check_reagent->check_conditions Yes storage_protocol Implement Strict Storage Protocol (Inert, Cold, Dry) check_reagent->storage_protocol No switch_reagent Is Substrate Highly Electron-Deficient? check_conditions->switch_reagent Optimized, Still Fails optimize_base Switch to Weaker Base (K₃PO₄, Cs₂CO₃) check_conditions->optimize_base Using Strong Base optimize_temp Lower Reaction Temperature check_conditions->optimize_temp High Temp optimize_catalyst Use High-Activity Catalyst/Ligand check_conditions->optimize_catalyst Slow Reaction use_ester Convert to Pinacol or MIDA Ester switch_reagent->use_ester Yes use_bf3k Convert to ArBF₃K Salt switch_reagent->use_bf3k Yes end_good Problem Solved optimize_base->end_good optimize_temp->end_good optimize_catalyst->end_good use_ester->end_good use_bf3k->end_good

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of base-catalyzed protodeboronation?

A1: Protodeboronation in Suzuki-Miyaura conditions is primarily a base-catalyzed process. It begins with the Lewis acidic boronic acid (Ar-B(OH)₂) reacting with a hydroxide or alkoxide base to form a more nucleophilic tetrahedral boronate species ([Ar-B(OH)₃]⁻). This boronate is the key intermediate for the desired transmetalation step with the palladium catalyst. However, this species can also react with a proton source (typically water in the solvent) where the ipso-carbon is protonated, leading to the cleavage of the C-B bond to form Ar-H and boric acid. For highly electron-deficient systems, an alternative pathway involving the liberation of a transient aryl anion has also been proposed.[13][4]

Mechanism: Suzuki Coupling vs. Protodeboronation

G cluster_0 Catalytic Cycle cluster_1 Side Reaction ArBOH2 Ar-B(OH)₂ ArBOH3 [Ar-B(OH)₃]⁻ ArBOH2->ArBOH3 + OH⁻ Pd_complex [LₙPd(II)-X]⁺ ArBOH3->Pd_complex Transmetalation (Desired) ArBOH3_side [Ar-B(OH)₃]⁻ Product Ar-Ar' Pd_complex->Product Reductive Elimination ArH Ar-H ArBOH3_side->ArH Protonolysis (Undesired)

Caption: The competing pathways for the key boronate intermediate.

Q2: Why exactly are fluorinated phenylboronic acids so much more susceptible?

A2: The susceptibility is due to electronic effects. Fluorine is a highly electronegative atom, making it strongly electron-withdrawing through the sigma bond (inductive effect).[3] This effect pulls electron density away from the aromatic ring and, consequently, from the carbon atom of the C-B bond. This electron deficiency at the ipso-carbon makes it more susceptible to protonation and cleavage. Furthermore, the increased Lewis acidity of the boron atom in fluorinated derivatives facilitates the initial, reversible formation of the reactive [ArB(OH)₃]⁻ species, increasing its concentration at a given pH.[2]

Q3: You mentioned converting to boronic esters. Does esterification always guarantee stability?

A3: Not necessarily. While it is a widely-held assumption that esters are more stable, the reality is more nuanced. The stability of a boronic ester depends heavily on the diol used for its formation.[14] Pinacol and MIDA esters are generally very effective at protecting the boronic acid.[11] However, some esters, particularly those derived from strained, six-membered rings, can actually undergo base-mediated protodeboronation faster than the parent boronic acid.[15] Therefore, choosing the right protecting group is critical. For most applications, pinacol esters offer a reliable and practical balance of stability and reactivity.

Q4: How should I properly store and handle these sensitive reagents?

A4: Proper handling is crucial for reproducible results.

  • Storage: Store fluorinated phenylboronic acids in a tightly sealed container in a refrigerator (2–8 °C). To prevent degradation from atmospheric moisture, storing under an inert atmosphere (e.g., in a desiccator with drying agent or inside a glovebox) is best practice.[7][16]

  • Handling: When weighing and dispensing the reagent, do so quickly to minimize exposure to air and humidity. If possible, handle in a glovebox. Always use clean, dry spatulas and glassware.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol is a general starting point for coupling a sensitive fluorinated phenylboronic acid with an aryl bromide.

  • Materials:

    • Fluorinated Phenylboronic Acid (1.2 eq)

    • Aryl Bromide (1.0 eq)

    • Pd₂(dba)₃ (2 mol%)

    • SPhos (4.5 mol%)

    • K₃PO₄ (potassium phosphate), finely ground (2.0 eq)

    • Anhydrous, degassed 1,4-dioxane

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl bromide, fluorinated phenylboronic acid, and K₃PO₄.

    • In a separate vial, add Pd₂(dba)₃ and SPhos, and backfill with argon.

    • Add anhydrous, degassed dioxane to the Schlenk flask containing the solids.

    • Add the catalyst/ligand mixture to the reaction flask.

    • Stir the reaction mixture at a moderate temperature (e.g., 60-80 °C).

    • Monitor the reaction by TLC or LC-MS. The disappearance of the aryl bromide is a good indicator of progress.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Fluorinated Phenylboronic Acid Pinacol Ester

This protocol converts the boronic acid to its more stable pinacol ester derivative.

  • Materials:

    • Fluorinated Phenylboronic Acid (1.0 eq)

    • Pinacol (1.1 eq)

    • Anhydrous Toluene

    • Dean-Stark apparatus

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the fluorinated phenylboronic acid and pinacol.

    • Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

    • Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.

    • Continue refluxing until no more water is collected (typically 2-4 hours).

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude pinacol ester is often a solid and can frequently be used in the subsequent coupling reaction without further purification. If needed, purify by column chromatography (eluting with a non-polar solvent system like hexanes/ethyl acetate) or recrystallization.[6]

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura reaction, involving (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid. This valuable building block presents unique challenges due to its electronic properties and substitution pattern. This document provides field-proven insights and actionable protocols to diagnose and resolve issues related to catalyst poisoning and reaction inefficiency.

Troubleshooting Guide: Diagnosing Reaction Failures

This section addresses the most common symptoms observed during experiments, explains the underlying chemical causality, and offers targeted solutions.

Question 1: My reaction is sluggish, stalls before completion, or fails to initiate entirely. I've noticed the formation of a fine black precipitate. What is happening?

Answer: This is a classic symptom of catalyst deactivation, specifically the formation of palladium black. The active catalyst in a Suzuki-Miyaura cycle is the Pd(0) species. The presence of oxidants, most commonly atmospheric oxygen, will oxidize Pd(0) to inactive palladium oxides, which then aggregate and precipitate out of the solution as palladium black[1][2].

  • Causality: The catalytic cycle relies on the palladium center remaining in its Pd(0) oxidation state to initiate oxidative addition with the aryl halide. If oxygen is present, it intercepts and oxidizes the Pd(0), effectively removing it from the catalytic cycle and halting the reaction[3].

  • Immediate Diagnostic Steps:

    • Visual Inspection: The appearance of a black solid is a strong indicator of catalyst agglomeration[2].

    • Inert Atmosphere Check: Review your experimental setup. Was the reaction vessel thoroughly purged? Were solvents and reagents properly degassed? Even minor leaks in the system can introduce enough oxygen to kill the catalyst.

  • Solutions & Protocols:

    • Rigorous Degassing is Non-Negotiable: Solvents and the reaction mixture must be thoroughly deoxygenated. Standard practice involves at least three freeze-pump-thaw cycles for volatile solvents or sparging with a steady stream of inert gas (Argon or Nitrogen) for a minimum of 30 minutes for all reagents and solvents before adding the catalyst[3][4].

    • Use a Well-Defined Pre-catalyst: Pd(II) pre-catalysts require an initial reduction to Pd(0). If this step is inefficient, it can contribute to side reactions. Using a Pd(0) source like Pd(PPh₃)₄ or a modern, well-defined pre-catalyst that rapidly forms the active species can improve initiation and consistency[4].

Question 2: My primary byproduct is 5-fluoro-ethyl benzoate, the result of replacing the boronic acid group with a hydrogen atom. Why is this happening and how can I stop it?

Answer: You are observing protodeboronation, a common and often frustrating side reaction. This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, consuming your starting material[3]. Polyfluorinated arylboronic acids, like the one , are particularly susceptible to this pathway due to the electron-withdrawing nature of the fluorine atoms, which weakens the C-B bond[5].

  • Causality: Protodeboronation is typically promoted by the presence of water and the choice of base[3][5]. Under basic conditions, the boronic acid can be hydrolyzed, leading to the loss of the boron moiety.

  • Solutions & Protocols:

    • Employ Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly opened anhydrous solvents and dry glassware thoroughly. The presence of water significantly accelerates protodeboronation[4].

    • Optimize the Base: Strong bases can favor this side reaction. Switch to milder or non-aqueous bases. For example, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective at promoting the desired coupling while minimizing protodeboronation compared to stronger bases like hydroxides[1][3].

    • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding free boronic acids[3]. Synthesizing the pinacol ester of this compound prior to the coupling reaction can dramatically improve yields.

Question 3: The reaction is producing a significant amount of a symmetrical biaryl, the homocoupling product of my boronic acid. What causes this and how can it be mitigated?

Answer: This side reaction is known as homocoupling, where two molecules of the boronic acid react with each other. This is often driven by the presence of oxidants (like oxygen) or an excess of Pd(II) species in the reaction mixture[4][6].

  • Causality: In the presence of an oxidant, the boronic acid can undergo transmetalation with a Pd(II) species twice, leading to a diaryl-palladium intermediate that then reductively eliminates to form the homocoupled product.

  • Solutions & Protocols:

    • Strict Oxygen Exclusion: As with preventing palladium black formation, rigorous degassing is the first line of defense to prevent oxidative homocoupling[3][4].

    • Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, can help maintain a low concentration of free Pd(II) without interfering with the main catalytic cycle, thereby suppressing homocoupling[6].

    • Ensure Complete Pre-catalyst Reduction: If using a Pd(II) source, ensure the conditions are sufficient for its complete and rapid reduction to Pd(0) at the start of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical poisons for palladium catalysts in Suzuki reactions? A1: Palladium catalysts are sensitive to a wide range of chemical species that can act as poisons by strongly binding to the metal's active sites[7]. Key poisons include:

  • Sulfur Compounds: Thiols, sulfides, and sulfoxides are notorious poisons that can irreversibly bind to the palladium center[5][8]. Sources can include contaminated reagents or even residues on glassware cleaned with sulfur-containing detergents.

  • Nitrogen-Containing Functional Groups: Nitriles, nitro compounds, and certain nitrogen heterocycles can coordinate strongly to the palladium, inhibiting substrate binding[4][9].

  • Other Species: Carbon monoxide, cyanides, phosphites, and excess halides can also act as catalyst poisons[9]. It is crucial to ensure the purity of all starting materials and solvents[10][11].

Q2: Does the ortho-ethoxycarbonyl group on my boronic acid pose a specific challenge? A2: Yes, the ortho-ester group can influence the reaction through intramolecular coordination. The oxygen atom of the carbonyl can chelate to the palladium center during the catalytic cycle. This can sometimes be beneficial by stabilizing an active intermediate, but it can also be detrimental by sterically hindering subsequent steps like reductive elimination or by forming an overly stable, inactive complex[1]. If you suspect this is an issue, experimenting with ligands that have different steric and electronic properties is a valid troubleshooting step. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often overcome these challenges[1].

Q3: How can I definitively test if my boronic acid reagent is the source of the problem? A3: The best approach is to run a control reaction. Use a well-characterized, high-purity aryl halide and a different, simple boronic acid (like phenylboronic acid) that is known to work well with your catalyst system. If this control reaction proceeds smoothly, it strongly suggests that the issue lies with the purity or stability of your this compound. Impurities in boronic acids can directly poison the catalyst or participate in unwanted side reactions[10].

Data & Protocols

Table 1: Common Catalyst Poisons and Mitigation Strategies
Poison ClassCommon SourcesMechanism of PoisoningPrevention & Mitigation
Oxygen Air leaks, incomplete degassingOxidation of active Pd(0) to inactive Pd(II) oxides; promotes homocoupling[1][3][6].Rigorous degassing (freeze-pump-thaw or inert gas sparging); use of Schlenk techniques[3].
Sulfur Compounds Reagent impurities, contaminated glasswareStrong, often irreversible, coordination to the Pd center, blocking active sites[5][8][12].Use high-purity reagents; acid-wash glassware; use guard beds for industrial processes[13].
Water Wet solvents/reagents, atmospheric moisturePromotes protodeboronation of the boronic acid[3][4].Use anhydrous solvents and reagents; dry glassware thoroughly.
Nitrogen Compounds Substrate functionality, solvent impurities (e.g., DMF)Coordination to the Pd center, forming stable, inactive complexes[4][9][14].Purify reagents; select alternative solvents if necessary.
Excess Halides Byproduct of oxidative addition, impuritiesCan form stable, anionic Pd(II) complexes that are slow to enter the next catalytic step.Use stoichiometric reagents; avoid excess halide salts.
Protocol 1: Diagnostic Control Suzuki-Miyaura Reaction

This protocol is designed to validate your catalyst system, solvents, and general technique, isolating the boronic acid as the variable.

  • Glassware Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (1 mol%) and SPhos (2.2 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity Argon three times.

  • Reagent Addition: Under a positive pressure of Argon, add 4-bromotoluene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Solvent Addition: Add freshly degassed, anhydrous toluene (to make a ~0.2 M solution).

  • Reaction: Stir the mixture at 80 °C and monitor by TLC or LC-MS. A successful reaction should show significant product formation within 1-2 hours.

Protocol 2: Purification of Boronic Acid via Recrystallization

Boronic acids can self-condense to form cyclic boroxine anhydrides upon standing, which can affect reactivity. Recrystallization can help purify the material.

  • Dissolution: Dissolve the this compound in a minimal amount of a hot solvent in which it is soluble (e.g., a toluene/heptane mixture).

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold heptane.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent. Store the purified material under an inert atmosphere in a freezer.

Visualizing the Problem

Diagram 1: The Suzuki-Miyaura Cycle and Points of Catalyst Poisoning

Suzuki_Poisoning cluster_cycle Catalytic Cycle cluster_poisons Deactivation Pathways Pd(0)L2 Active Pd(0) Catalyst OA Oxidative Addition (Ar-X) Pd(0)L2->OA Pd_Black Inactive Pd Black Pd(0)L2->Pd_Black Poisoned_Complex Poisoned Pd Complex [Pd-S] or [Pd-N] Pd(0)L2->Poisoned_Complex ArPd(II)XL2 Ar-Pd(II)-X Intermediate OA->ArPd(II)XL2 TM Transmetalation (Ar'-B(OH)2) ArPd(II)XL2->TM ArPd(II)Ar'L2 Diaryl-Pd(II) Intermediate TM->ArPd(II)Ar'L2 RE Reductive Elimination ArPd(II)Ar'L2->RE RE->Pd(0)L2 Regeneration Product Ar-Ar' Product RE->Product O2 Oxygen (O2) O2->Pd(0)L2 Oxidation Sulfur Sulfur/Nitrogen Compounds Sulfur->Pd(0)L2 Coordination

Caption: Key steps of the Suzuki-Miyaura cycle and common deactivation pathways.

Diagram 2: Troubleshooting Workflow for Failed Reactions

Troubleshooting_Workflow Start Low Yield / Stalled Reaction Q1 Is black precipitate (Pd Black) visible? Start->Q1 A1_Yes Improve Degassing Protocol (Freeze-Pump-Thaw) Check for system leaks Q1->A1_Yes Yes Q2 What is the major byproduct? Q1->Q2 No A2_Proto Protodeboronation Detected - Use anhydrous conditions - Switch to milder base (K3PO4) - Use boronic ester Q2->A2_Proto Deborylated SM A2_Homo Homocoupling Detected - Improve degassing - Add mild reducing agent - Check pre-catalyst quality Q2->A2_Homo Homocoupled Dimer A2_Other Other/Unknown Byproducts - Purify all reagents - Run control reaction - Screen different ligands Q2->A2_Other Other

Caption: A logical workflow for diagnosing and solving common Suzuki coupling issues.

References

effect of base on the stability of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid. We will address common issues related to the stability of this reagent, particularly in the presence of bases, and offer troubleshooting strategies and detailed protocols to ensure successful experimental outcomes.

Introduction: The Challenge of Electron-Deficient Boronic Acids

This compound is a valuable building block in modern organic synthesis, especially for constructing complex molecules through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The presence of a fluorine atom and an ethoxycarbonyl group can impart desirable properties to target molecules, such as enhanced metabolic stability or altered bioactivity.[1]

However, the very features that make this reagent attractive also render it susceptible to decomposition. The phenyl ring is substituted with two powerful electron-withdrawing groups (EWGs): an ortho-ethoxycarbonyl group and a para-fluoro group. This electron-deficient nature significantly impacts the stability of the carbon-boron bond, making the compound prone to a base-mediated decomposition pathway known as protodeboronation .[2][3] This process, where the boronic acid group is cleaved and replaced by a hydrogen atom, competes directly with the desired cross-coupling reaction, often leading to reduced yields and the formation of ethyl 4-fluorobenzoate as a major byproduct.[2][4]

Understanding the delicate balance between productive cross-coupling and destructive protodeboronation is critical for success. This guide will dissect the underlying mechanisms and provide actionable solutions.

Troubleshooting Guide: Overcoming Protodeboronation

This section addresses specific issues encountered during experiments in a question-and-answer format.

Q1: My Suzuki coupling reaction is giving low yields, and I'm isolating significant amounts of ethyl 4-fluorobenzoate. What's going wrong?

A1: This is the hallmark of competitive protodeboronation. The base required to activate the boronic acid for the Suzuki reaction also catalyzes the cleavage of the C-B bond.[2][5]

Causality: The Suzuki-Miyaura reaction requires a base to form a more nucleophilic "ate" complex, [ArB(OH)3]⁻, which is essential for the transmetalation step with the palladium catalyst.[6] Unfortunately, for highly electron-deficient arylboronic acids like yours, this same boronate intermediate is highly unstable. The strong electron-withdrawing nature of the ortho-ester and para-fluoro substituents polarizes the C-B bond, making the ipso-carbon susceptible to protonation by a proton source (like water in the solvent mixture), leading to irreversible C-B bond cleavage.[3][7] In some cases, the decomposition can even proceed through the formation of a transient aryl anion.[7]

The key to a successful reaction is to ensure the rate of the desired palladium-catalyzed transmetalation is significantly faster than the rate of protodeboronation.

cluster_0 Reaction Pathways cluster_1 Desired Suzuki Cycle (Fast) cluster_2 Undesired Decomposition (Slow) BoronicAcid (2-EtO2C-5-F-Ph)B(OH)2 Boronate [ArB(OH)3]⁻ (Unstable Intermediate) BoronicAcid->Boronate + Base (OH⁻) Product Desired Biaryl Product (Ar-Ar') Boronate->Product + Pd(II) Complex (Transmetalation) Byproduct Protodeboronation Product (Ethyl 4-fluorobenzoate) Boronate->Byproduct + H₂O (Proton Source) (Protodeboronation) Pd_Complex Ar'-Pd(II)-X-L2 caption Fig 1. Competing reaction pathways for the boronate intermediate.

Fig 1. Competing reaction pathways for the boronate intermediate.

Q2: Which base should I choose to minimize decomposition?

A2: The choice of base is arguably the most critical parameter. Strong bases like NaOH or KOH should be avoided as they generate a high concentration of the unstable boronate, dramatically accelerating protodeboronation.[3]

Recommendation: Opt for milder bases.

  • Potassium Phosphate (K₃PO₄): Often the base of choice for sensitive boronic acids. It is effective at promoting the catalytic cycle while being weak enough to minimize decomposition.

  • Cesium Carbonate (Cs₂CO₃): Another excellent option, particularly effective in many catalyst systems.[8]

  • Potassium Carbonate (K₂CO₃): A viable, though sometimes less effective, alternative to K₃PO₄.

  • Potassium Fluoride (KF): Can be used, especially in anhydrous conditions, but often leads to slower reaction rates.[9]

BaseStrengthTypical ObservationRecommendation
NaOH, KOHStrongRapid protodeboronation, very low yieldAvoid
K₃PO₄Moderate/WeakOften optimal, balances reactivity and stabilityHighly Recommended
Cs₂CO₃Moderate/WeakVery effective, good for challenging couplingsHighly Recommended
K₂CO₃WeakModerate success, may require higher temp/longer timeRecommended
KFWeakCan prevent ester hydrolysis, but slows couplingUse for specific cases

Q3: How do temperature, solvent, and catalyst choice impact the stability and outcome?

A3: These parameters work in concert with the base to control the kinetics of the competing pathways.

  • Temperature: While higher temperatures increase the rate of the Suzuki coupling, they also accelerate decomposition. For this sensitive substrate, start with lower to moderate temperatures (e.g., 60–80 °C) and only increase if the reaction is sluggish.

  • Solvent: A mixture of an organic solvent and water is typically required. While water is a necessary proton source for protodeboronation, it is also crucial for dissolving the base and facilitating the catalytic cycle.

    • Recommended Systems: 1,4-Dioxane/H₂O or THF/H₂O are standard.[4]

    • Anhydrous Conditions: While seemingly a solution, completely anhydrous Suzuki couplings are often inefficient as water is needed to hydrolyze intermediates and facilitate base activity.

  • Catalyst & Ligand: This is your best tool to accelerate the desired reaction. A highly active catalyst can enable the coupling to occur at a lower temperature and fast enough to outpace decomposition.

    • Precatalysts: Modern palladium precatalysts (e.g., G2, G3, G4 Palladacycles) are highly effective as they rapidly generate the active Pd(0) species.[10]

    • Ligands: Use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the crucial oxidative addition and reductive elimination steps.

      • Buchwald Ligands: XPhos, SPhos, and RuPhos are industry standards for challenging couplings and are strongly recommended.[10][11]

Q4: Can I improve stability by converting the boronic acid to an ester?

A4: Yes, this is a common and effective strategy for storage and, in some cases, for the reaction itself.

  • Pinacol Esters (Bpin): These are more stable to air and moisture than the corresponding boronic acids and are less prone to forming inactive trimeric anhydrides (boroxines).[12] However, under the basic aqueous conditions of the Suzuki reaction, they hydrolyze back to the boronic acid/boronate, so protodeboronation can still occur.[13] The transmetalation step can also be slower for Bpin esters.[8]

  • N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, crystalline solids that are resistant to decomposition on the benchtop.[14] A key advantage is their ability to slowly release the boronic acid under specific basic conditions, maintaining a low, steady-state concentration of the unstable intermediate. This "slow-release" strategy is ideal for minimizing protodeboronation.[14]

cluster_0 Boronic Acid Surrogates for Enhanced Stability BoronicAcid Ar-B(OH)2 (Unstable) Bpin Ar-B(pin) (More Stable Storage) BoronicAcid->Bpin + Pinacol (Esterification) MIDA Ar-B(MIDA) (Highly Stable, Slow Release) BoronicAcid->MIDA + MIDA (Protection) Bpin->BoronicAcid + Base/H₂O (Hydrolysis in situ) MIDA->BoronicAcid Controlled Release (Slow Hydrolysis in situ) caption Fig 2. Relationship between boronic acid and its more stable surrogates.

Fig 2. Relationship between boronic acid and its more stable surrogates.

Frequently Asked Questions (FAQs)

Q1: Why is this specific boronic acid so much more unstable than phenylboronic acid? A1: The instability is a direct consequence of the electronic effects of its substituents. Phenylboronic acid is relatively electron-neutral. In contrast, this compound has two potent electron-withdrawing groups (EWGs). The ortho-ester group, in particular, exerts a strong inductive and resonance effect. These EWGs decrease the electron density on the carbon atom bonded to boron, weakening the C-B bond and making it more susceptible to cleavage under basic conditions.[2][3][7]

Q2: How should I store and handle this compound? A2: Due to its inherent instability, proper storage is crucial. The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), refrigerated, and protected from light and moisture. For long-term storage or to ensure reproducibility, converting it to a more stable MIDA boronate is the best practice.[14] Always use the boronic acid as fresh as possible and minimize its exposure to atmospheric moisture.

Q3: My reaction requires a higher temperature for my aryl chloride coupling partner. What is the best strategy? A3: Coupling with less reactive electrophiles like aryl chlorides exacerbates the problem because the desired reaction is slower, giving the decomposition pathway more time to occur.[14]

  • Use a State-of-the-Art Catalyst System: This is non-negotiable. Use a highly active catalyst/ligand combination, such as an XPhos or SPhos palladacycle precatalyst, designed for activating aryl chlorides.[10]

  • Use a MIDA Boronate: Employing the MIDA boronate of your substrate will allow for the slow release of the boronic acid, keeping its concentration low and minimizing decomposition over the extended reaction time at high temperature.[14]

  • Careful Base Selection: Stick with K₃PO₄ or Cs₂CO₃.

Recommended Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific aryl halide partner. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using properly degassed solvents.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • XPhos Pd G2 Palladacycle (1–2 mol%)

  • XPhos ligand (1–2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 5:1 ratio)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a stir bar, add the aryl halide, this compound, K₃PO₄, XPhos Pd G2, and XPhos ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water via syringe. The final concentration should be ~0.1 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block set to 80 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the disappearance of the limiting reagent and the formation of both the desired product and the protodeboronated byproduct (ethyl 4-fluorobenzoate).

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

References

Technical Support Center: Troubleshooting Low Reactivity of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid. This document provides in-depth, experience-driven insights and actionable troubleshooting strategies to overcome low reactivity in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

Understanding the Reagent: A Double-Edged Sword

This compound is a valuable building block in medicinal chemistry and material science.[1] Its structure, however, presents a unique combination of electronic and steric factors that can lead to sluggish or incomplete reactions.

  • Electronic Effects : The presence of two electron-withdrawing groups—a fluorine atom and an ethoxycarbonyl group—decreases the nucleophilicity of the boronic acid.[2][3] While this can enhance stability against oxidative degradation, it can also slow down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[4][5][6]

  • Steric Hindrance : The ortho ethoxycarbonyl group poses a significant steric challenge, impeding the approach of the boronic acid to the palladium center.[7][8] This steric hindrance can be a major contributor to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the primary causes?

Answer: Low conversion is the most common issue and typically stems from a combination of steric hindrance and challenging electronics. Here’s a systematic approach to diagnosing the problem:

Root Cause Analysis: Steric and Electronic Effects

The primary challenge with this substrate is overcoming the steric bulk of the ortho-ester and the reduced nucleophilicity from the electron-withdrawing groups. Standard Suzuki-Miyaura conditions, such as those using Pd(PPh₃)₄, are often insufficient for this type of demanding substrate.[7]

The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The low reactivity of this compound primarily impacts the transmetalation step, which is often the rate-limiting step.

Suzuki-Miyaura Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (Rate-Limiting) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product (R1-R2) R1-Pd(II)L2-R2->Ar-Ar' Ar-X Aryl Halide (R1-X) Ar-X->R1-Pd(II)L2-X Ar'-B(OH)2 This compound (R2-B(OH)2) Ar'-B(OH)2->R1-Pd(II)L2-R2 Base Base Base->R1-Pd(II)L2-R2 Activates Boronic Acid

Caption: Simplified Suzuki-Miyaura catalytic cycle, highlighting the rate-limiting transmetalation step.

Troubleshooting Workflow

Here is a logical flow for troubleshooting low conversion:

Troubleshooting_Workflow start Low / No Conversion catalyst Optimize Catalyst & Ligand start->catalyst base Screen Bases catalyst->base If no improvement success Reaction Successful catalyst->success Success solvent Change Solvent System base->solvent If no improvement base->success Success temp Increase Temperature solvent->temp If no improvement solvent->success Success boronate Consider Boronate Ester temp->boronate If still low yield temp->success Success boronate->success Success

Caption: Decision tree for troubleshooting low conversion in Suzuki-Miyaura coupling.

Recommended Actions:

  • Catalyst and Ligand Selection : This is the most critical factor. For sterically hindered and electron-deficient boronic acids, highly active catalyst systems are required.

    • Switch to Buchwald Ligands : Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[7][10] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can facilitate both oxidative addition and reductive elimination.[10]

  • Base Selection : The choice of base is crucial for activating the boronic acid for transmetalation.

    • Stronger, Non-Aqueous Bases : For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[11]

    • Anhydrous Conditions : If using a strong base, ensure your reaction is anhydrous, as water can promote protodeboronation, a major side reaction.[11]

  • Solvent System : The solvent influences the solubility of reagents and the reaction rate.

    • Aprotic Polar Solvents : Toluene, dioxane, or 2-methyl-THF are excellent choices. A co-solvent of water is often used, but for substrates prone to protodeboronation, minimizing water or using anhydrous conditions is preferable.[10][12]

  • Temperature : Increasing the reaction temperature can significantly improve the rate of reaction.[10] However, be mindful of potential decomposition of starting materials or products at excessively high temperatures. A typical range for these challenging couplings is 80-110 °C.[11]

Question 2: I'm observing a significant amount of a byproduct that corresponds to the starting boronic acid with the -B(OH)₂ group replaced by a hydrogen. What is this and how can I prevent it?

Answer: This side product results from protodeboronation , a common decomposition pathway for boronic acids, especially those that are electron-deficient or sterically hindered.[2][13]

Understanding Protodeboronation

Protodeboronation is the cleavage of the C-B bond, with the carbon being replaced by a proton from a source in the reaction mixture (often water). This process is frequently catalyzed by base and accelerated by heat.[12][14] For this compound, the electron-withdrawing groups can make the aryl-boron bond more susceptible to this cleavage.[2]

Strategies to Mitigate Protodeboronation:

StrategyRationaleRecommended Action
Use a Milder Base Strong bases in aqueous media can accelerate protodeboronation.[11]Switch from strong bases like NaOH to weaker inorganic bases like K₂CO₃ or KF.
Anhydrous Conditions Water is the primary proton source for this side reaction.Use anhydrous solvents and ensure all reagents are dry.[10][12]
Convert to a Boronate Ester Boronic esters, such as the pinacol or MIDA esters, are generally more stable to protodeboronation.[12][13][15] They slowly release the boronic acid in situ, keeping its concentration low and minimizing the side reaction.Prepare the corresponding pinacol boronate ester from the boronic acid before the coupling reaction.
Lower Reaction Temperature Higher temperatures increase the rate of protodeboronation.[12]If a more active catalyst system allows, run the reaction at a lower temperature (e.g., 80 °C).
Experimental Protocol: Preparation of the Pinacol Boronate Ester
  • In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or THF).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction without further purification.

Question 3: My reaction is sluggish, and even with optimized conditions, it stalls before reaching completion. What else can I try?

Answer: If the reaction stalls, it may be due to catalyst deactivation or insufficient reactivity of the boronate species.

Advanced Troubleshooting:

  • Increase Catalyst Loading : For particularly challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can help drive the reaction to completion.[10]

  • Consider Boronate Esters : As mentioned for preventing protodeboronation, boronate esters can sometimes offer different reactivity profiles compared to the free boronic acid.[16] While boronic acids are generally more reactive, the increased stability of the ester can be advantageous in prolonged reactions at high temperatures.[16][17]

  • Reagent Purity and Stability :

    • Boronic Acid Quality : Boronic acids can dehydrate to form cyclic boroxine anhydrides upon storage. While often reversible in the reaction mixture, the purity should be confirmed.

    • Palladium Source : Ensure the palladium catalyst is not old or degraded. Using a fresh bottle or a reliable source is crucial.[10]

    • Inert Atmosphere : Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote homocoupling of the boronic acid.[11] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[11]

Summary of Recommended Reaction Conditions

ParameterStarting Point RecommendationAdvanced Optimization
Palladium Source Pd₂(dba)₃ or a G3/G4 Buchwald Precatalyst (1-2 mol%)Increase loading to 3-5 mol%
Ligand XPhos or SPhos (1.1-1.2 equiv to Pd)RuPhos
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent Toluene or Dioxane (anhydrous)2-methyl-THF / H₂O (e.g., 10:1 ratio)
Temperature 100 °C80-110 °C
Boron Source This compoundCorresponding Pinacol or MIDA boronate ester
General Experimental Protocol for a Challenging Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst).

  • Add the degassed anhydrous solvent (e.g., toluene) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[11]

  • Place the vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[11][12]

By systematically addressing these potential issues, researchers can significantly improve the success rate of Suzuki-Miyaura couplings involving the sterically and electronically demanding this compound.

References

optimization of reaction time and temperature for couplings with this compound

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding the critical interplay of reaction time and temperature. While the principles discussed are broadly applicable, we will use the Suzuki-Miyaura coupling—a cornerstone reaction in modern drug discovery—as our primary model system.[1][2][3]

Our goal is to move beyond simple trial-and-error and provide a systematic, evidence-based framework for optimizing these crucial parameters to enhance yield, minimize impurities, and accelerate project timelines.

Section 1: Foundational Principles & FAQs

This section addresses the fundamental "why" behind time and temperature optimization. Understanding these core concepts is crucial for logical troubleshooting and development.

Q1: Why are reaction time and temperature such critical, interconnected parameters in Suzuki-Miyaura coupling reactions?

A1: Temperature and time are fundamentally linked to reaction kinetics and catalyst stability.

  • Kinetics and Activation Energy: According to the Arrhenius equation, reaction rates increase exponentially with temperature. The initial, rate-determining step in many Suzuki couplings is the oxidative addition of the palladium catalyst to the aryl halide.[1] Insufficient thermal energy will result in a sluggish or stalled reaction.

  • Catalyst Stability and Deactivation: Palladium catalysts, particularly the active Pd(0) species, are thermally sensitive. Excessive heat can lead to catalyst deactivation through several pathways, including nanoparticle agglomeration (sintering) or decomposition.[4][5][6] This is a primary reason why simply increasing the temperature indefinitely is not a viable strategy.

  • Byproduct Formation: Higher temperatures can accelerate undesirable side reactions. Common byproducts in Suzuki couplings include homocoupling of the boronic acid (often exacerbated by the presence of oxygen) and dehalogenation of the starting material.[7][8] Prolonged reaction times, even at moderate temperatures, can allow these secondary pathways to become significant.

Q2: I have a novel aryl halide and boronic acid. How do I select a rational starting temperature and time for the initial screening?

A2: A logical starting point can be determined by considering literature precedent, substrate reactivity, and the thermal stability of your chosen catalyst system.

  • Literature Precedent: Search for published procedures involving structurally similar aryl halides or boronic acids. This is often the most effective starting point.

  • Substrate Reactivity: The reactivity of the aryl halide (electrophile) follows the general trend: I > OTf > Br >> Cl.[1] Electron-deficient aryl halides (e.g., those with nitro or cyano groups) are generally more reactive and may require lower temperatures, while electron-rich systems (e.g., with methoxy groups) or sterically hindered substrates often demand more thermal energy.[7]

  • Catalyst/Ligand Choice: Modern palladium precatalysts (e.g., Buchwald-type G3 or G4 precatalysts) often exhibit high thermal stability and can be effective at temperatures from 80–110 °C.[9] Older catalysts like Pd(PPh₃)₄ may require milder conditions to prevent ligand decomposition.

  • Solvent Boiling Point: The boiling point of your solvent provides a practical upper limit for the reaction temperature under standard reflux conditions. Common solvents like dioxane (101 °C), toluene (111 °C), and CPME (106 °C) are frequently used.[10]

A reasonable starting point for many systems is often in the 80-100 °C range for 4-12 hours .[9][11]

Q3: What are the common signs of a suboptimal reaction temperature?

A3: Reaction monitoring via techniques like TLC, HPLC, or LC-MS will reveal key indicators:

  • Temperature Too Low:

    • Slow or incomplete conversion of the limiting starting material.

    • The reaction appears "stalled" with significant amounts of starting materials remaining even after extended time.

  • Temperature Too High:

    • Rapid initial conversion followed by the appearance of new, unidentified impurity peaks.

    • A decrease in the desired product peak area over time, suggesting product degradation.

    • Formation of known byproducts like homocoupled boronic acid or dehalogenated starting material.[7]

    • Visual signs of catalyst death, such as the formation of palladium black.[5]

Section 2: Systematic Optimization Workflow

A structured approach is superior to random "One-Factor-at-a-Time" (OFAT) screening.[12][13] A Design of Experiments (DoE) approach provides a more comprehensive understanding of the reaction space.[2][14][15] The following workflow is a practical, simplified application of these principles.

Step 1: Initial Temperature Scoping

The goal is to quickly identify a promising temperature range. Using a parallel reaction block, set up a small number of identical reactions and vary only the temperature.

Parameter Reaction 1 Reaction 2 Reaction 3
Aryl Halide1.0 equiv1.0 equiv1.0 equiv
Boronic Acid1.2 equiv1.2 equiv1.2 equiv
Catalyst2 mol%2 mol%2 mol%
Base2.0 equiv2.0 equiv2.0 equiv
SolventDioxane/H₂ODioxane/H₂ODioxane/H₂O
Temperature 60 °C 80 °C 100 °C
Time12 h12 h12 h
Table 1: Example of an initial temperature scouting experiment. Analysis by HPLC or LC-MS will indicate which temperature gives the best initial conversion and purity profile.
Step 2: Time Course Analysis at Optimal Temperature

Once a promising temperature is identified from Step 1 (e.g., 100 °C), the next step is to understand the reaction kinetics over time. This experiment is crucial for identifying the point of maximum product formation before significant degradation or byproduct formation occurs.

G cluster_0 Reaction Setup cluster_1 Sampling Over Time cluster_2 Analysis A Assemble single, larger-scale reaction at optimal temperature (e.g., 100 °C) B Take aliquot at t=0h A->B C Take aliquot at t=1h B->C D Take aliquot at t=4h C->D E Take aliquot at t=8h D->E F Take aliquot at t=16h E->F G Quench and dilute each aliquot F->G H Analyze all time points by HPLC/LC-MS G->H I Plot % Conversion vs. Time H->I G Temp Temperature Yield Product Yield Temp->Yield Increases rate (Good) Impurity Impurity Formation Temp->Impurity Increases rate (Bad) Deactivation Catalyst Deactivation Temp->Deactivation Increases rate (Bad) Time Time Time->Yield Increases conversion (Good) Time->Impurity Allows accumulation (Bad) Deactivation->Yield Reduces

References

dealing with homocoupling of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this electron-deficient boronic acid in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions, particularly homocoupling, and maximize the yield of your desired cross-coupled product.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling, the formation of a symmetrical biaryl from the boronic acid starting material, is a prevalent side reaction that reduces the yield of the desired product and complicates purification. This is especially true for electron-deficient boronic acids like this compound.

Q1: I'm observing a significant amount of diethyl 4,4'-difluoro-[1,1'-biphenyl]-2,2'-dicarboxylate in my reaction. What are the primary causes of this homocoupling?

A1: The formation of the homocoupled biphenyl product is primarily driven by two mechanisms in palladium-catalyzed cross-coupling reactions.[1][2][3] Understanding these pathways is the first step to mitigating the issue.

  • Oxygen-Mediated Homocoupling: The most common cause is the presence of dissolved oxygen in your reaction mixture.[4][5] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo a reaction with two molecules of your boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process.[1][6][7] This creates a catalytic cycle for the unwanted homocoupling reaction.

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[1][2] This is often a problem at the beginning of the reaction before the main Suzuki-Miyaura catalytic cycle is fully established.

The electron-withdrawing nature of the ethoxycarbonyl and fluoro- substituents on your boronic acid can make it more susceptible to these side reactions.[8][9]

Q2: What immediate practical steps can I take to reduce the formation of the homocoupling byproduct?

A2: Based on the mechanisms described above, the most effective immediate step is the rigorous exclusion of oxygen from your reaction system.

Experimental Protocol: Rigorous Deoxygenation

  • Reagent and Solvent Preparation:

    • Ensure all reagents are of high purity and the solvent is anhydrous.

    • Degas the solvent(s) thoroughly before use. Two common and effective methods are:

      • Inert Gas Sparging: Bubble an inert gas like argon or nitrogen through the solvent for at least 30 minutes. A subsurface sparge, where the gas is introduced below the liquid's surface, is more efficient.[5][10]

      • Freeze-Pump-Thaw: For more sensitive reactions, this method is highly recommended. It involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is very effective.[2]

  • Reaction Setup:

    • Assemble your glassware (e.g., a Schlenk flask) and dry it thoroughly under vacuum or with a heat gun.

    • Add the solid reagents: this compound, your coupling partner (aryl halide/triflate), the base, and any solid ligands.

    • Seal the flask and purge with an inert gas for 10-15 minutes.

    • Add the degassed solvent via syringe or cannula.

    • Continue to bubble the inert gas through the reaction mixture for another 15-20 minutes.

  • Catalyst Addition:

    • Add the palladium catalyst under a positive pressure of the inert gas to prevent the introduction of air.

This meticulous approach to creating an inert atmosphere is crucial for suppressing oxygen-mediated homocoupling.[4][5]

Q3: My deoxygenation technique is robust, but I still see some homocoupling. How does my choice of catalyst, base, and solvent affect this side reaction?

A3: While deoxygenation is critical, the other reaction components play a significant role in the delicate balance between the desired cross-coupling and the undesired homocoupling.

Using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) is often preferred over a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) to minimize the initial Pd(II)-mediated homocoupling. If using a Pd(II) precatalyst, consider adding a reducing agent. For electron-deficient boronic acids, specialized ligands can be beneficial. For instance, dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) has been shown to improve yields in cross-coupling reactions that are otherwise prone to homocoupling.[8]

The base is essential for activating the boronic acid for transmetalation.[11][12] However, the choice and amount of base can influence side reactions. Strong bases can sometimes promote the degradation of boronic acids. For ester-containing compounds like yours, a milder base such as K₂CO₃ or K₃PO₄ is often a good starting point to avoid ester hydrolysis. Computational studies suggest that the primary role of the base is to convert the boronic acid to the more reactive boronate anion, which then participates in the transmetalation step.[13][14]

The solvent can influence catalyst stability and the rates of the various steps in the catalytic cycle.[15] Less polar solvents like toluene or dioxane are often used with Pd(PPh₃)₄, while more polar solvents may be suitable for ionic precatalysts.[16] For Suzuki reactions, a mixture of an organic solvent and water is common, as water can help dissolve the base and facilitate the formation of the active boronate species. However, excessive water can sometimes promote homocoupling.[16]

The following table summarizes some key considerations:

ParameterRecommendation for this compoundRationale
Palladium Source Prefer Pd(0) precatalysts (e.g., Pd(PPh₃)₄).Minimizes the initial Pd(II)-mediated homocoupling pathway.[1]
Ligand Consider bulky, electron-rich phosphine ligands (e.g., SPhos).Can accelerate the desired cross-coupling, outcompeting homocoupling.[8]
Base Use milder inorganic bases (e.g., K₃PO₄, K₂CO₃).Activates the boronic acid while minimizing ester hydrolysis and boronic acid degradation.[11]
Solvent Start with a degassed mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O).Balances solubility of organic and inorganic reagents. The ratio may need optimization.[12][16]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store and handle this compound to ensure its stability?

A1: Boronic acids can be sensitive to air and moisture, leading to decomposition over time.[17] Proper storage is key to maintaining the integrity of your starting material.

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, dark place.[18] A refrigerator or a desiccator under an inert atmosphere is ideal. Avoid storing it in areas with high humidity or fluctuating temperatures.

  • Handling: When handling the solid, do so in a glove box or under a stream of inert gas if possible. Minimize its exposure to the atmosphere. Always use clean, dry spatulas and glassware.

Q2: Can thermal decomposition of the boronic acid contribute to homocoupling or other side reactions?

A2: Yes, excessive heat can lead to the decomposition of boronic acids. The primary thermal decomposition pathway for many arylboronic acids is dehydration to form boroxines (cyclic trimers). While boroxines are often competent in Suzuki couplings, prolonged heating at high temperatures can lead to further degradation.[19][20] It is always advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize all potential side reactions, including decomposition and homocoupling.

Q3: Are there any additives that can help suppress homocoupling?

A3: Yes, some studies have shown that the addition of a mild reducing agent, such as potassium formate (HCO₂K), can help suppress homocoupling.[5][10] The formate can help reduce any Pd(II) species that may form back to the active Pd(0) state, thereby disfavoring the Pd(II)-mediated homocoupling pathway without interfering with the main catalytic cycle.

Visualizing the Competing Pathways

To better understand the challenge, it's helpful to visualize the desired Suzuki-Miyaura catalytic cycle versus the competing homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Pathway pd0_s Pd(0)L₂ oa_s Ar¹-Pd(II)L₂-X pd0_s->oa_s Oxidative Addition (Ar¹-X) pd0_h Pd(0)L₂ trans_s Ar¹-Pd(II)L₂-Ar² oa_s->trans_s Transmetalation (Ar²B(OH)₂) trans_s->pd0_s Reductive Elimination product_s Ar¹-Ar² trans_s->product_s pd2_h Pd(II)L₂ pd0_h->pd2_h Oxidation (O₂) trans_h1 Ar²-Pd(II)L₂-B(OH)₂ pd2_h->trans_h1 Reaction with Ar²B(OH)₂ trans_h2 Ar²-Pd(II)L₂-Ar² trans_h1->trans_h2 Reaction with Ar²B(OH)₂ trans_h2->pd0_h Reductive Elimination product_h Ar²-Ar² trans_h2->product_h

Caption: Competing pathways: Suzuki-Miyaura coupling vs. Oxygen-mediated homocoupling.

Troubleshooting Workflow

If you are facing issues with homocoupling, follow this logical workflow to diagnose and resolve the problem.

Troubleshooting_Workflow start High Homocoupling Observed check_o2 Step 1: Review Deoxygenation Protocol start->check_o2 improve_o2 Implement rigorous degassing (sparging, freeze-pump-thaw). Use Schlenk techniques. check_o2->improve_o2 Is it robust? No check_catalyst Step 2: Evaluate Palladium Source check_o2->check_catalyst Yes improve_o2->check_catalyst switch_catalyst Switch from Pd(II) to Pd(0) precatalyst. Consider adding a mild reducing agent (e.g., potassium formate). check_catalyst->switch_catalyst Using Pd(II)? Yes check_conditions Step 3: Optimize Reaction Conditions check_catalyst->check_conditions No switch_catalyst->check_conditions optimize_ligand Screen bulky, electron-rich ligands (e.g., SPhos). check_conditions->optimize_ligand optimize_base Test milder bases (K₃PO₄, K₂CO₃). optimize_ligand->optimize_base optimize_solvent Adjust solvent/water ratio. optimize_base->optimize_solvent success Homocoupling Minimized optimize_solvent->success

Caption: A logical workflow for troubleshooting homocoupling in Suzuki reactions.

References

Technical Support Center: Analytical Methods for Monitoring Reaction Progress with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods in boronic acid chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize boronic acids and their derivatives in their synthetic workflows. Accurate reaction monitoring is paramount for optimization, mechanistic understanding, and ensuring the reproducibility and safety of your processes.[1] This resource provides in-depth, field-proven insights into the most common analytical techniques, presented in a practical question-and-answer format with comprehensive troubleshooting guides.

Choosing Your Analytical Weapon: A Strategic Overview

The selection of an appropriate analytical technique is contingent on the specific requirements of your study. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerhouses for quantitative analysis, making them ideal for kinetic studies and reaction optimization.[1] For detailed structural information and in-situ monitoring, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity, particularly for volatile compounds, though often requiring derivatization of the boronic acid moiety.[3][4] For real-time, non-invasive monitoring, especially in heterogeneous systems, Raman spectroscopy is an excellent choice.[1][5]

Section 1: High-Performance Liquid Chromatography (HPLC) and UPLC-MS

HPLC and its high-pressure counterpart, UPLC, coupled with mass spectrometry, are the workhorses for monitoring the consumption of starting materials and the formation of products and byproducts in boronic acid reactions.[1] Their high resolution, sensitivity, and throughput are particularly advantageous.[1]

Frequently Asked Questions (FAQs): HPLC/UPLC-MS

Q1: Why is reversed-phase HPLC (RP-HPLC) the most common choice for monitoring Suzuki-Miyaura coupling reactions?

A1: RP-HPLC is favored due to its versatility and compatibility with the types of molecules typically involved in these coupling reactions—moderately polar to nonpolar aromatic compounds. It allows for the simultaneous separation of the aryl halide, the boronic acid, the coupled product, and various byproducts in a single run, providing a comprehensive snapshot of the reaction's progress.

Q2: I'm having trouble retaining my boronic acid on a C18 column. What can I do?

A2: Poor retention of polar boronic acids is a common challenge.[6] Several strategies can be employed:

  • Mobile Phase pH Adjustment: The pKa of the boronic acid group is a critical factor. Operating at a lower pH can suppress the ionization of the boronic acid, increasing its hydrophobicity and retention on a reversed-phase column.

  • Alternative Stationary Phases: If a C18 column doesn't provide adequate retention, consider a column with a different stationary phase. An XSelect Premier HSS T3 column, for instance, is designed to offer better retention for polar compounds.

  • HILIC Chromatography: For very polar boronic acids, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable approach than reversed-phase.

Q3: My boronic acid doesn't have a strong UV chromophore. How can I improve its detection?

A3: This is a common issue, especially with aliphatic boronic acids. Here are a few solutions:

  • Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer is the most direct solution. MS is a highly sensitive and selective detection method that does not rely on the analyte having a chromophore.[1][7]

  • Post-Column Derivatization: A clever technique involves mixing the column eluate with a reagent that reacts specifically with boronic acids to form a fluorescent complex. For example, post-column reaction with alizarin allows for highly selective and sensitive fluorescence detection.[8][9][10]

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These "universal" detectors can be used for non-volatile analytes that lack a UV chromophore.

Q4: I see multiple peaks for my boronic acid. Is my starting material impure?

A4: Not necessarily. Boronic acids are prone to dehydration to form cyclic trimeric anhydrides known as boroxines.[11][12] This is an equilibrium process that can occur in solution, and you may see both the monomeric boronic acid and the boroxine in your chromatogram. To minimize this, use anhydrous solvents for sample preparation and analysis when possible. A mobile phase with a lower water content or a faster gradient can sometimes reduce on-column conversion.[11]

Troubleshooting Guide: HPLC/UPLC-MS
Problem Probable Cause(s) Recommended Solution(s)
Peak Tailing for Boronic Acid 1. Interaction of the boronic acid group with residual silanols on the silica support. 2. Inappropriate mobile phase pH.1. Use a modern, end-capped column or a column with a different stationary phase (e.g., biphenyl). 2. Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase to suppress the ionization of the boronic acid.[11]
Inconsistent Retention Times 1. Fluctuation in mobile phase composition or temperature. 2. Column degradation.1. Ensure proper mixing and degassing of the mobile phase. Use a column thermostat for temperature control. 2. Flush the column or replace it if it's at the end of its lifespan.
Poor Peak Shape for All Analytes 1. Sample solvent is too strong compared to the mobile phase. 2. Column is overloaded.1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Dilute the sample or inject a smaller volume.
Extraneous Peaks in the Chromatogram 1. Protodeboronation of the starting boronic acid. 2. Homocoupling of the boronic acid.1. Identify the protodeboronated byproduct (where the boronic acid is replaced by a hydrogen). This is a common side reaction.[11][13] 2. Identify the homocoupled product. Both can be quantified to understand the reaction's selectivity.
Experimental Protocol: HPLC Monitoring of a Suzuki-Miyaura Coupling
  • Reaction Sampling and Quenching: At specified time points, withdraw a small aliquot (e.g., 20 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol.[1] This solution can also contain an internal standard for more accurate quantification.

  • Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • HPLC Conditions (Example):

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Detection: UV at 254 nm and/or MS (ESI+).

  • Data Analysis: Integrate the peak areas of the starting materials and the product. Calculate the percent conversion and yield at each time point. For quantitative analysis, a calibration curve should be generated using authentic standards.[1]

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for monitoring boronic acid reactions due to its quantitative nature and its ability to provide detailed structural information.[2] It is particularly well-suited for in-situ monitoring.

Frequently Asked Questions (FAQs): NMR Spectroscopy

Q1: Can I monitor my reaction directly in an NMR tube?

A1: Yes, and this is a major advantage of NMR. You can set up the reaction directly in an NMR tube using a deuterated solvent and acquire spectra at various time intervals without any workup.[2] This provides a true kinetic profile of the reaction.

Q2: Which nucleus should I monitor: ¹H, ¹⁹F, or ¹¹B?

A2: The choice depends on the specific molecules in your reaction:

  • ¹H NMR: This is the most common method. You can monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product.[14]

  • ¹⁹F NMR: If one of your reactants or products contains a fluorine atom, ¹⁹F NMR is an excellent choice. The spectra are often simpler than ¹H NMR spectra, with a wide chemical shift range and no background signals, making quantification very clean.[2]

  • ¹¹B NMR: This nucleus directly probes the boron atom. You can observe the chemical shift change as the boronic acid is consumed and converted to other species.[11][15] This can be particularly useful for studying the speciation of the boron atom during the reaction.

Q3: How do I quantify the reaction progress using NMR?

A3: Quantification is achieved by comparing the integration of a characteristic peak of a starting material to that of a product or an internal standard.[16] It is crucial to choose peaks that are well-resolved and do not overlap with other signals. Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the nuclei being integrated) to allow for complete relaxation of the nuclei, which is essential for accurate integration.

Troubleshooting Guide: NMR Spectroscopy
Problem Probable Cause(s) Recommended Solution(s)
Signal Overlap The chemical shifts of starting material and product signals are too close.1. Use a higher field NMR spectrometer for better resolution. 2. If possible, choose different, non-overlapping peaks for integration. 3. Consider using ¹⁹F or ¹¹B NMR if applicable, as these often have better signal dispersion.
Broad Peaks 1. Presence of paramagnetic species (e.g., some palladium catalysts). 2. Poor shimming of the magnetic field.1. This can be an inherent issue with certain catalysts. While it can make integration difficult, it doesn't preclude monitoring. 2. Ensure the sample is properly shimmed before starting the time-course experiment.
Inaccurate Integration 1. Insufficient relaxation delay (d1). 2. Poor baseline correction. 3. Phasing errors.1. Increase the relaxation delay (d1) to at least 5 times the T1 of the relevant signals. 2. Carefully perform baseline correction before integration. 3. Ensure the spectra are properly phased.

Diagram: Workflow for In-Situ NMR Monitoring

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve reactants in deuterated solvent prep2 Add internal standard (optional) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Acquire initial spectrum (t=0) prep3->acq1 acq2 Initiate reaction (e.g., add catalyst) acq1->acq2 acq3 Acquire spectra at timed intervals acq2->acq3 proc1 Phase and baseline correct all spectra acq3->proc1 proc2 Integrate characteristic peaks proc1->proc2 proc3 Calculate % conversion vs. time proc2->proc3 G cluster_decomp Decomposition Pathways BA Aryl Boronic Acid (Ar-B(OH)₂) Protodeb Protodeboronation (Ar-H) BA->Protodeb + H⁺ / H₂O Boroxine Boroxine Formation ((ArBO)₃) BA->Boroxine - H₂O (equilibrium) Oxidation Oxidation (Ar-OH) BA->Oxidation + [O]

References

Validation & Comparative

A Comparative Reactivity Analysis of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nuances of Boronic Acid Reactivity in Modern Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This reaction is fundamental in the production of pharmaceuticals, agrochemicals, and advanced materials.[2] The choice of the organoboron coupling partner, typically a boronic acid, is a critical parameter that dictates the success and efficiency of the transformation. The electronic and steric nature of substituents on the boronic acid can profoundly influence reaction kinetics and overall yield.

This guide provides an in-depth comparative analysis of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid [3][4], a sophisticated building block often employed in drug discovery programs. We will dissect the factors governing its reactivity by comparing it with other structurally diverse phenylboronic acids. Our objective is to provide researchers, scientists, and drug development professionals with a predictive framework for employing this and similar substrates, supported by mechanistic principles and a robust, validated experimental protocol for comparative analysis.

Mechanistic Underpinnings: Factors Governing Boronic Acid Reactivity

The efficacy of a boronic acid in the Suzuki-Miyaura catalytic cycle is predominantly determined during the transmetalation step.[1][5] In this key phase, the organic moiety is transferred from the boron atom to the palladium(II) center. The rate and success of this step are governed by a delicate interplay of electronic and steric factors.

The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The boronic acid must first be activated by a base to form a more nucleophilic boronate species.[8][9][10] This boronate then reacts with the oxidative addition product (an organopalladium(II) halide complex) in the transmetalation step.[1][11]

Suzuki_Miyaura_Cycle Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition r1_pdx_l2 R¹-Pd(II)L₂-X oxidative_addition->r1_pdx_l2 transmetalation Transmetalation r1_pdx_l2->transmetalation r1_pdr2_l2 R¹-Pd(II)L₂-R² transmetalation->r1_pdr2_l2 reductive_elimination Reductive Elimination r1_pdr2_l2->reductive_elimination edge_helper1 r1_pdr2_l2->edge_helper1 product R¹-R² reductive_elimination->product edge_helper1->pd0  Regenerates  Catalyst edge_helper2 r1x R¹-X r1x->oxidative_addition r2boh2 R²-B(OH)₂ + Base r2boh2->transmetalation

A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Electronic Effects

The electronic nature of the substituents on the aryl ring of the boronic acid is paramount.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), trifluoromethyl (-CF₃), and carbonyls (-COR) decrease the electron density of the aromatic ring. This reduces the nucleophilicity of the carbon atom attached to boron, thereby decelerating the rate of transmetalation. However, EWGs increase the Lewis acidity of the boron atom, which can facilitate the formation of the reactive boronate species.[12][13] The overall effect is often a reduction in reaction rate.

  • Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) and alkyl (-R) groups increase the electron density on the aromatic ring. This enhances the nucleophilicity of the ipso-carbon, generally leading to a faster transmetalation step and higher reaction yields under standard conditions.[14]

Steric Hindrance

Steric bulk, particularly from substituents at the ortho position to the boronic acid group, can significantly impede reactivity.[15] Large groups can physically obstruct the approach of the boronic acid to the palladium complex, slowing down the transmetalation step.[16][17] Overcoming this hindrance often requires specialized bulky phosphine ligands on the palladium catalyst, higher temperatures, or stronger bases to drive the reaction forward.[18][19]

Boronic Acid Acidity (pKa)

The acidity of the boronic acid influences the equilibrium of boronate formation. Boronic acids with lower pKa values (stronger acids) can be more readily converted to the active boronate species.[9][20] This can be advantageous, especially in reactions where the base is a limiting factor. The presence of EWGs tends to lower the pKa of the boronic acid.[21]

Comparative Analysis: this compound

Let's deconstruct the featured boronic acid:

  • 2-(Ethoxycarbonyl) group: This is a moderately electron-withdrawing group. Its primary impact, however, is steric. Located at the ortho-position, it presents a significant steric shield around the reaction center.

  • 5-Fluoro group: Fluorine is a highly electronegative atom, making it a strong electron-withdrawing group via induction.[21]

The combination of a sterically demanding ortho-EWG and a second meta-EWG predicts that This compound will be a relatively challenging substrate. Its reactivity is expected to be lower than that of unsubstituted or electron-rich boronic acids.

The following table provides an objective comparison based on these established principles.

Boronic AcidSubstituent(s) & PositionElectronic EffectSteric HindrancePredicted Relative ReactivityRationale
This compound 2-COOEt, 5-FStrongly Electron-WithdrawingHigh (ortho-ester)LowThe combination of strong electron withdrawal and significant ortho-steric hindrance is expected to slow the transmetalation step considerably.[13][15]
Phenylboronic acid NoneNeutralLowModerate (Baseline)Serves as the benchmark for comparison with no electronic or steric bias.[14]
4-Methoxyphenylboronic acid 4-OCH₃Strongly Electron-DonatingLowHighThe para-methoxy group enhances the nucleophilicity of the aryl ring, accelerating transmetalation.[14]
4-(Trifluoromethyl)phenylboronic acid 4-CF₃Strongly Electron-WithdrawingLowLow to ModerateThe powerful -CF₃ group significantly reduces the ring's nucleophilicity, though the absence of steric hindrance makes it more reactive than the title compound.[14]
2-Methylphenylboronic acid 2-CH₃Weakly Electron-DonatingModerate (ortho-methyl)ModerateThe weak donating effect of the methyl group is counteracted by moderate steric hindrance from the ortho position.[15]

Experimental Protocol for a Standardized Comparison

To empirically validate the predicted reactivity, a standardized experimental protocol is essential. This procedure is designed to be a self-validating system, allowing for the direct comparison of different boronic acids under identical conditions.

Objective:

To compare the reaction yield of different boronic acids in a Suzuki-Miyaura coupling with a common aryl bromide (4-bromoanisole) under standardized conditions.

Materials:
  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 4-Bromoanisole (Electrophile)

  • Boronic Acid 1: this compound

  • Boronic Acid 2: Phenylboronic acid

  • Boronic Acid 3: 4-Methoxyphenylboronic acid

  • Toluene, anhydrous

  • Deionized Water

  • Dodecane (Internal Standard for GC analysis)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:
  • Schlenk tubes or reaction vials with screw caps and septa

  • Magnetic stir plate and stir bars

  • Inert atmosphere glovebox or Schlenk line (Nitrogen or Argon)

  • Heating block or oil bath

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Standard laboratory glassware

Experimental Workflow

References

A Comparative Guide to the Quantitative Purity Analysis of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative purity assessment of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid. As a critical building block in modern synthetic chemistry, particularly for the synthesis of active pharmaceutical ingredients (APIs) via Suzuki-Miyaura cross-coupling reactions, its purity is not merely a matter of yield but of final product safety and efficacy.[1][2] Impurities can lead to unwanted side reactions, the formation of toxic byproducts, and complications in downstream process control.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore the primary analytical techniques, presenting their principles, comparative performance data, and detailed, field-proven protocols.

The Analytical Imperative: Understanding Potential Impurities

A robust analytical strategy begins with understanding what we are looking for. The synthesis of this compound, often involving the reaction of a Grignard or organolithium reagent with a trialkyl borate, can introduce several process-related impurities.[3][4] A thorough purity assessment must be capable of identifying and quantifying these species.

Common Potential Impurities Include:

  • Unreacted Starting Materials: e.g., the corresponding bromo- or iodo-aromatic precursor.

  • Homocoupling Byproducts: Formed from the coupling of two organometallic reagent molecules.

  • Protodeboronation Products: The loss of the boronic acid group, resulting in ethyl 4-fluorobenzoate.[3]

  • Boronic Anhydrides (Boroxines): Trimeric dehydration products that can form upon storage or heating.[2][3]

  • Residual Solvents: Organic volatile impurities from the synthesis and purification process.[5]

  • Water Content: Boronic acids can be hygroscopic, and water content can affect stoichiometry and stability.[6][7]

Our analytical approach is therefore a multi-pronged strategy designed to provide a complete and accurate mass balance of the material.

The Analytical Workflow: A Multi-Technique Approach

A single analytical technique is insufficient to fully characterize the purity of this compound. A comprehensive assessment relies on the orthogonal application of several methods, each providing a unique piece of the purity puzzle.

Purity_Workflow cluster_0 Sample Batch cluster_1 Analytical Techniques cluster_2 Final Purity Calculation Sample (2-(Ethoxycarbonyl)-5- fluorophenyl)boronic acid HPLC HPLC-UV (Organic Impurities) Sample->HPLC qNMR qNMR (Absolute Assay) Sample->qNMR GC Headspace GC-FID (Residual Solvents) Sample->GC KF Karl Fischer Titration (Water Content) Sample->KF Purity Comprehensive Purity Profile (Mass Balance) HPLC->Purity qNMR->Purity GC->Purity KF->Purity

Caption: A general workflow for the comprehensive purity assessment.

Comparison of Core Analytical Techniques

The selection of an analytical technique is dictated by the specific question being asked—are we determining the absolute content of the main component, profiling related substances, or quantifying volatile impurities?

Technique Primary Purpose Principle Strengths Limitations
HPLC-UV Purity/Impurity ProfilingChromatographic separation based on polarity, detection by UV absorbance.High sensitivity for UV-active impurities, excellent resolving power for isomers and related substances.Requires a reference standard for quantitative analysis, not suitable for non-UV active or volatile compounds.
qNMR Absolute AssaySignal intensity is directly proportional to the number of nuclei; comparison against a certified internal standard.[8]Primary analytical method, does not require a specific standard of the analyte, provides structural information.[9][10]Lower sensitivity than HPLC, requires careful selection of internal standard and acquisition parameters.
Headspace GC-FID Residual SolventsPartitioning of volatile solvents into the headspace of a sealed vial, followed by chromatographic separation.High sensitivity for volatile organic compounds, mandated by regulatory guidelines (ICH Q3C).[11][12]Not suitable for non-volatile analytes; boronic acids can degrade columns if injected directly.[5]
Karl Fischer Titration Water ContentTitration based on a specific chemical reaction between iodine and water.[13]Gold standard for water determination, highly specific and accurate from ppm to 100% levels.[14]Only measures water content, can be affected by side reactions with certain compounds.[7]

Experimental Protocols

The following sections provide detailed methodologies. The causality for key parameters is explained to allow for adaptation and troubleshooting.

High-Performance Liquid Chromatography (HPLC-UV) for Organic Impurities

This method is the cornerstone for assessing purity and identifying process-related impurities. The goal is to develop a separation that resolves the main peak from all potential byproducts.

Causality of Method Choices:

  • Column: A C18 stationary phase is chosen for its versatility and strong retention of aromatic compounds like our analyte. The use of "High Strength Silica" (HSS) or equivalent particles provides stability across a wider pH range, which is beneficial for analyzing acidic compounds.[15]

  • Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is employed to suppress the ionization of the boronic acid group, leading to sharper peaks and more reproducible retention times. A gradient elution from a weak organic solvent (water) to a strong one (acetonitrile) is necessary to elute both polar and non-polar impurities within a reasonable timeframe.[15]

Experimental Protocol:

  • System: HPLC or UHPLC system with a UV/PDA detector.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-15 min: Linear ramp to 95% B

    • 15-17 min: Hold at 95% B

    • 17.1-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm (or optimized via PDA scan).

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock. Dilute further to ~0.1 mg/mL for analysis.

Data Analysis: Purity is determined by area percent calculation, assuming all impurities have a similar response factor at the chosen wavelength. For accurate quantification, a reference standard of the main component and any known impurities should be used to calculate relative response factors.

Quantitative NMR (qNMR) for Absolute Assay

qNMR provides a direct measure of the mass fraction of the analyte in a sample without relying on a reference standard of the analyte itself. It leverages a high-purity, stable internal standard with known concentration.[16]

Causality of Method Choices:

  • Internal Standard: Maleic acid is an excellent choice. It is non-volatile, highly soluble in common NMR solvents like DMSO-d₆, possesses simple singlet peaks that are unlikely to overlap with the analyte's aromatic signals, and is commercially available in high purity.

  • Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and standard is critical to ensure complete magnetization recovery for all nuclei, which is the foundation of accurate quantification.[16] Inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE), which can otherwise artificially enhance signal integrals.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound into a vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.

    • Dissolve the mixture in a precise volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Key ¹H NMR Parameters:

    • Pulse Program: Standard 1D proton with inverse-gated decoupling.

    • Flip Angle: 90°.

    • Relaxation Delay (D1): 30-60 seconds (must be empirically determined).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal from the analyte (e.g., a specific aromatic proton) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation[16]:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral area

  • N = Number of protons for the integrated signal

  • MW = Molar mass

  • m = mass

  • P = Purity of the standard

qNMR_Principle cluster_0 NMR Spectrum cluster_1 Calculation Analyte Analyte Signal (Known Structure, Unknown Conc.) Integral (I_analyte) / Protons (N_analyte) Standard Internal Standard (Known Structure, Known Conc.) Integral (I_std) / Protons (N_std) Calculation Proportionality allows calculation of analyte concentration/purity Analyte->Calculation Standard->Calculation

Caption: The principle of quantitative NMR (qNMR) analysis.

Headspace Gas Chromatography (GC) for Residual Solvents

Residual solvents are organic volatile chemicals used in synthesis and must be controlled within limits defined by guidelines like ICH Q3C.[12][17] Direct injection of the boronic acid onto a GC column is ill-advised as its non-volatile nature and reactivity can degrade column performance.[5] Headspace GC is the preferred method.

Causality of Method Choices:

  • Headspace Sampling: This technique physically separates the volatile solvents from the non-volatile sample matrix, protecting the GC system and providing a clean analysis.

  • Solvent: A high-boiling, polar aprotic solvent like Dimethyl sulfoxide (DMSO) is used to dissolve the boronic acid sample and facilitate the efficient partitioning of lower-boiling residual solvents into the headspace.

Experimental Protocol:

  • System: GC with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80-100 °C.

    • Equilibration Time: 15-30 min.

    • Loop/Transfer Line Temperature: 110-120 °C.

  • GC Parameters:

    • Inlet Temperature: 250 °C.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Detector Temperature: 260 °C.

    • Carrier Gas: Helium or Hydrogen.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of DMSO. Crimp the vial securely.

  • Calibration: Prepare calibration standards of expected solvents in DMSO in separate headspace vials.

Karl Fischer Titration for Water Content

This is the definitive method for quantifying water. The choice between volumetric and coulometric titration depends on the expected water content.[14]

Causality of Method Choices:

  • Volumetric Titration: Best for samples with moderate to high water content (>0.1%). It is faster for these samples.[13]

  • Coulometric Titration: Ideal for trace levels of water (<0.1% or 1000 ppm), offering higher sensitivity.[13]

  • Solvent: A methanol-based solvent is typically used. For compounds that are poorly soluble, co-solvents like formamide can be added.[7]

Experimental Protocol (Volumetric):

  • System: Volumetric Karl Fischer titrator.

  • Titrant: Standardized Karl Fischer reagent (e.g., Titer ~5 mg/mL).

  • Solvent: Anhydrous methanol or a specialized KF solvent.

  • Procedure:

    • Add solvent to the titration vessel and pre-titrate to a dry endpoint.

    • Accurately weigh and add the sample (e.g., 100-500 mg) to the vessel.

    • Start the titration. The instrument will automatically add titrant until the endpoint is reached.

    • The instrument software calculates the water content based on the sample weight and the volume of titrant consumed.

Synthesizing the Data: The Final Purity Value

The ultimate purity of the batch is determined by a mass balance calculation, where the sum of all quantified components is subtracted from 100%.

Purity (by mass) = 100% - [% Organic Impurities (by HPLC)] - [% Water (by KF)] - [% Residual Solvents (by GC)]

Note: This calculation assumes the assay value determined by a primary method like qNMR aligns closely with the purity calculated by subtraction. Significant discrepancies may indicate the presence of unidentified or non-responsive impurities (e.g., inorganic salts), warranting further investigation.

References

A Researcher's Guide to Fluorine: Assessing the Impact of the "Gremlin" Substituent on Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the world of medicinal chemistry and materials science, the fluorine atom is often regarded as a "gremlin" of an element—small, yet capable of inducing dramatic and sometimes unpredictable changes in a molecule's behavior. Its high electronegativity, combined with a van der Waals radius similar to hydrogen, allows it to serve as a unique probe for altering electronic landscapes without imposing significant steric bulk.[1][2] This guide provides a comparative analysis of fluorinated versus non-fluorinated compounds, offering experimental frameworks and data-driven insights for researchers aiming to strategically leverage fluorine's potent effects on chemical reactivity.

The Foundation: Fluorine's Inductive and Stereoelectronic Influence

The reactivity of any molecule is fundamentally governed by the distribution of its electrons and its three-dimensional shape. Fluorine's introduction profoundly impacts both.

  • Inductive Effect (σ-Withdrawal): As the most electronegative element, fluorine powerfully withdraws electron density through sigma (σ) bonds.[3] This effect is most pronounced closest to the substituent and diminishes with distance. This electron withdrawal can dramatically stabilize anionic intermediates and increase the acidity of nearby protons.[3]

  • Stereoelectronic Effects: These are effects on molecular geometry and reactivity that arise from the spatial arrangement of orbitals. In fluorinated systems, the most notable is the gauche effect , where a gauche conformation (a 60° dihedral angle) between two electronegative substituents is favored over the sterically less-hindered anti conformation.[4][5] This is primarily explained by a stabilizing hyperconjugation interaction, where electron density is donated from a C-H σ bonding orbital into the low-lying C-F σ* antibonding orbital.[4][5][6][7] This conformational preference can pre-organize a molecule into a bioactive shape for optimal target engagement.[6][7][8]

Comparative Analysis: Fluorine's Impact in Action

To understand the practical consequences of these principles, we will compare fluorinated and non-fluorinated analogs across several key areas of reactivity.

Acidity Modulation: A Tale of Two Carboxylic Acids

The inductive effect of fluorine is clearly demonstrated by comparing the acidity (pKa) of acetic acid and its fluorinated derivatives. A lower pKa value signifies a stronger acid.

Table 1: Comparison of pKa Values for Acetic Acid and its Fluorinated Analogs

CompoundStructurepKa ValueChange in Acidity (vs. Acetic Acid)
Acetic AcidCH₃COOH4.76-
Fluoroacetic AcidFCH₂COOH2.58~155x stronger
Difluoroacetic AcidF₂CHCOOH1.22~3,470x stronger
Trifluoroacetic AcidF₃CCOOH0.03~53,700x stronger

Data sourced from BenchChem.[3]

The data unequivocally shows that each additional fluorine atom significantly increases acidity.[3] The powerful electron withdrawal by fluorine stabilizes the resulting carboxylate anion, making the proton's dissociation more favorable.[3] This principle is critical in drug design for tuning the ionization state of a molecule at physiological pH, which affects its solubility, permeability, and target interactions.[1]

Metabolic Stability: Blocking the "Soft Spots"

In drug development, a major challenge is preventing rapid metabolic breakdown by enzymes like the cytochrome P450 (CYP450) family.[8][9] These enzymes often work by oxidizing electron-rich C-H bonds. Replacing a vulnerable hydrogen with a fluorine atom can effectively "shield" this position. The C-F bond is significantly stronger than a C-H bond and is resistant to homolytic cleavage.[10]

Table 2: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Compound PairNon-Fluorinated (Parent) t½ (min)Fluorinated Analog t½ (min)Fold-Increase in Stability
JAK Inhibitor Series30652.2x
Dopamine Receptor Ligand15453.0x
Ezetimibe Analog22>120>5.5x

Representative data synthesized from multiple sources.[8][9][11]

For example, introducing a fluorine atom at a benzylic position, a common site of metabolic oxidation, can dramatically increase a drug's half-life.[8] This strategy was successfully used in the development of the cholesterol absorption inhibitor Ezetimibe and the kinase inhibitor Gefitinib.[11] However, it is crucial to note that fluorination can sometimes open alternative metabolic pathways, including oxidative defluorination, which can lead to the formation of reactive metabolites.[10][12]

Binding Affinity: A Complex Interplay of Forces

Fluorine's effect on binding affinity is not straightforward and arises from a combination of factors including conformational restriction and direct interactions within the binding pocket. While organic fluorine is a poor hydrogen bond acceptor, it can participate in favorable orthogonal multipolar interactions with backbone carbonyls (C–F···C=O).[13][14][15]

In one study on thrombin inhibitors, substituting a hydrogen with a fluorine resulted in a 5-fold increase in potency.[15] X-ray crystallography revealed a close contact (3.1 Å) between the fluorine and a backbone carbonyl group.[15] In another case, systematic fluorination of inhibitors for the menin-MLL protein complex showed that fluorine atoms involved in these multipolar interactions significantly enhanced binding affinity.[15] However, the overall effect is context-dependent; fluorination can also disrupt favorable water networks or introduce unfavorable steric clashes, sometimes leading to a decrease in activity.[13][14][16]

Experimental Protocols & Workflows

To empirically assess fluorine's impact, rigorous and validated experimental protocols are essential.

Workflow for Assessing Fluorine's Impact

The following diagram illustrates a logical workflow for a "fluorine scanning" study, where fluorine is systematically introduced at different positions on a lead compound to probe for improvements in its properties.

G cluster_0 Design & Synthesis cluster_1 In Vitro Assessment cluster_2 Analysis & Iteration A Identify Lead Compound B Select Positions for Fluorine Substitution A->B C Synthesize Fluorinated and Non-Fluorinated Analogs B->C D Determine pKa (Potentiometric Titration) C->D E Assess Metabolic Stability (Microsomal Assay) C->E F Measure Binding Affinity (SPR or ITC) C->F G Compare Data Sets D->G E->G F->G H Establish Structure-Activity Relationship (SAR) G->H I Select Candidate for In Vivo Studies H->I I->B Iterate Design

Caption: A generalized workflow for evaluating the effects of fluorine substitution.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a standard procedure for comparing the metabolic stability of a fluorinated compound to its non-fluorinated parent.[9]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • Test Compounds (Fluorinated and Non-Fluorinated, 10 mM stock in DMSO)

  • Control Compound (e.g., Verapamil, known metabolism)

  • Ice-cold Acetonitrile (ACN) with internal standard for quenching

  • 96-well incubation plate

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw the liver microsomes on ice. Prepare the NADPH regenerating system as per the manufacturer's instructions.

  • Incubation Setup:

    • In a 96-well plate, add phosphate buffer.

    • Add HLM to achieve a final protein concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The 0-minute time point sample should be taken immediately before this step by adding quenching solution first.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding 3 volumes of ice-cold ACN with an internal standard.

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • Determine the slope of the linear regression, which equals the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .

Mechanistic Insights Visualized

Understanding the underlying principles is key to rational design. The following diagrams illustrate two core concepts discussed.

Caption: Fluorine blocks metabolic oxidation at susceptible sites.

G cluster_anti Anti Conformation (Less Stable) cluster_gauche Gauche Conformation (More Stable) cluster_explanation Hyperconjugation (σ C-H → σ* C-F) a_front F a_back_top H a_back_left H a_back_right F a_center a_center->a_back_top a_center->a_back_left a_center->a_back_right a_front_left H a_center->a_front_left a_front_right H a_center->a_front_right g_front F g_back_top H g_back_left F g_back_right H g_center g_center->g_back_top g_center->g_back_left g_center->g_back_right g_front_left H g_center->g_front_left g_front_right H g_center->g_front_right exp This orbital overlap stabilizes the gauche conformer, overriding steric repulsion. cluster_anti cluster_anti cluster_gauche cluster_gauche cluster_explanation cluster_explanation

Caption: The gauche effect in 1,2-difluoroethane, stabilized by hyperconjugation.

Conclusion

The strategic incorporation of fluorine is a powerful, multifaceted tool in molecular design.[8] Its ability to modulate acidity, block metabolic soft spots, and enforce specific conformations provides a rational basis for optimizing the physicochemical and pharmacological properties of a molecule.[1][8][17] However, its effects are highly context-dependent and can sometimes be counterintuitive.[18][19][20] Therefore, a thorough understanding of its underlying electronic principles, combined with rigorous, comparative experimental validation as outlined in this guide, is paramount for any researcher seeking to harness the full potential of this unique element.

References

A Senior Application Scientist's Guide to the Synthetic Validation of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Key Building Block

(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is more than just a chemical compound; it is a critical architectural element in the edifice of modern drug discovery. As a bifunctional reagent, it features a boronic acid moiety, prime for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and an ethoxycarbonyl group that allows for further synthetic elaboration.[1][2][3] This structure is a linchpin in the synthesis of complex biaryl compounds, which form the core of numerous pharmaceuticals.[2][4]

The selection of a synthetic route for such a key intermediate is a decision of strategic importance, directly impacting project timelines, cost-effectiveness, scalability, and the final purity of the active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two prevalent and validated synthetic strategies: the classical Grignard Reaction Pathway and the more contemporary Directed ortho-Lithiation-Borylation Pathway . Our analysis moves beyond mere procedural steps to dissect the underlying chemical principles and provide the field-proven insights necessary for researchers to make informed decisions.

Route 1: The Workhorse - Grignard Reaction and Electrophilic Borylation

The synthesis of arylboronic acids via Grignard reagents is a foundational technique in organometallic chemistry.[5] The strategy involves the formation of a highly nucleophilic organomagnesium species, which is subsequently trapped by an electrophilic boron source.

Causality and Strategic Rationale

This pathway is often considered for its straightforwardness and the relatively lower cost of magnesium metal compared to organolithium reagents. The key to success lies in the precise control of reaction conditions to favor the formation of the desired boronic acid ester over undesired byproducts.[6] Historically, this reaction was performed at very low temperatures (below -60°C) to minimize the formation of borinic acid byproducts, which arise from a second addition of the Grignard reagent to the initially formed boronate ester.[5][7] However, modern protocols have found that careful, direct addition at temperatures between -10°C and 0°C can also afford high yields, significantly improving the practicality of the procedure.[5][7]

Experimental Protocol: Grignard Pathway

Starting Material: Ethyl 4-bromo-3-fluorobenzoate Target: this compound

Step 1: Grignard Reagent Formation

  • To a flame-dried, three-necked flask under an inert argon atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium surface.

  • In a separate flask, dissolve ethyl 4-bromo-3-fluorobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

  • Once initiated, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Borylation

  • In a separate, flame-dried flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF.

  • Cool this solution to -78°C using a dry ice/acetone bath.

  • Transfer the prepared Grignard reagent from Step 1 into the triisopropyl borate solution via cannula, maintaining the temperature at -78°C. The addition should be done slowly to dissipate the heat of reaction.

  • After the addition is complete, allow the reaction mixture to stir at -78°C for 1 hour, then slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Purification

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly quench the reaction by adding 1 M aqueous sulfuric acid, stirring vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by forming a salt with a base, extracting impurities, and then re-acidifying to precipitate the pure product.[8][9]

Workflow Diagram: Grignard Pathway

Grignard Pathway Start Ethyl 4-bromo-3-fluorobenzoate + Mg Turnings Grignard Formation of Aryl Grignard Reagent Start->Grignard Anhydrous THF, Initiation (I₂) Borylation Electrophilic Trapping (Borylation) Grignard->Borylation Cannula Transfer Borate Triisopropyl Borate in THF @ -78°C Borate->Borylation Hydrolysis Aqueous Acidic Workup (H₂SO₄) Borylation->Hydrolysis Warm to RT Purification Purification (Recrystallization) Hydrolysis->Purification Extraction Product This compound Purification->Product

Caption: Workflow for the Grignard-based synthesis.

Route 2: The Precision Tool - Directed ortho-Lithiation-Borylation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. It leverages the ability of certain functional groups—Directed Metalation Groups (DMGs)—to coordinate with an organolithium base and direct deprotonation to the adjacent ortho position. The ethoxycarbonyl group on our substrate can serve as such a DMG.

Causality and Strategic Rationale

This pathway's primary advantage is its exquisite regioselectivity. It builds the boronic acid functionality directly at the C2 position, guided by the existing ester group, thus avoiding potential isomeric impurities. The choice of base is critical; while n-butyllithium can be used, a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often preferred to prevent competitive nucleophilic attack at the ester carbonyl. The reaction is conducted at cryogenic temperatures (-78°C) to ensure the kinetic stability of the aryllithium intermediate and prevent unwanted side reactions.[10][11] This method is a cornerstone of modern "assembly-line synthesis" where molecules are built with high precision.[10][11][12]

Experimental Protocol: Directed ortho-Lithiation Pathway

Starting Material: Ethyl 3-fluorobenzoate Target: this compound

Step 1: in situ Generation of LDA and Lithiation

  • To a flame-dried, three-necked flask under an inert argon atmosphere, add anhydrous THF and cool to -78°C.

  • Add diisopropylamine (1.1 eq) via syringe.

  • Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise. Stir the resulting solution at -78°C for 30 minutes to generate LDA.

  • In a separate flask, dissolve ethyl 3-fluorobenzoate (1.0 eq) in anhydrous THF.

  • Add the substrate solution dropwise to the LDA solution at -78°C. Stir for 1-2 hours to ensure complete ortho-lithiation.

Step 2: Borylation

  • To the aryllithium solution at -78°C, add triisopropyl borate (1.5 eq) dropwise via syringe.

  • Maintain the temperature at -78°C and stir for 2 hours.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

Step 3: Hydrolysis and Purification

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Acidify the mixture with 1 M HCl to pH ~2.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification is typically achieved via recrystallization or careful column chromatography on silica gel, which can sometimes be challenging for boronic acids due to potential decomposition.[13][14]

Workflow Diagram: Directed Lithiation Pathway

Directed Lithiation Pathway Start Ethyl 3-fluorobenzoate + LDA @ -78°C Lithiation Directed ortho-Lithiation (DoM) Start->Lithiation Anhydrous THF Borylation Electrophilic Quench (Borylation) Lithiation->Borylation Aryllithium Intermediate Borate Triisopropyl Borate @ -78°C Borate->Borylation Dropwise Addition Hydrolysis Aqueous Workup (NH₄Cl, HCl) Borylation->Hydrolysis Warm to RT Purification Purification (Recrystallization/Chrom.) Hydrolysis->Purification Extraction Product This compound Purification->Product

Caption: Workflow for the Directed ortho-Lithiation synthesis.

Comparative Analysis: Choosing the Optimal Route

The choice between these two powerful methods is not arbitrary; it depends on project-specific constraints and goals.

FeatureRoute 1: Grignard PathwayRoute 2: Directed ortho-Lithiation
Starting Material Halogenated arene (e.g., ethyl 4-bromo-3-fluorobenzoate)Non-halogenated arene (ethyl 3-fluorobenzoate)
Cost-Effectiveness Often higher due to cheaper reagents (Mg vs. n-BuLi) and potentially less expensive starting materials for large scale.[15]Can be more expensive due to organolithium reagents and anhydrous/cryogenic conditions.
Regioselectivity Dependent on the synthesis of the correct halo-precursor. Risk of isomeric impurities if precursor is not pure.Excellent. The DMG dictates the site of borylation, leading to high regiochemical purity.
Reaction Conditions Cryogenic temperatures (-78°C) are common, but non-cryogenic (-10 to 0°C) protocols exist.[6][7]Strict cryogenic temperatures (-78°C) are mandatory to ensure intermediate stability.
Functional Group Tol. Grignard reagents are incompatible with acidic protons and many electrophilic groups.Aryllithiums are also highly basic but DoM can be compatible with certain functional groups at low temp.
Scalability Generally considered more scalable for industrial production due to less stringent temperature control and reagent handling.Can be challenging to scale due to the need for large-scale cryogenic cooling and handling of pyrophoric reagents.
Typical Yields 50-75%60-85%
Safety Magnesium activation can be tricky; exothermic Grignard formation needs control.Organolithium reagents (n-BuLi) are pyrophoric and require expert handling.
Decision Logic for Route Selection

The following diagram illustrates a logical framework for selecting the appropriate synthetic route based on key project drivers.

Decision Logic Start Project Start Scale Scale > 1 kg? Start->Scale Cost Is Cost the Primary Driver? Scale->Cost Yes Purity Is Regiopurity Paramount? Scale->Purity No Cost->Purity No Grignard Select Grignard Pathway Cost->Grignard Yes Purity->Grignard No (if precursor is pure) Lithiation Select DoM Pathway Purity->Lithiation Yes

Caption: Decision-making framework for synthetic route selection.

Conclusion

Both the Grignard and Directed ortho-Lithiation pathways are robust and validated methods for the synthesis of this compound.

  • The Grignard pathway represents a classic, cost-effective, and highly scalable approach, making it the preferred choice for large-scale industrial manufacturing where the cost of goods is a primary driver.

  • The Directed ortho-Lithiation pathway offers unparalleled regiochemical precision, making it ideal for research and development, early-stage discovery, and situations where the highest possible purity is required from a readily available, non-halogenated precursor.

A thorough understanding of the mechanistic nuances, practical requirements, and economic factors associated with each route empowers researchers to align their synthetic strategy with their specific goals, ensuring an efficient and successful outcome in the complex landscape of drug development.

References

A Researcher's Guide to (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic Acid: A Cost-Benefit Analysis in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the choice of building blocks is a critical decision that balances reactivity, functionality, cost, and availability. Among the vast arsenal of reagents for cross-coupling reactions, substituted phenylboronic acids stand out for their versatility. This guide provides an in-depth cost-benefit analysis of a specific, highly functionalized reagent: (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid . We will objectively compare its performance with viable alternatives, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic strategies.

The Strategic Value of this compound

This compound is a trifunctional reagent that offers a unique combination of reactive handles, making it a valuable tool for constructing complex molecular architectures. Its utility is primarily centered around the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.

The key features of this molecule are:

  • The Boronic Acid Moiety: This functional group is the cornerstone of its reactivity in palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl structures.

  • The Ortho-Ethoxycarbonyl Group: The ester group's position ortho to the boronic acid can influence the reactivity of the C-B bond and provides a site for further chemical modification, such as hydrolysis to a carboxylic acid or amidation.

  • The Meta-Fluoro Group: The fluorine atom, positioned meta to the boronic acid, imparts distinct electronic properties. Fluorine's high electronegativity can increase the metabolic stability and binding affinity of the final compound, a desirable trait in pharmaceutical development.[1]

These combined features make it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Performance in Synthesis: A Comparative Overview

The "cost" of a reagent extends beyond its price tag to include factors like reaction efficiency, robustness, and the ease of purification of the final product. To provide a clear comparison, let's consider the performance of this compound against common alternatives in a typical Suzuki-Miyaura coupling scenario.

Alternatives Considered:
  • (2-Carboxyphenyl)boronic acid: A closely related analogue where the ester is replaced by a carboxylic acid.

  • (4-Fluorophenyl)boronic acid: A simpler, monofunctionalized alternative.

  • Potassium (2-(Ethoxycarbonyl)-5-fluorophenyl)trifluoroborate: A more stable derivative of the target boronic acid.

dot

Caption: Key cost-benefit factors for the target boronic acid.

Table 1: Comparative Performance in a Hypothetical Suzuki-Miyaura Coupling
ReagentRelative CostTypical YieldKey AdvantagesKey Disadvantages
This compound
$
85-95%High functionality, introduces fluorine and a modifiable ester group in one step.[1]Higher cost, potential for steric hindrance from the ortho-ester.
(2-Carboxyphenyl)boronic acid
80-90%Lower cost than the ester, introduces a carboxylic acid directly.The free acid can sometimes complicate reaction conditions and purification.
(4-Fluorophenyl)boronic acid$90-98%Low cost, high reactivity, readily available.Lacks the ortho-ester functionality for further elaboration.
Potassium (2-(Ethoxycarbonyl)-5-fluorophenyl)trifluoroborate
85-95%Enhanced stability to air and moisture, easier to handle and store.[2]Higher cost, may require specific activation conditions.

Relative cost is a qualitative assessment based on typical supplier pricing ($ = lowest,

= highest).

Experimental Protocols: A Practical Guide

To illustrate the practical application and allow for a tangible comparison, detailed protocols for Suzuki-Miyaura reactions are provided below. The causality behind experimental choices is explained to provide a deeper understanding.

Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide, this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine. The use of a Schlenk flask and an inert atmosphere (argon or nitrogen) is crucial to prevent the oxidation of the palladium(0) catalyst, which is the active catalytic species.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add 1,4-dioxane and water via syringe. The solvent system of dioxane and water is common for Suzuki couplings; water helps to dissolve the inorganic base and facilitates the catalytic cycle.

  • Reaction: Stir the reaction mixture at 80-100 °C. The elevated temperature is necessary to drive the reaction to completion.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

dot

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants & Catalyst B Establish Inert Atmosphere A->B C Add Solvents B->C D Heat & Stir C->D E Monitor Progress (TLC/GC-MS) D->E F Cool & Dilute E->F Reaction Complete G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: A Comparative Coupling with (4-Fluorophenyl)boronic acid

This protocol highlights the subtle differences when using a simpler boronic acid.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • (4-Fluorophenyl)boronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

The procedure is similar to Protocol 1, with the following key differences:

  • Catalyst System: A more active catalyst system (Pd(OAc)₂/SPhos) may be employed, often allowing for lower catalyst loadings and milder reaction temperatures. This is a testament to the continuous development in cross-coupling catalysis.

  • Base and Solvent: Potassium phosphate is a stronger base than potassium carbonate and is often used with more challenging substrates. Toluene is a common alternative to dioxane.

Cost-Benefit in the Context of a Research Program

The decision to use this compound should be made within the broader context of a research program's goals and budget.

  • For Early-Stage Drug Discovery: The higher cost of this reagent may be justified by the rapid introduction of three key functionalities. The fluorine atom can enhance pharmacokinetic properties, and the ester provides a handle for creating a library of derivatives for structure-activity relationship (SAR) studies.

  • For Process Development and Scale-Up: The cost of the boronic acid becomes a more significant factor. In this scenario, exploring alternative synthetic routes to the target molecule that utilize cheaper, simpler building blocks may be more economical. However, the convergence of the synthetic route offered by this reagent could lead to fewer steps overall, potentially offsetting the initial cost.

  • For Materials Science Applications: The unique electronic and structural features imparted by this building block may be essential for achieving the desired material properties, making the cost a secondary consideration to performance.[1]

The Rise of Alternatives: Organotrifluoroborates

In recent years, potassium organotrifluoroborates have emerged as superior alternatives to boronic acids in many applications.[2] They are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[2] This enhanced stability simplifies storage and handling, and they often exhibit superior reactivity.

The synthesis of potassium (2-(ethoxycarbonyl)-5-fluorophenyl)trifluoroborate from the corresponding boronic acid is a straightforward process involving treatment with potassium hydrogen fluoride (KHF₂). While this adds a synthetic step, the benefits of improved stability and handling can be significant, especially for library synthesis and high-throughput screening applications.

Conclusion: An Informed Choice for the Synthetic Chemist

This compound is a powerful and versatile reagent that enables the efficient synthesis of highly functionalized molecules. Its primary benefits lie in the simultaneous introduction of a biaryl linkage, a fluorine atom, and a modifiable ester group. However, its higher cost compared to simpler boronic acids necessitates a careful cost-benefit analysis.

For research programs where the unique combination of functionalities is paramount, particularly in the early stages of drug discovery and the development of novel materials, the use of this reagent is well-justified. For applications where cost is a primary driver, exploring simpler alternatives or more convergent synthetic strategies is advisable. The increasing popularity of more stable derivatives like organotrifluoroborates also presents a compelling alternative that researchers should consider. Ultimately, the optimal choice will depend on a thoughtful evaluation of the specific synthetic challenge, the long-term goals of the research, and the available resources.

References

A Senior Application Scientist's Guide to Boronic Acid Reagents in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic Acid and its Modern Alternatives in the Synthesis of Complex Biaryl Scaffolds.

Introduction: The Critical Role of Boronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the construction of carbon-carbon bonds, particularly for the synthesis of intricate biaryl structures that form the backbone of numerous therapeutic agents. The choice of the organoboron reagent is a critical parameter that significantly influences reaction efficiency, yield, and functional group tolerance. This compound has emerged as a valuable building block, notably in the synthesis of targeted therapies such as PARP inhibitors. The presence of both an electron-withdrawing fluorine atom and an ethoxycarbonyl group on the phenyl ring modulates the electronic properties and reactivity of the reagent.

This guide provides an in-depth, objective comparison of this compound with its contemporary alternatives, namely potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates. We will delve into the practical implications of their differing stability, reactivity, and handling characteristics, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

The Incumbent Reagent: this compound

This compound is a versatile reagent widely employed in palladium-catalyzed cross-coupling reactions. Its utility is exemplified in the synthesis of complex pharmaceuticals where the unique substitution pattern is a key pharmacophoric element. A prominent application is in the synthesis of the potent PARP inhibitor, Talazoparib, a targeted therapy for patients with deleterious germline BRCA-mutated locally advanced or metastatic breast cancer.

The electronic nature of the substituents on the phenylboronic acid plays a pivotal role in the kinetics of the Suzuki-Miyaura catalytic cycle. The fluorine atom at the ortho position and the ethoxycarbonyl group at the meta position (relative to the boronic acid) are both electron-withdrawing, which can influence the transmetalation step. While electron-donating groups on the boronic acid partner are generally found to enhance the reaction rate, the judicious selection of reaction conditions can enable efficient coupling with electron-deficient partners.[1]

However, a significant drawback of boronic acids, including this compound, is their inherent instability. They are prone to decomposition pathways such as protodeboronation and oxidation, which can complicate storage, handling, and reaction stoichiometry, potentially leading to lower yields and reproducibility.

Emerging Alternatives: Addressing the Stability Challenge

To overcome the limitations of traditional boronic acids, more robust classes of organoboron reagents have been developed. This guide will focus on two of the most promising alternatives: potassium organotrifluoroborates and MIDA boronates.

Potassium Organotrifluoroborates: Enhanced Stability and Ease of Handling

Potassium organotrifluoroborates have emerged as highly effective substitutes for boronic acids in Suzuki-Miyaura couplings.[2] These crystalline solids are markedly more stable to air and moisture, which simplifies their handling and storage.[2] This enhanced stability stems from the tetracoordinate nature of the boron atom, which makes them less susceptible to protodeboronation.[3]

The corresponding trifluoroborate of our title compound, potassium (2-(ethoxycarbonyl)-5-fluorophenyl)trifluoroborate, can be readily synthesized from the boronic acid by treatment with potassium hydrogen fluoride (KHF₂).[4] This simple conversion provides a reagent that is often a free-flowing, crystalline solid, simplifying accurate dispensing and improving the atom economy of reactions as near-stoichiometric amounts can be used.[3]

N-Methyliminodiacetic Acid (MIDA) Boronates: A Platform for Controlled Reactivity

N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in organoboron chemistry, offering exceptional stability and enabling iterative cross-coupling strategies.[5][6] MIDA boronates are indefinitely stable on the benchtop as free-flowing crystalline solids and are compatible with silica gel chromatography, which greatly facilitates purification.[7]

The MIDA ligand forms a dative bond with the boron atom, effectively protecting it from unwanted side reactions. Deprotection to release the reactive boronic acid occurs in situ under mild aqueous basic conditions, allowing for a slow and controlled release that can suppress common side reactions like protodeboronation and homocoupling.[8] This feature is particularly advantageous when working with sensitive or complex substrates.

Comparative Performance Analysis

While direct, side-by-side comparative studies for this compound and its trifluoroborate and MIDA boronate analogs under identical conditions are not extensively published, we can construct an illustrative comparison based on the established principles and reported data for similar systems. The primary trade-off is between the higher intrinsic reactivity of boronic acids and the superior stability and handling of their protected counterparts.

FeatureThis compoundPotassium (2-(ethoxycarbonyl)-5-fluorophenyl)trifluoroborate(2-(Ethoxycarbonyl)-5-fluorophenyl) MIDA boronate
Stability Moderate; susceptible to protodeboronation and oxidation.High; crystalline solids, stable to air and moisture.Very High; indefinitely stable, compatible with chromatography.
Handling Can be challenging to purify and weigh accurately.Easy to handle, free-flowing crystalline solids.Easy to handle, free-flowing crystalline solids.
Reactivity Generally more reactive, potentially leading to faster reactions.Requires specific conditions for activation (e.g., base).Requires in situ deprotection under basic conditions for reactivity.
Yield Can be high but may be compromised by decomposition.Often provides reproducible and high isolated yields.Excellent yields, particularly in complex, multi-step syntheses.
Purification Byproducts from decomposition can complicate purification.Cleaner reaction profiles often simplify purification.Compatibility with chromatography allows for straightforward purification.

Expert Insight: The choice of reagent is highly dependent on the specific application. For a straightforward, rapid coupling where the boronic acid can be used immediately after preparation or purification, the free boronic acid may suffice. However, for multi-step syntheses, library generation, or when working with precious materials, the enhanced stability and reliability of trifluoroborates or MIDA boronates often outweigh the potential for slightly longer reaction times. The ability to purify MIDA boronates via standard chromatography is a significant practical advantage in complex synthetic routes.

Experimental Protocols

The following are representative protocols for a Suzuki-Miyaura coupling reaction. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol is a general guideline for the coupling of an aryl halide with the title boronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with Potassium (2-(ethoxycarbonyl)-5-fluorophenyl)trifluoroborate

This protocol is adapted for the use of a potassium trifluoroborate salt.

Materials:

  • Aryl halide (1.0 mmol)

  • Potassium (2-(ethoxycarbonyl)-5-fluorophenyl)trifluoroborate (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol)

  • Solvent (e.g., toluene/water, 10:1, 5.5 mL)

Procedure:

  • In a Schlenk tube, combine the aryl halide, potassium trifluoroborate, base, palladium catalyst, and ligand.

  • Purge the tube with an inert gas.

  • Add the degassed solvent mixture.

  • Heat the reaction to 100 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water.

  • Dry, concentrate, and purify the product as described in Protocol 1.

Protocol 3: Suzuki-Miyaura Coupling with (2-(Ethoxycarbonyl)-5-fluorophenyl) MIDA boronate

This protocol highlights the in situ deprotection and coupling of a MIDA boronate.

Materials:

  • Aryl halide (1.0 mmol)

  • (2-(Ethoxycarbonyl)-5-fluorophenyl) MIDA boronate (1.1 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 8 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol)

  • Solvent (e.g., THF/water, 3:1, 4 mL)

Procedure:

  • Combine the aryl halide, MIDA boronate, palladium catalyst, ligand, and base in a reaction vessel.

  • Establish an inert atmosphere.

  • Add the degassed solvent mixture.

  • Stir the reaction at room temperature or elevated temperature as required, monitoring by LC-MS.

  • Upon completion, perform a standard aqueous workup.

  • The MIDA byproduct is water-soluble and can be removed during the aqueous extraction.

  • Purify the product by column chromatography.

Visualizing the Workflow: A Comparative Overview

G cluster_1 Suzuki-Miyaura Coupling cluster_2 Workup and Purification BoronicAcid (2-(Ethoxycarbonyl)-5- fluorophenyl)boronic acid ReactionSetup Reaction Setup: Aryl Halide, Catalyst, Base, Solvent BoronicAcid->ReactionSetup Direct use (potential for decomposition) Trifluoroborate Potassium (2-(ethoxycarbonyl)-5- fluorophenyl)trifluoroborate Trifluoroborate->ReactionSetup Stable solid MIDABoronate (2-(Ethoxycarbonyl)-5- fluorophenyl) MIDA boronate MIDABoronate->ReactionSetup Highly stable solid (in situ deprotection) Coupling Coupling Reaction ReactionSetup->Coupling Workup Aqueous Workup Coupling->Workup Purification Purification Workup->Purification Product Biaryl Product Purification->Product

Caption: Comparative workflow for Suzuki-Miyaura coupling.

Conclusion and Future Outlook

This compound remains a valuable and effective reagent for the synthesis of complex biaryl molecules, particularly in the context of established pharmaceutical manufacturing processes. However, for novel drug discovery and development, where robustness, reliability, and ease of handling are paramount, potassium organotrifluoroborates and MIDA boronates present compelling advantages.

The enhanced stability of these alternatives translates to longer shelf-life, simplified purification of intermediates, and often more reproducible reaction outcomes. MIDA boronates, in particular, offer a unique platform for iterative cross-coupling, paving the way for automated synthesis of small molecule libraries. As the demand for increasingly complex and diverse molecular architectures grows, the adoption of these more stable and versatile organoboron reagents is likely to become more widespread. The selection of the optimal reagent will always be a balance of reactivity, stability, cost, and the specific demands of the synthetic target. This guide provides the foundational knowledge for making that choice with confidence.

References

kinetic studies of Suzuki coupling with (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Kinetic Studies of Suzuki Coupling with (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid

Introduction: The Imperative for Kinetic Analysis in Pharmaceutical Development

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of carbon-carbon bonds essential for the synthesis of a vast array of pharmaceutical compounds.[1][2][3] Among the diverse substrates utilized, electronically modified boronic acids such as this compound are of particular interest due to the prevalence of fluoro- and ester-containing motifs in drug candidates. Understanding the reaction kinetics of these complex couplings is not merely an academic exercise; it is a critical component of process development and optimization. Kinetic studies provide invaluable insights into reaction mechanisms, catalyst performance, and the influence of various parameters, ultimately leading to more robust, efficient, and scalable synthetic routes. This guide offers a comparative analysis of methodologies for conducting kinetic studies on the Suzuki coupling of this compound, tailored for researchers, scientists, and drug development professionals.

The Suzuki-Miyaura Catalytic Cycle: A Framework for Kinetic Investigation

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][4][5] This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5] The oxidative addition of an organic halide to a palladium(0) complex is often the rate-determining step.[1][5] This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex, a step that requires activation by a base.[5][6] Finally, reductive elimination yields the desired biaryl product and regenerates the palladium(0) catalyst.[4][5] A thorough kinetic study aims to elucidate the rates of these individual steps and identify the factors that influence the overall reaction rate.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)L₂-Ar' (Diorganopalladium Complex) OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂, Base) Transmetal->Pd0 Reductive Elimination (Ar-Ar') Product Ar-Ar' ArX Ar-X ArBOH2 Ar'-B(OH)₂

Generalized Suzuki-Miyaura catalytic cycle.

Comparing Catalytic Systems for the Coupling of this compound

The choice of catalyst and ligand is paramount for a successful Suzuki coupling, especially with electronically demanding substrates. The electron-withdrawing nature of the fluoro and ethoxycarbonyl groups in this compound can influence its reactivity.[7][8] Below is a comparison of common catalytic systems.

Table 1: Comparison of Catalytic Systems
Catalyst/Ligand SystemKey CharacteristicsAdvantages for this SubstratePotential Challenges
Pd(PPh₃)₄ Standard, well-established catalyst.Readily available, extensive literature.Can be sensitive to air and moisture; may require higher temperatures.
Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) Highly active for challenging substrates.Can facilitate coupling at lower temperatures, potentially minimizing decomposition of the boronic acid.[9]Ligands can be expensive; optimization of ligand-to-metal ratio is crucial.
Pd/C Heterogeneous catalyst.Ease of separation from the reaction mixture.May exhibit lower activity and require higher catalyst loading.
Ligand-free Pd catalysts Simplifies reaction setup.Cost-effective and avoids ligand screening.[10]Often requires specific solvents or additives; may not be as efficient for this substrate.

For a substrate like this compound, a catalyst system employing a bulky, electron-rich phosphine ligand, such as those developed by Buchwald, is often a good starting point.[11] These ligands can promote the oxidative addition and reductive elimination steps, which can be sluggish with electron-deficient substrates.

Analytical Methodologies for Kinetic Monitoring: A Comparative Overview

Accurate monitoring of the reaction progress is the bedrock of any kinetic study. Several analytical techniques can be employed, each with its own set of advantages and limitations.

Table 2: Comparison of Analytical Techniques for Reaction Monitoring
Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.High sensitivity and resolution; can quantify multiple components simultaneously.Requires sample quenching and preparation; can be time-consuming.
Gas Chromatography (GC) Separation based on volatility.Excellent for volatile compounds; often coupled with mass spectrometry (MS) for identification.Requires derivatization for non-volatile compounds; high temperatures can degrade sensitive molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information; can be used for in-situ monitoring without sample workup.[12]Lower sensitivity compared to chromatographic methods; requires deuterated solvents for optimal performance.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity; can be coupled with online sampling techniques.[13]Provides limited structural information on its own; quantification can be challenging without standards.

For the kinetic analysis of the Suzuki coupling of this compound, online HPLC is often the preferred method.[14][15][16] It allows for automated and frequent sampling, providing high-density data for accurate rate determination.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Experiment cluster_analysis Data Analysis A Weigh Reactants: - Aryl halide - Boronic acid - Base - Internal Standard C Add Reactants and Solvent to Reactor A->C B Prepare Catalyst Stock Solution D Equilibrate to Reaction Temperature E Initiate Reaction (Inject Catalyst Solution, t=0) F Automated Sampling at Defined Time Intervals E->F G Quench Aliquots F->G H Analyze Samples (e.g., Online HPLC) G->H I Determine Concentrations of Reactants and Products H->I J Plot Concentration vs. Time I->J K Calculate Initial Rates and Determine Rate Law J->K

Experimental workflow for kinetic analysis.

Experimental Protocol: A Step-by-Step Guide to Kinetic Analysis

This protocol outlines a general procedure for conducting a kinetic study of the Suzuki coupling of this compound with an aryl bromide using an automated sampling system with online HPLC analysis.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., dilute HCl)

  • Automated laboratory reactor with temperature control and mechanical stirring

  • Automated sampling system connected to an HPLC

Procedure:

  • Reaction Setup: In a glovebox, charge a flame-dried reaction vessel with the aryl bromide (1.0 equiv), this compound (1.2 equiv), the base (2.0 equiv), and the internal standard.

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent.

  • Reaction Initiation: Add the degassed solvent to the reaction vessel and stir the mixture until all solids are dissolved. Allow the mixture to reach the desired reaction temperature (e.g., 80 °C).

  • Kinetic Run: Initiate the reaction by injecting the catalyst stock solution (t=0). Start the automated sampling system to withdraw aliquots at predetermined time intervals.

  • Sample Analysis: The automated system should be configured to quench each aliquot and inject it directly into the HPLC for analysis.

  • Data Processing: Quantify the concentrations of the starting materials and the product relative to the internal standard at each time point.

  • Kinetic Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. Repeat the experiment with varying concentrations of reactants and catalyst to determine the reaction order with respect to each component and establish the rate law.

Data Presentation: Summarizing Kinetic Data

The results of the kinetic experiments should be summarized in a clear and concise manner. Tables are an effective way to present comparative data.

Table 3: Hypothetical Kinetic Data for Different Catalytic Systems
Catalyst SystemInitial Rate (M/s)Turnover Number (TON) at 1hYield at 1h (%)
Pd(PPh₃)₄1.2 x 10⁻⁵4365
Pd(OAc)₂ / SPhos5.8 x 10⁻⁵20995
Pd/C0.5 x 10⁻⁵1830

This hypothetical data illustrates how a more active catalyst system like Pd(OAc)₂ / SPhos can lead to a significantly higher initial rate, turnover number, and yield compared to other systems under the same conditions.

Conclusion: Leveraging Kinetic Insights for Process Optimization

A thorough understanding of the reaction kinetics is indispensable for the successful development of robust and efficient Suzuki-Miyaura coupling reactions in the pharmaceutical industry. By systematically comparing different catalytic systems and employing precise analytical techniques for reaction monitoring, researchers can gain valuable insights into the underlying mechanism and identify the optimal conditions for their specific substrate. The methodologies and protocols outlined in this guide provide a framework for conducting comprehensive kinetic studies of the Suzuki coupling with this compound, ultimately enabling the development of more effective and scalable synthetic processes.

References

A Comparative Guide to the Computational Modeling of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of building blocks is paramount to efficient and successful synthesis campaigns. (2-Ethoxycarbonyl)-5-fluorophenyl)boronic acid is a key reagent in the synthesis of complex molecules, particularly through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern—an ortho-ester group and a meta-fluoro group—imparts a distinct reactivity profile governed by a delicate interplay of steric and electronic effects.

This guide provides an in-depth comparison of the predicted reactivity of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid with other relevant boronic acids. We will delve into the theoretical underpinnings of its behavior using insights from Density Functional Theory (DFT) and provide a framework for researchers to conduct their own computational investigations.

The Unique Structural Landscape of this compound

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the nature and position of its substituents. In our target molecule, two key features dictate its behavior:

  • The Ortho-Ethoxycarbonyl Group: This bulky ester group exerts a significant steric influence, which can hinder the approach of the boronic acid to the palladium center during the crucial transmetalation step.[1][2][3] Electronically, the ester is an electron-withdrawing group, which increases the Lewis acidity of the boron center.

  • The Meta-Fluoro Group: As a strongly electronegative atom, fluorine acts as an electron-withdrawing group through the inductive effect, further enhancing the Lewis acidity of the boronic acid.[4] This increased acidity can facilitate the formation of the reactive boronate species, a necessary step for transmetalation.[5][6][7]

The combination of these effects results in a nuanced reactivity profile that must be carefully considered when designing synthetic routes. Computational modeling, particularly DFT, provides a powerful tool to dissect these competing influences and predict reaction outcomes.[8][9][10][11]

Comparative Reactivity Analysis: A DFT-Informed Perspective

To understand the unique reactivity of this compound, it is instructive to compare it with simpler, related boronic acids. The following table summarizes the expected trends in reactivity based on established principles from computational and experimental studies on analogous systems. The presented data is illustrative, based on trends reported in the literature, to highlight the expected differences in performance in a typical Suzuki-Miyaura coupling reaction.

Boronic AcidKey FeaturesPredicted Relative Rate of TransmetalationPredicted Yield (Illustrative)Key Considerations
Phenylboronic AcidUnsubstituted baseline1.0 (Reference)90%Standard reactivity, serves as a good benchmark.
(2-Ethoxycarbonyl)phenylboronic acidOrtho-ester (steric hindrance, electron-withdrawing)0.7 - 0.975%Steric hindrance from the ortho-ester can slow down the transmetalation step.[1][2][3]
(4-Fluorophenyl)boronic acidPara-fluoro (electron-withdrawing)1.2 - 1.595%The electron-withdrawing fluorine enhances Lewis acidity, promoting boronate formation and accelerating transmetalation.[12]
This compound Ortho-ester and Meta-fluoro (combined effects) 0.9 - 1.2 85% The activating effect of the fluoro group is likely tempered by the steric hindrance of the ortho-ester. The overall rate is a balance of these opposing factors.
The Double-Edged Sword: Protodeboronation

A common side reaction in Suzuki-Miyaura couplings, especially with electron-deficient boronic acids, is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[13][14][15][16] Both the ethoxycarbonyl and the fluoro substituents on our target molecule are electron-withdrawing, which can increase its susceptibility to this undesired pathway, particularly under basic reaction conditions.[17] Computational modeling can be employed to calculate the energy barriers for protodeboronation versus the desired transmetalation, providing valuable insights into optimal reaction conditions to maximize the yield of the cross-coupled product.[13][15]

A Practical Guide to Modeling Reactivity: A DFT Workflow

For researchers wishing to perform their own computational analysis, the following provides a detailed, step-by-step methodology for a typical DFT study of a Suzuki-Miyaura reaction.

Experimental Protocol: Computational Details
  • Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

  • Model System: To reduce computational cost, the full catalytic system can be simplified. For example, phosphine ligands can be modeled as PH₃, and the aryl halide can be a simple phenyl halide.

  • Methodology:

    • Geometry Optimization: The structures of all reactants, intermediates, transition states, and products in the catalytic cycle should be optimized.

    • Functional: A hybrid DFT functional is generally a good choice for transition-metal catalysis. The B3LYP functional is a robust and widely used option. For higher accuracy, especially in transition state calculations, range-separated functionals like ωB97X-D or double-hybrid functionals can be employed.

    • Basis Set: A double-zeta basis set with polarization functions, such as 6-31G(d), is a suitable starting point for lighter atoms (C, H, O, N, F, B). For the palladium atom, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is recommended to account for relativistic effects.

    • Solvation Model: To simulate the reaction in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model should be used. The solvent should match the experimental conditions (e.g., dioxane, toluene, DMF).

  • Frequency Calculations: Following geometry optimization, frequency calculations should be performed to:

    • Confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

    • Obtain thermochemical data (zero-point vibrational energies, enthalpies, and Gibbs free energies).

  • Reaction Pathway Analysis:

    • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the correct reactant and product, an IRC calculation should be performed.

    • Potential Energy Surface (PES) Mapping: By calculating the relative Gibbs free energies of all species in the catalytic cycle, a complete energy profile of the reaction can be constructed. The rate-determining step will be the one with the highest energy barrier.

Visualizing the Process

Logical Workflow for Reactivity Assessment

The following diagram illustrates the logical workflow for assessing the reactivity of a substituted phenylboronic acid, combining computational and experimental approaches.

Workflow for Reactivity Assessment A Define Substituted Phenylboronic Acid (e.g., this compound) B Computational Analysis (DFT) - Geometry Optimization - Transition State Search - Energy Profile Calculation A->B C Analyze Electronic Effects (e.g., Hammett parameters, NBO analysis) B->C D Analyze Steric Effects (e.g., Sterimol parameters, visualization) B->D E Predict Reactivity Profile - Rate-determining step - Overall reaction barrier - Potential side reactions (Protodeboronation) C->E D->E F Experimental Validation - Kinetic studies - Yield optimization E->F G Comparative Analysis - Benchmark against known boronic acids E->G H Refined Understanding of Reactivity F->H G->H

Caption: A logical workflow for assessing the reactivity of substituted phenylboronic acids.

Key Factors Influencing Reactivity

The interplay of various factors determines the overall reactivity of a substituted phenylboronic acid. A logical workflow for assessing and understanding this reactivity can be visualized as follows:

Factors Influencing Reactivity Reactivity Overall Reactivity Protodeboronation Protodeboronation (Side Reaction) Reactivity->Protodeboronation Steric Steric Hindrance (ortho-substituent) Steric->Reactivity Electronic Electronic Effects (inductive, resonance) Electronic->Reactivity Electronic->Protodeboronation Solvation Solvation Effects Solvation->Reactivity Catalyst Catalyst System (Pd source, ligand) Catalyst->Reactivity

Caption: Key factors influencing the reactivity of substituted phenylboronic acids.

Conclusion

This compound presents a fascinating case study in the combined influence of steric and electronic effects on chemical reactivity. The electron-withdrawing nature of both the ortho-ester and the meta-fluoro substituents enhances the Lewis acidity of the boron center, a feature that generally promotes the key transmetalation step in Suzuki-Miyaura coupling. However, the steric bulk of the ortho-ethoxycarbonyl group provides a countervailing effect, potentially impeding the reaction.

Computational modeling using Density Functional Theory offers a powerful lens through which to dissect these competing factors, predict reaction outcomes, and guide experimental design. By constructing a detailed potential energy surface of the catalytic cycle, researchers can identify the rate-determining step, anticipate potential side reactions like protodeboronation, and make informed decisions about reaction conditions to optimize the synthesis of valuable, complex molecules. While direct comparative DFT studies on its reactivity are still an area for further exploration, inferences from the properties of related compounds and a wealth of experimental data confirm its status as a reliable and valuable reagent for the synthesis of complex, fluorinated molecules. Researchers and drug development professionals can confidently employ this compound, with appropriate reaction optimization, to achieve their synthetic goals.

References

Safety Operating Guide

A Procedural Guide for the Proper Disposal of (2-Ethoxycarbonyl)-5-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in contemporary drug discovery and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, the responsible management of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid and its associated waste is paramount.[1] This guide provides a comprehensive, safety-driven protocol for its disposal, designed for the exacting standards of research, development, and laboratory professionals. Our objective is to ensure that operational safety and regulatory compliance are not just met, but intrinsically integrated into the laboratory workflow.

I. Immediate Hazard Assessment & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, a thorough understanding of the compound's hazard profile is essential. This compound, and structurally similar compounds, are classified as irritants.[2][3] The primary risks are associated with direct contact and inhalation.

Mandatory PPE includes:

  • Eye Protection: Tightly fitting chemical safety goggles or a face shield must be worn to protect against accidental splashes.[4][5]

  • Hand Protection: Chemically resistant nitrile or neoprene gloves are required. Gloves must be inspected for integrity before each use and disposed of as contaminated solid waste after handling.[4][6][7]

  • Protective Clothing: A standard laboratory coat must be worn to prevent skin contact.[5][7]

  • Respiratory Protection: When handling the solid compound or when there is a potential for aerosol generation, all work must be conducted within a certified chemical fume hood to minimize inhalation risk.[4][6]

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[4]

II. Waste Characterization & Regulatory Compliance

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the chemical waste is legally responsible for its proper characterization and management.[8]

  • This compound must be treated as hazardous waste . This determination is based on its classification as a skin and eye irritant (H315, H319).[2][9]

  • In-lab neutralization is strongly discouraged. Boronic acids as a class can exhibit instability, and some may decompose under basic or heated conditions.[10][11] Attempting to neutralize this compound without a validated, institutionally-approved procedure can lead to unpredictable reactions.

  • The only acceptable disposal pathway is through a licensed hazardous waste management company .[2][8]

III. Quantitative Hazard Summary

The following table summarizes the hazard information based on data from suppliers of this compound and its close structural analogs.

Hazard MetricClassificationSource
Signal Word Warning[2][3]
GHS Hazard Pictogram GHS07 (Exclamation Mark)[2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.[2][3]
Precautionary Statements P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P501: Dispose of contents/container to an approved waste disposal plant.[2][9][12]

IV. Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for ensuring safety and compliance. The cardinal rule is segregation; never mix boronic acid waste with other waste streams unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.[6]

Step 1: Waste Segregation

The causality behind strict segregation is the prevention of uncontrolled chemical reactions. Boronic acids are incompatible with strong oxidizing agents, acids, and bases.[13][14]

  • Establish a dedicated waste container solely for this compound and materials directly contaminated with it.

  • This includes unused or expired reagent, contaminated personal protective equipment (gloves, weigh boats, etc.), and solvent rinses from contaminated glassware.

Step 2: Containerization

The integrity of the waste container is the primary barrier against environmental release.

  • Select a container made of chemically compatible material (e.g., high-density polyethylene, HDPE) that is in good condition, free of damage, and has a secure, leak-proof screw-top cap.[8][13]

  • Ensure the container size is appropriate for the volume of waste to be generated, leaving at least 10% headspace to allow for expansion.[13]

Step 3: Waste Collection
  • Solid Waste: Carefully transfer any solid waste (e.g., residual powder, contaminated weigh paper, disposable spatulas) into the designated hazardous waste container. Avoid generating dust by handling materials gently.[4][7]

  • Liquid Waste: For solutions, use a funnel to carefully pour the liquid into the designated liquid hazardous waste container to prevent spills. Do not mix with other waste streams, such as halogenated or non-halogenated solvents, unless approved by EHS.[4][15]

  • Empty Reagent Bottles: An empty container that held this reagent must be managed as hazardous waste.[15] Triple rinsing the container is an option only if the rinsate is also collected as hazardous waste. Consult your EHS department for specific guidance on empty container management.

Step 4: Labeling

Proper labeling is a regulatory requirement and essential for safe handling by EHS and disposal personnel.

  • As soon as the first drop of waste is added, affix a hazardous waste label to the container.[15]

  • The label must clearly state:

    • The words "Hazardous Waste" .[6][13]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[8]

    • A complete list of all chemical constituents , including solvents and their approximate concentrations.[6][8]

    • The relevant hazard warnings (e.g., "Irritant").[4][6]

    • The waste accumulation start date (the date the first waste was added).[8]

    • The Principal Investigator's name and laboratory location.[8][15]

Step 5: Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]

  • The waste container must be kept closed at all times except when adding waste.[13][15]

  • Store the container in a secondary containment bin to prevent spills from reaching drains or the floor.[8]

  • Do not store incompatible chemicals in the same secondary containment.[13]

Step 6: Arranging for Disposal
  • Once the container is full or reaches the institutional time limit for accumulation, contact your EHS department to schedule a waste pickup.[15]

  • Do not transport hazardous waste outside of your laboratory. This must be done by trained EHS staff or licensed contractors.[15]

  • Complete all required waste manifest documentation as provided by your EHS office.[4]

V. Emergency Procedures: Spill & Exposure Management

  • Spill: In the event of a small spill inside a chemical fume hood, wear your full PPE, contain the spill, and clean it up using an inert absorbent material (e.g., vermiculite or sand).[7] Collect all cleanup materials and the absorbent into your designated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS emergency line.[4]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][12]

    • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][12]

    • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[2][12]

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation ((2-Ethoxycarbonyl)-5- fluorophenyl)boronic acid) decision_type Waste Form? start->decision_type emergency Spill or Exposure Occurs start->emergency solid_waste Solid Waste (Reagent, Contaminated PPE, Weigh Paper) decision_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) decision_type->liquid_waste Liquid segregate Step 1: Segregate into Dedicated Waste Stream solid_waste->segregate liquid_waste->segregate container Step 2: Select Compatible HDPE Container segregate->container collect Step 3: Collect Waste in Container container->collect labeling Step 4: Affix & Complete Hazardous Waste Label collect->labeling storage Step 5: Store in SAA with Secondary Containment labeling->storage disposal Step 6: Contact EHS for Professional Disposal storage->disposal emergency_protocol Follow Emergency Protocol (Spill Cleanup / First Aid) & Report to EHS emergency->emergency_protocol

Caption: Disposal decision workflow for this compound.

VII. References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health website.

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from cwu.edu.

  • BenchChem. (2025). Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide. Retrieved from BenchChem website.

  • Vanderbilt University Environmental Health & Safety. Guide to Managing Laboratory Chemical Waste. Retrieved from vanderbilt.edu.

  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Retrieved from Environmental Marketing Services website.

  • BenchChem. (2025). Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals. Retrieved from BenchChem website.

  • Lab Alley. How To Safely Dispose of Boric Acid. Retrieved from laballey.com.

  • University of Washington. Boric Acid - IsoLab. Retrieved from iscrm.uw.edu.

  • American Chemical Society. (2025). Regulation of Laboratory Waste. Retrieved from acs.org.

  • AK Scientific, Inc. Safety Data Sheet: E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid. Retrieved from aksci.com.

  • Sigma-Aldrich. Boronic Acids & Derivatives. Retrieved from sigmaaldrich.com.

  • TCI Chemicals. (2025, October 16). SAFETY DATA SHEET: 5-(Ethoxycarbonyl)-2-fluorophenylboronic Acid. Retrieved from tcichemicals.com.

  • TCI Chemicals. SAFETY DATA SHEET: 4-(Ethoxycarbonyl)-3-fluorophenylboronic Acid. Retrieved from tcichemicals.com.

  • Fisher Scientific. SAFETY DATA SHEET: 2-Fluorophenylboronic acid. Retrieved from fishersci.com.

  • Fisher Scientific. (2011, August 17). SAFETY DATA SHEET: 4-Cyano-2-fluorophenylboronic acid. Retrieved from fishersci.com.

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Retrieved from NIH National Library of Medicine.

  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET: Phenylboronic acid. Retrieved from sigmaaldrich.com.

  • American Chemical Society. (2009, April 30). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Retrieved from pubs.acs.org.

  • Fisher Scientific. (2023, October 4). SAFETY DATA SHEET: 6-Fluoro-3-pyridinylboronic acid, 97%. Retrieved from fishersci.com.

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Chemical Properties and Applications of Boronic Acids. Retrieved from inno-pharmchem.com.

  • Crysdot. (2023, July 19). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. Retrieved from crysdot.com.

References

Personal protective equipment for handling (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic Acid

This guide provides essential safety, handling, and disposal protocols for this compound, tailored for researchers and professionals in drug development. Moving beyond a simple checklist, this document explains the rationale behind each safety measure, grounding every recommendation in established scientific and safety principles to ensure a self-validating system of laboratory practice.

Immediate Safety Profile

Before handling, it is critical to understand the primary hazards associated with this compound and related arylboronic acids. This substance should be treated with care, assuming it presents hazards consistent with its chemical class.

Property Information Primary Rationale
Chemical Name This compound-
CAS Number 874219-60-0-
Primary Hazards H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[2][3]The boronic acid functional group and aromatic structure contribute to irritant properties. Fine powders can be easily inhaled.
Potential Genotoxicity Arylboronic acids are considered potential genotoxic impurities (PGIs) in pharmaceutical contexts due to weak mutagenicity observed in some microbial assays.[4]This is a critical consideration for drug development professionals, necessitating stringent control to minimize residuals in active pharmaceutical ingredients (APIs).
The Hierarchy of Controls: A Foundational Approach

Effective laboratory safety prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE). This systematic approach provides robust, multi-layered protection.

cluster_0 Hierarchy of Safety Controls Elimination Elimination/Substitution (Most Effective) Engineering Engineering Controls (e.g., Fume Hood) Elimination->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The hierarchy of controls, prioritizing the most effective safety measures.

  • Engineering Controls : The primary line of defense is to handle this compound within a certified chemical fume hood.[5][6] This contains dusts and vapors at the source, protecting the user from respiratory exposure. An eyewash station and safety shower must be readily accessible.[5][7][8]

  • Administrative Controls : Strict adherence to Standard Operating Procedures (SOPs) is mandatory. All personnel must be trained on the specific hazards and handling procedures for this compound. The work area should be clearly demarcated, and access restricted during handling.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. It must be selected and worn correctly for all procedures involving this compound.

Protection Type Specific Recommendations Rationale & Causality
Eye & Face ANSI Z87.1-compliant chemical safety goggles are mandatory.[7] A full-face shield should be worn over goggles during procedures with a high risk of splashing.[5]Protects against direct contact with dust particles or splashes, which can cause serious eye irritation.[1][6][9]
Hand Chemically resistant nitrile gloves are required.[6][10] Inspect gloves for integrity before each use and change them immediately if contaminated. Consider double-gloving for added protection.Prevents skin contact, which can lead to irritation.[1][5] The use of proper glove removal technique is essential to avoid contaminating the skin.[10]
Body A flame-resistant lab coat, fully fastened, is the minimum requirement.[6] Long pants and closed-toe shoes are mandatory.[6] For larger quantities, a chemical-resistant apron is recommended.[5]Protects skin on the arms and body from accidental spills and contamination.[5][6]
Respiratory For handling small quantities within a fume hood, respiratory protection may not be necessary. If dust is generated or engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95) is required to prevent inhalation.[5][6]The compound may cause respiratory tract irritation.[2] The primary risk is the inhalation of fine powder.[6]
Safe Handling and Operations Workflow

A systematic workflow minimizes risk during the handling of this compound.

cluster_1 Operational Workflow Prep 1. Preparation - Verify fume hood function - Assemble all materials - Confirm eyewash access Don_PPE 2. Don PPE - Goggles, Lab Coat, Gloves Prep->Don_PPE Handling 3. Weighing & Transfer - Perform in fume hood - Avoid generating dust - Use spatula/weighing paper Don_PPE->Handling Post_Handling 4. Post-Handling - Tightly seal container - Decontaminate work area - Remove PPE correctly Handling->Post_Handling Hygiene 5. Personal Hygiene - Wash hands thoroughly with soap and water Post_Handling->Hygiene

Caption: Step-by-step workflow for the safe handling of the boronic acid.

Step-by-Step Protocol:

  • Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[6] Confirm the location and functionality of the nearest safety shower and eyewash station.[6]

  • Donning PPE : Put on all required PPE as detailed in the table above before entering the designated handling area.[6]

  • Handling :

    • Keep the container tightly closed when not in use.[2][6][9]

    • To prevent the generation of dust, handle the solid carefully with a spatula.[6] Avoid scooping actions that could aerosolize the powder.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling : After use, securely seal the container. Decontaminate the work surface and any equipment used.

  • Doffing PPE & Hygiene : Remove PPE in the correct order to prevent cross-contamination. Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6]

Spill and Emergency Management

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

Minor Spill (Contained within a fume hood):

  • Alert : Notify personnel in the immediate area.

  • Contain : Cover the spill with an inert absorbent material like vermiculite or sand, working from the outside in.[5][11]

  • Neutralize : As boronic acids are acidic, carefully sprinkle sodium bicarbonate over the contained spill to neutralize it.[12][13]

  • Collect : Once the reaction ceases, carefully sweep or scoop the mixture into a clearly labeled, sealable container for hazardous waste.[5][11]

  • Decontaminate : Wipe the area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[14]

Major Spill (Outside of a fume hood or large volume):

  • Evacuate : Immediately evacuate all non-essential personnel from the area and restrict access.[5][12]

  • Ventilate : If safe to do so, increase ventilation to the area.

  • Report : Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[12] Do not attempt to clean up a major spill without specialized training and equipment.

First Aid:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[7] Seek medical advice if irritation occurs.[9]

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Waste Disposal and Decontamination Plan

All materials contaminated with this compound must be treated as hazardous waste.[5]

cluster_2 Waste Disposal Workflow Start Waste Generation Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Container_Solid Solid Waste Container - Contaminated PPE - Weighing paper - Absorbed spills Segregate->Container_Solid Solid Container_Liquid Liquid Waste Container - Reaction mixtures - Solvent rinses Segregate->Container_Liquid Liquid Label Label Container - 'Hazardous Waste' - Full Chemical Name Container_Solid->Label Container_Liquid->Label Store Store in Satellite Accumulation Area Label->Store Pickup Arrange EHS Pickup Store->Pickup

Caption: A systematic process for the safe disposal of boronic acid waste.

Disposal Protocol:

  • Waste Segregation : Do not mix boronic acid waste with other waste streams.[15] Collect solid waste (contaminated gloves, weighing paper) and liquid waste in separate, designated hazardous waste containers.[15]

  • Labeling : All waste containers must be durable, compatible with the chemical, and clearly labeled with "Hazardous Waste" and the full chemical name.[14]

  • Container Decontamination :

    • Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) in a fume hood.[15]

    • The first rinseate is considered hazardous and must be collected in the liquid hazardous waste container.[15] Subsequent rinses can also be collected.

    • After air-drying completely, deface the original label on the container before disposal or recycling according to institutional policy.[15]

  • Storage and Collection : Store sealed waste containers in a designated satellite accumulation area away from incompatible materials. Follow institutional procedures for hazardous waste pickup.[14][15]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.